Actein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,1'R,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O11/c1-17-12-37(29-34(7,47-29)30(42)48-37)46-20-13-32(5)22-9-8-21-31(3,4)23(45-28-27(41)26(40)19(39)15-43-28)10-11-35(21)16-36(22,35)14-24(44-18(2)38)33(32,6)25(17)20/h17,19-30,39-42H,8-16H2,1-7H3/t17-,19-,20+,21+,22+,23+,24-,25+,26+,27-,28+,29-,30+,32+,33-,34+,35-,36+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWMWGLPJQHSSQ-PSDKAYTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(O3)(C(O2)O)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3[C@](O3)([C@H](O2)O)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7033153 | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18642-44-9 | |
| Record name | Actein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18642-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018642449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7033153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Xylopyranoside, (3β,12β,16β,23R,24R,25S,26S)-12-(acetyloxy)-16,23:23,26:24,25-triepoxy-26-hydroxy-9,19-cyclolanostan-3-yl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14QO4LW9V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Acetylcysteine (NAC) in Oxidative Stress: A Technical Guide on its Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a well-established therapeutic agent, recognized by the World Health Organization as an essential medicine and approved by the FDA for treating acetaminophen (B1664979) overdose and for its mucolytic properties.[1] Beyond these primary indications, NAC has garnered significant attention within the scientific community for its potent antioxidant and anti-inflammatory capabilities.[1][2] Its favorable safety profile, low cost, and diverse mechanisms of action make it a compelling molecule for research and development in a wide range of pathologies underpinned by oxidative stress.[1]
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, targeting lipids, proteins, and DNA, and is implicated in the pathophysiology of numerous chronic diseases. NAC mitigates oxidative stress through a multifaceted approach, acting as both a direct ROS scavenger and, more importantly, as a precursor to glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[1][3] Furthermore, NAC modulates key cellular signaling pathways involved in inflammation and the endogenous antioxidant response, such as the NF-κB and Keap1-Nrf2 pathways.[1][4]
This technical guide provides an in-depth exploration of NAC's core mechanisms of action against oxidative stress, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.
Core Mechanisms of Action
NAC's antioxidant effects can be broadly categorized into two primary modes: direct action on reactive oxygen species and indirect action via the replenishment of intracellular glutathione pools and modulation of signaling pathways.
Direct ROS Scavenging
The chemical structure of NAC features a free thiol (-SH) group, which is a potent reducing agent.[2] This sulfhydryl group can directly donate an electron to neutralize various reactive oxygen and nitrogen species (RONS).[1] Experimental evidence shows that NAC can effectively scavenge potent oxidants including:
-
Hydroxyl radical (•OH)[1]
-
Nitrogen dioxide (•NO2)[1]
-
Hydrogen peroxide (H₂O₂)[5]
-
Hypochlorous acid[2]
While this direct scavenging activity contributes to its antioxidant profile, it is generally considered less significant than its role as a glutathione precursor, particularly due to NAC's relatively low bioavailability.[2]
Glutathione (GSH) Precursor
The most critical indirect antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH).[3][6] Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it is the cornerstone of the cell's antioxidant defense system.[6][7] The synthesis of GSH is rate-limited by the availability of cysteine.[8][9]
NAC is readily absorbed and deacetylated in the body, primarily in the liver, to yield L-cysteine.[6][10] This process provides a stable and bioavailable source of cysteine, effectively bypassing the rate-limiting step and boosting the intracellular synthesis of GSH.[1][9] By replenishing GSH levels, NAC enhances the cell's ability to neutralize ROS, detoxify xenobiotics, and regenerate other antioxidants like Vitamin C and E.[1][7] This mechanism is fundamental to its efficacy in conditions of GSH depletion, such as acetaminophen toxicity.[10]
Modulation of Key Signaling Pathways
NAC exerts significant influence over cellular signaling cascades that regulate inflammation and antioxidant defenses.
The NF-κB pathway is a central regulator of the inflammatory response.[11] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli and oxidative stress trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[1][12] NAC has been shown to suppress the activation of NF-κB.[1][13] It is proposed that by reducing intracellular ROS levels and replenishing GSH, NAC inhibits the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive, cytoplasmic state.[13]
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that serves as the master regulator of the endogenous antioxidant response.[4] Under basal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation.[4] In the presence of oxidative stress, critical cysteine residues on Keap1 are modified, causing a conformational change that releases Nrf2.[14] Freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling.[4][15] NAC can promote the activation of this pathway, likely by influencing the cellular redox state, thus bolstering the cell's intrinsic antioxidant capabilities.[4]
Quantitative Data Summary
The effects of NAC on various biomarkers of oxidative stress have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of NAC on Glutathione (GSH) Levels
| Model/System | NAC Concentration/Dose | Duration | Outcome | Reference |
| Pancreatic Rin-5F cells (in vitro) | 10 mM | - | Markedly enhanced the GSH/GSSG ratio by 20-50% under glucolipotoxic conditions. | [16] |
| CCRF-CEM cells (in vitro) | 160 µM | 2 hours | Induced a maximal 3-fold increase in cellular glutathione content. | [17] |
| Animal Models of Heart Disease (meta-analysis) | Varied | Varied | Significantly increased total glutathione levels (SMD = 1.23). | [18] |
| Healthy Volunteers (crossover study) | 200 mg/day | 3 weeks | Did not show superiority over sublingual GSH in improving GSH/GSSG ratio. | [19] |
Table 2: Effect of NAC on Markers of Oxidative Damage
| Population/Model | NAC Dose | Duration | Marker | Outcome | Reference |
| Volleyball Athletes | 1,200 mg/day | 7 days | Protein Carbonyl | Significantly lower in the NAC group compared to placebo. | [20] |
| Patients with Multiple Sclerosis | 600 mg, twice daily | 8 weeks | Malondialdehyde (MDA) | Significantly decreased serum MDA levels compared to placebo. | [21] |
| Patients with COPD | 1200 mg/day | 2 weeks | Exhaled H₂O₂ | Significant reduction in exhaled H₂O₂. | [5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of NAC's mechanisms.
Quantification of Intracellular Glutathione
This protocol is based on the enzymatic recycling method, a common and reliable technique for measuring GSH levels.[17]
Objective: To quantify total and reduced glutathione levels in cultured cells following NAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HepG2, CCRF-CEM) in multi-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a fresh stock solution of NAC in sterile PBS or culture medium and adjust the pH to ~7.4.
-
Treat cells with varying concentrations of NAC for the desired duration (e.g., 2, 6, 12, 24 hours). Include an untreated control group.
-
-
Sample Preparation (Cell Lysis):
-
After incubation, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a deproteinizing agent, such as 5% metaphosphoric acid.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant, which contains the cellular thiols.
-
-
Glutathione Assay (Enzymatic Recycling):
-
Prepare a standard curve using known concentrations of reduced glutathione.
-
In a 96-well plate, add the cell lysate supernatant or glutathione standards to the wells.
-
Add the assay buffer, which typically contains DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm using a microplate reader, taking kinetic readings every minute for 5-10 minutes.
-
-
Data Analysis:
-
The rate of color change (formation of 2-nitro-5-thiobenzoate) is proportional to the glutathione concentration.
-
Calculate the rate of absorbance change (ΔA/min) for each sample and standard.
-
Plot the standard curve of rate versus glutathione concentration.
-
Determine the glutathione concentration in the samples from the standard curve and normalize to the protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).
-
Measurement of Intracellular ROS using DCFH-DA
This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable probe to detect intracellular ROS.[22][23]
Objective: To measure the effect of NAC on intracellular ROS levels in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate (for plate reader) or larger vessel (for flow cytometry) to achieve ~70-80% confluency.
-
Pre-treat cells with NAC for a specified duration (e.g., 3 hours).
-
Introduce an oxidative stressor (e.g., H₂O₂, patulin) as a positive control and to test NAC's protective effect. Maintain untreated and NAC-only controls.
-
-
Probe Loading:
-
Remove the treatment media and wash the cells gently with a warm buffer (e.g., PBS or HBSS).
-
Prepare a working solution of DCFH-DA (typically 5-10 µM) in the same warm buffer.
-
Add the DCFH-DA solution to the cells and incubate for 20-45 minutes at 37°C, protected from light.
-
-
Mechanism of Action:
-
Inside the cell, esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping the non-fluorescent DCFH within the cell.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Measurement:
-
Microplate Reader: After incubation, wash the cells to remove excess probe. Add buffer back to the wells and measure fluorescence with excitation at ~488 nm and emission at ~525 nm.
-
Flow Cytometry: After incubation, detach adherent cells (e.g., with trypsin), wash, and resuspend in buffer. Analyze the cell population for fluorescence intensity in the appropriate channel (e.g., FITC).
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
Express the results as a percentage of the control or as fold-change relative to the control to determine the effect of NAC on basal and induced ROS levels.
-
Conclusion
N-acetylcysteine combats oxidative stress through a robust and multifaceted mechanism of action. Its ability to directly scavenge reactive oxygen species is complemented by its more significant role as a cysteine donor, which fuels the synthesis of glutathione, the master antioxidant of the cell.[1][3] Furthermore, NAC's capacity to modulate critical redox-sensitive signaling pathways, namely by inhibiting the pro-inflammatory NF-κB cascade and promoting the Nrf2-driven antioxidant response, underscores its therapeutic potential.[1][4] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the cytoprotective properties of NAC in a multitude of disease models associated with oxidative stress.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]
- 7. transparentlabs.com [transparentlabs.com]
- 8. cymbiotika.com [cymbiotika.com]
- 9. cymbiotika.com [cymbiotika.com]
- 10. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of N-acetylcysteine, oral glutathione (GSH) and a novel sublingual form of GSH on oxidative stress markers: A comparative crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of N-acetylcysteine supplementation on cellular damage and oxidative stress indicators in volleyball athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of N‐acetylcysteine on oxidative stress biomarkers, depression, and anxiety symptoms in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. assaygenie.com [assaygenie.com]
- 23. mdpi.com [mdpi.com]
Actein: A Deep Dive into its Modulation of Inflammatory Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Actein, a triterpenoid (B12794562) glycoside isolated from the rhizomes of Actaea racemosa (black cohosh), has garnered significant interest for its potential therapeutic applications. While traditionally recognized for its use in managing menopausal symptoms, emerging research has shed light on its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound's role in modulating key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. We delve into the molecular mechanisms, summarize available quantitative data, provide detailed experimental protocols for investigating its activity, and present visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction to Inflammation and Key Signaling Pathways
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective response, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is tightly regulated by a complex network of signaling pathways, with NF-κB and MAPK cascades playing central roles.
-
The NF-κB Signaling Pathway: The NF-κB family of transcription factors are master regulators of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
-
The MAPK Signaling Pathway: The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals to the nucleus to regulate a variety of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.
This compound's Mechanism of Action in Inflammatory Modulation
While research on the anti-inflammatory effects of this compound is still evolving, studies have indicated its ability to interfere with both the NF-κB and MAPK signaling pathways. The primary mechanism appears to be the suppression of the activation of these key inflammatory cascades.
Inhibition of the NF-κB Signaling Pathway
This compound is thought to exert its anti-inflammatory effects by inhibiting multiple steps in the NF-κB signaling cascade. The proposed mechanism involves the suppression of IKK activation, which is a critical upstream event. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.
Suppression of the MAPK Signaling Pathway
This compound has also been shown to modulate the MAPK signaling pathway, contributing to its anti-inflammatory profile. Specifically, studies have indicated that this compound can suppress the phosphorylation of key kinases within the JNK and ERK pathways.[1][2] By inhibiting the activation of JNK and ERK, this compound can prevent the downstream activation of transcription factors that are involved in the expression of inflammatory genes.
Quantitative Data on this compound's Biological Activity
While direct quantitative data on this compound's anti-inflammatory activity, such as IC50 values for cytokine inhibition, is currently limited in publicly available literature, its biological potency has been demonstrated in studies investigating its anti-cancer effects. This data, while not directly measuring anti-inflammatory endpoints, provides valuable insight into the concentrations at which this compound exerts significant cellular effects.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Non-small cell lung cancer | Cell Viability | Proliferation | ~30 | 24 | [3] |
| 95D | Non-small cell lung cancer | Cell Viability | Proliferation | ~30 | 24 | [3] |
| 143B | Osteosarcoma | Cell Viability | Proliferation | Not specified | 24, 48, 72 | [4] |
| U2OS | Osteosarcoma | Cell Viability | Proliferation | Not specified | 24, 48, 72 | [4] |
Note: The provided IC50 values pertain to the inhibition of cancer cell proliferation and not directly to the inhibition of inflammatory markers. Further research is required to establish specific IC50 values for cytokine inhibition.
Detailed Experimental Protocols
To facilitate further research into this compound's anti-inflammatory properties, this section provides detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7, THP-1) or primary macrophages are suitable for in vitro inflammation studies.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in culture media to achieve the desired final concentrations. A vehicle control (DMSO) should be included in all experiments.
-
Inflammatory Stimulation: To induce an inflammatory response, cells can be stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) in the presence or absence of this compound.
References
- 1. New potential beneficial effects of this compound, a triterpene glycoside isolated from Cimicifuga species, in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Proliferation and Migration in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Acetylcysteine: A Technical Guide for Researchers
An in-depth exploration of the discovery, mechanistic underpinnings, and pivotal experimental findings that have shaped the scientific understanding of N-acetylcysteine (NAC).
N-acetylcysteine (NAC), a derivative of the amino acid cysteine, has carved a unique niche in the therapeutic landscape, evolving from a simple mucolytic agent to a multifaceted compound with significant antioxidant, anti-inflammatory, and neuro-modulatory properties. This technical guide provides a comprehensive overview of the discovery and history of acetylcysteine in research, with a focus on the core experimental evidence that has elucidated its mechanisms of action.
Discovery and Early Development
Initially patented in 1960 and first reported for medical use in 1967, acetylcysteine's journey began with the recognition of its mucolytic properties.[1] Its ability to reduce the viscosity of mucus made it a valuable tool in the management of respiratory conditions characterized by thick, tenacious secretions.[2][3] The key to this action lies in its free sulfhydryl group, which cleaves the disulfide bonds within mucin glycoproteins, thereby liquefying the mucus.[4][5]
A pivotal moment in the history of acetylcysteine came with the discovery of its efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose in the 1970s.[1][6] This discovery stemmed from the understanding that acetaminophen-induced hepatotoxicity is mediated by the depletion of intracellular glutathione (B108866) (GSH) and the subsequent accumulation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1] Acetylcysteine acts as a precursor for cysteine, a rate-limiting substrate for the synthesis of glutathione, thereby replenishing hepatic GSH stores and detoxifying NAPQI.[7]
Core Mechanisms of Action
The therapeutic effects of acetylcysteine are underpinned by several key mechanisms, which have been elucidated through decades of research.
Mucolytic Activity
The primary mucolytic action of acetylcysteine is the direct cleavage of disulfide bonds in the mucin polymer network.[4][5] This depolymerization reduces the viscosity and elasticity of mucus, facilitating its clearance from the respiratory tract.
Glutathione Precursor and Antioxidant Activity
As a cysteine prodrug, acetylcysteine is readily deacetylated to form L-cysteine, which is then incorporated into glutathione.[8] Glutathione is a critical intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). By boosting glutathione levels, acetylcysteine enhances the body's natural antioxidant defenses.[9]
Direct Antioxidant Effects
The thiol group of acetylcysteine can directly scavenge free radicals, providing an immediate antioxidant effect independent of glutathione synthesis.[10]
Anti-inflammatory Effects
Acetylcysteine has been shown to modulate inflammatory pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines.[10][11][12]
Modulation of Neurotransmission
Emerging research has highlighted the role of acetylcysteine in modulating glutamatergic neurotransmission in the central nervous system.[13][14] It influences the cystine-glutamate antiporter, which can impact extracellular glutamate (B1630785) levels and synaptic function.[15][16]
Quantitative Data from Key Clinical Trials
The clinical utility of acetylcysteine has been investigated in numerous trials. The following tables summarize key quantitative data from studies on its use in chronic obstructive pulmonary disease (COPD).
| Study/Meta-analysis | N (NAC Group) | N (Control Group) | NAC Dosage | Duration | Outcome Measure | Result (Relative Risk/Odds Ratio [95% CI]) | p-value |
| Meta-analysis (13 studies)[17] | 1933 | 2222 | Varied (Low and High Dose) | Varied | COPD Exacerbations | 0.75 [0.66–0.84] | <0.01 |
| High-Dose Subgroup (4 studies)[17] | 635 | 1362 | ≥1200 mg/day | Varied | COPD Exacerbations | 0.65 [0.49–0.88] | 0.03 |
| Low-Dose Subgroup (10 studies)[17] | 1298 | 1614 | <1200 mg/day | Varied | COPD Exacerbations | 0.76 [0.65–0.89] | <0.01 |
| Meta-analysis (8 trials)[18][19] | - | - | Varied | ≥3 months | ≥1 COPD Exacerbation | 0.49 [0.32–0.74] | 0.001 |
| PANTHEON Study[20] | 482 | 486 | 600 mg twice daily | 2 years | Moderate or Severe Exacerbations | 0.76 [0.64–0.90] | 0.001 |
| BRONCUS Study[21] | 259 | 264 | 600 mg daily | 3 years | Exacerbations per year | 0.99 [0.89–1.10] | 0.85 |
| Italian Multicenter Study[22] | 84 | 85 | 600 mg daily | 6 months | Patients with ≥1 Exacerbation | 46 vs. 63 (41% reduction) | - |
Table 1: Efficacy of Acetylcysteine in Reducing COPD Exacerbations.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the properties of acetylcysteine.
In Vitro Mucolytic Activity Assay using a Suspended Level Viscometer
This protocol, adapted from studies evaluating the mucolytic properties of acetylcysteine, utilizes egg white as a mucus simulant.[23]
Materials:
-
N-acetylcysteine (API, test tablet, or commercial tablet)
-
Fresh egg white
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Suspended level viscometer (e.g., Ubbelohde type)
-
Water bath
-
Stopwatch
Procedure:
-
Preparation of Egg White Solution: Homogenize fresh egg white and dilute with PBS to achieve a viscosity suitable for measurement.
-
Preparation of Acetylcysteine Solutions: Prepare a stock solution of acetylcysteine in PBS. Create a series of dilutions to test a range of concentrations (e.g., 10 to 60 mg/10 ml).
-
Viscosity Measurement: a. Equilibrate the viscometer in a water bath at a constant temperature (e.g., 37°C). b. Load a defined volume of the egg white solution into the viscometer. c. Measure the flow time of the solution between two marked points on the viscometer. This is the baseline viscosity. d. Add a specific concentration of the acetylcysteine solution to the egg white solution in the viscometer and mix gently. e. Immediately begin measuring the flow time at regular intervals to determine the change in viscosity over time. f. Repeat the measurement for each concentration of acetylcysteine.
-
Data Analysis: Calculate the relative viscosity at each concentration and time point compared to the baseline. Plot viscosity against acetylcysteine concentration to determine the dose-dependent mucolytic effect.
Quantification of Intracellular Glutathione Levels
This protocol describes a common enzymatic recycling method to measure intracellular glutathione (GSH) levels in cultured cells following treatment with acetylcysteine.[9][24][25]
Materials:
-
Cultured cells (e.g., HepG2)
-
N-acetylcysteine
-
Phosphate buffered saline (PBS)
-
Deproteinizing agent (e.g., 5% metaphosphoric acid)
-
Assay buffer (e.g., phosphate buffer)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Glutathione reductase (GR) solution
-
NADPH solution
-
Reduced glutathione (GSH) standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of acetylcysteine for a desired duration (e.g., 2, 6, 12, 24 hours). Include an untreated control group.
-
Sample Preparation: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding the deproteinizing agent. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein. e. Collect the supernatant containing cellular thiols.
-
Glutathione Assay: a. Prepare a standard curve using known concentrations of GSH. b. In a 96-well plate, add the cell lysate supernatant or GSH standards to the wells. c. Add the assay buffer, DTNB solution, and GR solution to each well. d. Initiate the reaction by adding NADPH. e. Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals.
-
Data Analysis: Calculate the rate of absorbance change for each sample and standard. Determine the glutathione concentration in the samples from the standard curve and normalize to the protein concentration of the cell lysate.
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to acetylcysteine research.
References
- 1. NOVEL MECHANISMS OF PROTECTION AGAINST ACETAMINOPHEN HEPATOTOXICITY IN MICE BY GLUTATHIONE AND N-ACETYLCYSTEINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. Acetylcysteine: a drug that is much more than a mucokinetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanism of Action of N-Acetylcysteine in the Protection Against the Hepatotoxicity of Acetaminophen in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of N-acetylcysteine on brain glutamate levels and resting perfusion in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The effect of N-acetylcysteine in the nucleus accumbens on neurotransmission and relapse to cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. publications.ersnet.org [publications.ersnet.org]
- 18. tandfonline.com [tandfonline.com]
- 19. N-acetylcysteine and exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of high-dose N-acetylcysteine on exacerbations and lung function in patients with mild-to-moderate COPD: a double-blind, parallel group, multicentre randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. N-acetylcysteine reduces the exacerbation rate in patients with moderate to severe COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Actein's Influence on Mitochondrial Function: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
Actein, a triterpenoid (B12794562) glycoside isolated from the rhizomes of Cimicifuga foetida, has garnered interest for its various biological activities, including its pro-apoptotic effects in cancer cells. Emerging evidence suggests that the mitochondrion is a key player in the mechanism of action of this compound. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mitochondrial function and bioenergetics. While direct quantitative data on key bioenergetic parameters such as oxygen consumption rate (OCR) and ATP production remains limited in publicly available literature, this document synthesizes the existing knowledge on this compound-induced mitochondrial-mediated apoptosis and provides detailed experimental protocols for assays that can be employed to further elucidate its specific effects on mitochondrial bioenergetics.
This compound and the Mitochondrial Apoptosis Pathway
Current research indicates that this compound's cytotoxic effects, particularly in cancer cell lines, are mediated at least in part through the intrinsic or mitochondrial pathway of apoptosis. Studies on extracts of Cimicifuga foetida, rich in this compound, have demonstrated an increase in the Bax/Bcl-2 ratio, a critical determinant in the regulation of mitochondrial outer membrane permeabilization (MOMP)[1]. An elevated Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol. This event initiates a cascade of caspase activation, ultimately leading to programmed cell death[1].
Proposed Signaling Pathway
The following diagram illustrates the putative signaling pathway for this compound-induced mitochondrial apoptosis based on current literature.
Caption: Putative pathway of this compound-induced mitochondrial apoptosis.
Quantitative Data on Mitochondrial Bioenergetics: A Research Gap
A thorough review of existing scientific literature reveals a notable absence of direct quantitative data on the effects of purified this compound on key mitochondrial bioenergetic parameters. To bridge this knowledge gap, further research is warranted. The following table outlines the key parameters that should be investigated to comprehensively understand this compound's impact on mitochondrial function.
| Parameter | Description | Recommended Assay |
| Oxygen Consumption Rate (OCR) | A measure of cellular respiration and mitochondrial activity. Key metrics include basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. | Seahorse XF Cellular Flux Analysis |
| ATP Production Rate | The rate at which mitochondria produce ATP through oxidative phosphorylation. | Luciferase-based ATP assays, Seahorse XF Real-Time ATP Rate Assay |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane, crucial for ATP synthesis. Dissipation of ΔΨm is an early indicator of apoptosis. | Fluorescent probes (e.g., TMRM, TMRE, JC-1) with fluorescence microscopy or flow cytometry. |
| Reactive Oxygen Species (ROS) Production | Measurement of ROS, such as superoxide, which are natural byproducts of mitochondrial respiration. Excessive ROS can lead to oxidative stress and cellular damage. | Fluorescent probes (e.g., MitoSOX Red) with fluorescence microscopy or flow cytometry. |
Detailed Experimental Protocols
To facilitate further investigation into this compound's effects on mitochondrial function, this section provides detailed methodologies for the key recommended assays.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular respiration.
Experimental Workflow:
References
N-Acetylcysteine: A Deep Dive into its Influence on Core Biochemical Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established therapeutic agent with a multifaceted mechanism of action. Initially recognized for its mucolytic properties and as an antidote for acetaminophen (B1664979) toxicity, its role in modulating key biochemical pathways has garnered significant interest in the scientific and medical communities. This technical guide provides a comprehensive overview of the core biochemical pathways influenced by NAC, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.
Glutathione (B108866) Synthesis and Redox Homeostasis
One of the most well-documented roles of N-acetylcysteine is its function as a precursor for the synthesis of glutathione (GSH), a critical intracellular antioxidant. NAC is readily deacetylated in the body to form L-cysteine, which is the rate-limiting amino acid for GSH synthesis. By increasing the intracellular pool of cysteine, NAC enhances the production of GSH, thereby bolstering the cell's antioxidant defense system and maintaining redox homeostasis.[1][2]
The synthesis of glutathione from its constituent amino acids, glutamate, cysteine, and glycine, is a two-step enzymatic process that occurs in the cytosol. NAC directly contributes to this pathway by providing the necessary cysteine.
Quantitative Effects of NAC on Glutathione Levels
The administration of NAC has been shown to significantly increase intracellular GSH levels in various cell types and tissues. The following table summarizes quantitative data from several studies.
| Cell/Tissue Type | NAC Concentration/Dose | Incubation/Treatment Time | % Increase in GSH Levels (approx.) | Reference |
| Prostate Cancer Cells (LNCaP) | 5 mM | 4 hours | Significant increase | [3] |
| Prostate Cancer Cells (PC-3) | 5 mM | 12 hours | Significant increase | [3] |
| Human Skin Fibroblasts (CCD-966SK) | 1.0 mM | 24 hours | ~100% | [4] |
| Pancreatic Rin-5F cells (under glucolipotoxicity) | Pre-treatment | - | 20-50% increase in GSH/GSSG ratio | [5] |
| Bronchoalveolar Lavage Fluid (Human) | 600 mg/day for 5 days | 1-3 hours post-dose | Significant increase | [6] |
| Plasma (Human, with paracetamol) | 2 g NAC | 3 hours | Increase in AUC of +4.6 nmol.ml-1.h | [7] |
| Bronchoalveolar Lavage Cells (Fibrosing Alveolitis patients) | 600 mg t.i.d. for 12 weeks | 12 weeks | ~19% | [8] |
Modulation of Inflammatory Pathways: The NF-κB Axis
N-acetylcysteine exhibits potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[9]
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS) or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. NAC can interfere with this pathway at multiple points, including by scavenging reactive oxygen species (ROS) that act as signaling molecules and by directly inhibiting the activity of IκB kinase (IKK), the enzyme responsible for IκB phosphorylation.[10]
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. Effect of N-acetylcysteine on plasma cysteine and glutathione following paracetamol administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The effect of N-acetylcysteine on nuclear factor-kappa B activation, interleukin-6, interleukin-8, and intercellular adhesion molecule-1 expression in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of Actein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actein, a cycloartane (B1207475) triterpenoid (B12794562) glycoside, is a prominent bioactive constituent found in plants of the Cimicifuga genus, including Cimicifuga foetida (also known as Actaea cimicifuga). These plants have a history of use in traditional medicine, and modern research is exploring the therapeutic potential of their individual components. This compound, in particular, has garnered interest for its potential pharmacological activities. A key aspect of its bioactivity profile is its antioxidant capacity, which underlies its potential protective effects against oxidative stress-related cellular damage.
This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound. Due to the limited availability of public data on purified this compound, this guide presents findings from studies on extracts of Rhizoma Cimicifugae (the dried rhizome of Cimicifuga foetida), a primary source of this compound. This information serves as a valuable proxy for understanding the antioxidant potential of this compound itself. The guide details the experimental protocols for key antioxidant assays and explores the potential signaling pathways through which this compound and related triterpenoid glycosides may exert their antioxidant effects.
Quantitative Data on Antioxidant Capacity
The following tables summarize the in vitro antioxidant activities of various extracts from Rhizoma Cimicifugae. The data is presented as IC50 values (the concentration of the extract required to inhibit 50% of the radical activity) and provides a comparative view of the antioxidant potency of different fractions. The ethyl acetate (B1210297) extract (EARC) consistently demonstrated the highest antioxidant activity across multiple assays.
Table 1: IC50 Values for Radical Scavenging and Anti-Lipid Peroxidation Activities of Rhizoma Cimicifugae Extracts [1]
| Assay | Petroleum Ether Extract (PERC) (μg/mL) | Ethyl Acetate Extract (EARC) (μg/mL) | Absolute Ethanol (B145695) Extract (AERC) (μg/mL) | 95% Ethanol Extract (95ERC) (μg/mL) | Water Extract (WRC) (μg/mL) |
| Anti-Lipid Peroxidation | 13.99 ± 2.11 | 4.55 ± 0.44 | 14.92 ± 4.31 | 10.62 ± 0.97 | >50 |
| DPPH Radical Scavenging | 15.11 ± 1.03 | 4.98 ± 0.11 | 18.03 ± 0.45 | 10.01 ± 0.21 | 40.11 ± 2.01 |
| ABTS Radical Cation Scavenging | 12.03 ± 0.98 | 3.89 ± 0.08 | 15.23 ± 0.56 | 8.99 ± 0.12 | 35.43 ± 1.54 |
| Hydroxyl Radical Scavenging | 25.11 ± 1.54 | 8.12 ± 0.23 | 29.87 ± 1.87 | 18.76 ± 0.98 | 78.98 ± 3.45 |
| Superoxide (B77818) Anion Scavenging | 30.12 ± 2.01 | 10.21 ± 0.54 | 35.43 ± 2.11 | 22.11 ± 1.21 | 98.76 ± 4.32 |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays referenced in the quantitative data tables.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[1]
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents:
-
DPPH solution (0.1 M in 95% ethanol)
-
Test samples (extracts or pure compound) dissolved in 95% ethanol at various concentrations (15–300 μg/mL).
-
-
Procedure:
-
Mix 0.8 mL of the DPPH solution with 4.2 mL of the sample solution.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
Measure the absorbance of the solution at 519 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay[1]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents:
-
ABTS diammonium salt solution (7.4 mM)
-
Potassium persulfate solution (2.6 mM)
-
95% ethanol
-
Test samples.
-
-
Procedure:
-
Generate the ABTS•+ by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12 hours.
-
Dilute the ABTS•+ solution with 95% ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the test sample to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a set incubation period.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Test samples.
-
-
Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample to the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified incubation time (e.g., 30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.
-
Hydroxyl Radical (•OH) Scavenging Assay[1]
This assay determines the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.
-
Reagents:
-
Phosphate (B84403) buffer (0.2 M, pH 7.4)
-
Deoxyribose (2.8 mM)
-
FeCl₃ (0.1 mM)
-
EDTA (0.1 mM)
-
H₂O₂ (1 mM)
-
Trichloroacetic acid (TCA) (2.8% w/v)
-
Thiobarbituric acid (TBA)
-
Test samples.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeCl₃, EDTA, H₂O₂, and the test sample.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding TCA and TBA.
-
Heat the mixture in a boiling water bath for 30 minutes to develop the color.
-
Cool the mixture and measure the absorbance at 532 nm.
-
The scavenging activity is calculated based on the reduction of color formation compared to a control.
-
Superoxide Anion (O₂•⁻) Radical Scavenging Assay[1]
This assay measures the scavenging of superoxide radicals, which can be generated by various enzymatic and non-enzymatic systems.
-
Reagents:
-
Tris–HCl buffer (0.05 M, pH 8.2) containing EDTA (1 mM)
-
Test samples dissolved in methanol.
-
-
Procedure:
-
Prepare a reaction mixture of the Tris-HCl buffer and the test sample at various concentrations.
-
Initiate the reaction (e.g., through auto-oxidation of pyrogallol, which is not explicitly stated but is a common method).
-
Monitor the increase in absorbance at 325 nm over a period of 5 minutes at 37°C.
-
The scavenging activity is calculated based on the degree of inhibition of the reaction rate compared to a control.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro antioxidant capacity of plant extracts.
Potential Signaling Pathways
While direct evidence for this compound's specific mechanism of antioxidant action is limited, studies on triterpenoid glycosides suggest the involvement of key cellular signaling pathways that regulate the endogenous antioxidant response. These pathways represent plausible mechanisms through which this compound may exert its protective effects.
Nrf2/Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a master regulator of the cellular antioxidant response.[2][3][4][5][6] Triterpenoids have been shown to activate Nrf2, leading to the transcription of a battery of antioxidant and detoxification genes.[2][4]
-
Mechanism: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds, including some triterpenoids, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: The Nrf2/Keap1 signaling pathway and potential activation by triterpenoid glycosides.
PI3K/Akt and MAPK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including cell survival, proliferation, and response to stress. Emerging evidence suggests that these pathways can modulate the Nrf2-mediated antioxidant response.[7][8]
-
PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can lead to the phosphorylation and inhibition of GSK-3β, a kinase that promotes Nrf2 degradation. By inhibiting GSK-3β, the PI3K/Akt pathway can enhance Nrf2 stability and nuclear accumulation, thereby boosting the antioxidant response.[7][8]
-
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, can also influence Nrf2 activity. For instance, activation of certain MAPKs can lead to the phosphorylation of Nrf2, which can enhance its transcriptional activity.
Caption: Crosstalk between PI3K/Akt, MAPK, and Nrf2 pathways in mediating antioxidant responses.
Conclusion
Furthermore, the likely involvement of the Nrf2/Keap1, PI3K/Akt, and MAPK signaling pathways provides a mechanistic framework for understanding how this compound may contribute to cellular protection against oxidative stress. Future research should focus on elucidating the precise molecular interactions of this compound with these pathways and on generating quantitative antioxidant data for the purified compound to fully characterize its therapeutic potential. This knowledge will be crucial for the development of this compound-based therapeutic strategies for conditions associated with oxidative stress.
References
- 1. Antioxidant activity and mechanism of Rhizoma Cimicifugae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the roots of Sanguisorba officinalis and their Nrf2 stimulation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Erythroid 2-Related Factor 2 Activating Triterpenoid Saponins from Camellia japonica Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triterpenoids as Reactive Oxygen Species Modulators of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Mucolytic Properties of Acetylcysteine at a Molecular Level: A Technical Guide
Abstract
N-acetylcysteine (NAC) has been a cornerstone therapy for muco-obstructive respiratory diseases for decades. Its efficacy stems from a multifaceted molecular mechanism that extends beyond simple mucus thinning. This technical guide provides an in-depth exploration of the mucolytic and mucoregulatory properties of acetylcysteine at the molecular level, intended for researchers, scientists, and drug development professionals. We will dissect its primary action of disulfide bond cleavage, explore its crucial indirect roles as an antioxidant and anti-inflammatory agent, present quantitative data on its efficacy, and provide detailed protocols for key experimental evaluations. Visualizations of core pathways and workflows are provided to facilitate a clear understanding of the complex interactions governing NAC's therapeutic effects.
Core Mucolytic Mechanism: Thiol-Disulfide Exchange
The primary mucolytic action of acetylcysteine is a direct biochemical reaction targeting the structural integrity of mucus.[1] Mucus viscosity is largely determined by mucin glycoproteins, which form a complex, cross-linked polymeric network.[2] This network's stability is heavily dependent on covalent disulfide bonds (-S-S-) formed between cysteine residues within the mucin molecules.[2][3]
Acetylcysteine's structure features a free nucleophilic thiol (sulfhydryl) group (-SH) that acts as a potent reducing agent.[2][4] Through a thiol-disulfide exchange reaction, NAC's sulfhydryl group attacks and cleaves the disulfide bonds within the mucin polymer matrix.[5][6] This depolymerization breaks down the large mucin aggregates into smaller, less-cross-linked subunits, resulting in a significant decrease in mucus viscoelasticity and facilitating its clearance from the airways.[3][7]
Indirect Mechanisms of Mucoregulation
Beyond its direct effect on mucus structure, acetylcysteine exerts significant indirect effects through its antioxidant and anti-inflammatory properties, which address the underlying pathophysiology of mucus hypersecretion.
Antioxidant Activity
Oxidative stress is a key driver in many chronic respiratory diseases, promoting inflammation and mucus hypersecretion.[8] Acetylcysteine combats oxidative stress through two primary pathways:
-
Glutathione (B108866) (GSH) Precursor: NAC is readily deacetylated within the cell to form L-cysteine.[9] L-cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[5][7] By replenishing intracellular GSH pools, NAC enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[4][7][10]
-
Direct ROS Scavenging: The thiol group of NAC can also directly interact with and neutralize potent oxidants, such as hydroxyl radicals (•OH) and hypochlorous acid (HOCl).[1][2]
More recent research has uncovered an additional mechanism whereby NAC-derived cysteine is converted into hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which are themselves potent antioxidants that contribute to cytoprotection.[11][12][13]
Anti-inflammatory Effects
Inflammation and oxidative stress are intrinsically linked, with ROS often acting as signaling molecules that activate pro-inflammatory pathways.[8] By reducing the oxidative burden, NAC can dampen the inflammatory response. A key target is the Nuclear Factor-kappa B (NF-κB) pathway.[14] In inflammatory conditions, ROS can activate the IκB kinase (IKK) complex, which leads to the degradation of the IκB inhibitor and allows NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, including cytokines like IL-6 and TNF-α, and the mucin gene MUC5AC.[8][14][15]
Acetylcysteine has been shown to inhibit the activation of NF-κB, thereby reducing the production of these inflammatory mediators and downregulating mucin gene expression.[8][16] Studies also suggest NAC can suppress other pro-inflammatory signaling cascades, such as the p38 MAPK and JNK pathways.[17][18]
Quantitative Analysis of Acetylcysteine's Efficacy
The mucolytic and mucoregulatory effects of NAC have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.
Table 1: Effect of Acetylcysteine on Mucus Viscoelasticity
| Study/Source | Mucus Model/Source | NAC Concentration | Key Finding(s) | Citation(s) |
| Hirsch et al. (as cited in[6]) | Human Sputum | 10% and 20% solution | Both concentrations were effective in thinning sputum and increasing its volume compared to normal saline. | [6] |
| Wykoff et al. (Protocol Example) | Status Asthmaticus Sputum | 20 µM (TCEP, a similar reducing agent) | Resulted in a five-fold decrease in the elastic modulus (G'). | [19][20] |
| Takahashi et al. | Porcine Gastric Mucin (20%) | 10⁻³ - 10⁻¹ M | Demonstrated a marked, concentration-dependent lowering of viscoelasticity. | [21][22] |
| Olson et al. (as cited in[23]) | Post-operative patients | Nebulized solution | Improved ease of mucous expectoration and reduced viscosity compared to isotonic saline. | [23] |
| Sadowska et al. (as cited in[24]) | Bovine Mucus | 1.5 mg in sample | Addition of NAC showed a marked decrease in complex viscosity from ~0.4 to 0.1 Pa·s. | [24] |
Table 2: Effect of Acetylcysteine on Mucin Gene & Protein Expression
| Study/Source | Cell Line / Model | Stimulus | NAC Concentration | Key Finding(s) | Citation(s) |
| Cao et al. | Human Bronchial Epithelial Cells | ISO and MSWSS | 30 µM | Significantly reduced the protein secretion of MUC5AC. | [15] |
| Kanai et al. | NCI-H292 Cells | Poly(I:C) | 10 mM | Significantly decreased the overexpression of MUC5AC protein. | [15] |
| Hauber et al. | Calu-3 Cells | Lipopolysaccharide (LPS) | 0.3, 3.0, and 30 mM | Significantly decreased MUC5AC gene and mucin protein expression. | [25] |
| Mata et al. | Rat Model of COPD | Cigarette Smoke | N/A | NAC administration inhibited goblet cell hyperplasia and MUC5AC expression. | [15] |
Key Experimental Protocols
Standardized methodologies are crucial for evaluating and comparing the efficacy of mucolytic agents. Below are detailed protocols for key experiments.
Measurement of Mucus Viscoelasticity (Rheometry)
Objective: To quantify the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of mucus samples before and after treatment with acetylcysteine.
Principle: Oscillatory rheometry applies a small, sinusoidal shear strain to a sample and measures the resulting stress. The in-phase component of the stress corresponds to the elastic modulus (G'), representing the stored energy, while the out-of-phase component corresponds to the loss modulus (G''), representing the energy dissipated as heat. A decrease in G' and G'' indicates effective mucolysis.
Methodology:
-
Sample Preparation: Collect sputum or prepare a mucin solution (e.g., 10% w/v bovine submaxillary mucin).[26] Aliquot samples for baseline and NAC treatment groups.
-
Treatment: Add NAC to the treatment aliquots to achieve the desired final concentration. Incubate all samples at 37°C for a specified time (e.g., 30 minutes).[22]
-
Instrumentation: Use a cone-plate or parallel-plate rheometer. Ensure the temperature is maintained at 37°C and use a solvent trap to prevent sample dehydration, which is critical for accurate measurements.[26]
-
Amplitude Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of strain.[26]
-
Frequency Sweep: Perform a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain chosen from within the LVER. This measures how the viscoelastic properties change with the rate of deformation.[26]
-
Data Analysis: Plot G' and G'' as a function of frequency. Compare the moduli of the NAC-treated samples to the control samples. A significant reduction in both moduli indicates mucolytic activity.
In Vitro Quantification of MUC5AC Expression
Objective: To determine if acetylcysteine can reduce the expression of the MUC5AC gene and protein in airway epithelial cells following an inflammatory stimulus.
Principle: Human bronchial epithelial (HBE) cell lines (e.g., Calu-3, NCI-H292) can be stimulated to overexpress MUC5AC using agents like lipopolysaccharide (LPS) or inflammatory cytokines. The effect of co-treatment with NAC can be quantified at the mRNA level using quantitative PCR (qPCR) and at the protein level using an enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Cell Culture: Culture HBE cells to confluence in appropriate media.
-
Treatment Groups: Prepare media for four conditions: (1) Vehicle Control, (2) NAC alone, (3) Stimulus alone (e.g., LPS), and (4) Stimulus + NAC.
-
Incubation: Replace the cell media with the prepared treatment media and incubate for a specified period (e.g., 24 hours).
-
Sample Collection:
-
For qPCR: Lyse the cells and extract total RNA.
-
For ELISA: Collect the cell culture supernatant (for secreted MUC5AC) or lyse the cells (for intracellular MUC5AC).
-
-
Quantification:
-
qPCR: Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for MUC5AC and a housekeeping gene (e.g., GAPDH) for normalization.
-
ELISA: Use a commercially available MUC5AC ELISA kit to quantify the protein concentration in the collected samples according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the relative expression of MUC5AC mRNA (using the ΔΔCt method for qPCR) and the concentration of MUC5AC protein. Compare the Stimulus + NAC group to the Stimulus alone group to determine the inhibitory effect of NAC.
Conclusion
The therapeutic efficacy of acetylcysteine as a mucolytic agent is rooted in a robust and multifaceted molecular mechanism. Its primary ability to directly depolymerize mucin via thiol-disulfide exchange provides immediate relief by reducing mucus viscosity.[3][7] Concurrently, its roles as a potent antioxidant and anti-inflammatory agent address the underlying cellular stress and signaling pathways that drive mucus hypersecretion and chronic airway inflammation.[8][10] This comprehensive guide, by detailing these mechanisms, presenting quantitative efficacy data, and outlining key experimental protocols, provides a valuable resource for professionals engaged in respiratory disease research and the development of next-generation mucoactive therapies. A thorough understanding of NAC's molecular actions is essential for optimizing its clinical use and for designing novel drugs that target the complex pathophysiology of muco-obstructive diseases.
References
- 1. air.unimi.it [air.unimi.it]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. mims.com [mims.com]
- 5. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 6. Evaluation of the Effect of Nebulized N-Acetylcysteine on Respiratory Secretions in Mechanically Ventilated Patients: Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.vub.be [researchportal.vub.be]
- 14. researchgate.net [researchgate.net]
- 15. Impact of N-Acetylcysteine on Mucus Hypersecretion in the Airways: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 18. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of mucolytic activities of some expectorants using porcine gastric mucin [jstage.jst.go.jp]
- 23. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. emerginginvestigators.org [emerginginvestigators.org]
- 25. dovepress.com [dovepress.com]
- 26. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Dissolving and Using N-acetylcysteine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of N-acetylcysteine (NAC) in mammalian cell culture. NAC is a versatile, cell-permeable antioxidant widely used to mitigate oxidative stress and study redox signaling.[1] As a precursor to L-cysteine, it plays a crucial role in replenishing intracellular glutathione (B108866) (GSH), a primary endogenous antioxidant.[1][2][3] Adherence to proper dissolution and handling procedures is critical for experimental reproducibility and for avoiding unintended cytotoxic effects.
Product Information and Properties
N-acetylcysteine is the N-acetylated derivative of the amino acid L-cysteine.[2] It is typically supplied as a white to off-white crystalline solid.[2]
| Property | Value |
| Molecular Formula | C₅H₉NO₃S |
| Molecular Weight | 163.2 g/mol [2] |
| Appearance | White to off-white crystalline solid[2][4] |
| Storage (Solid) | Long-term at -20°C (≥4 years); Shorter periods at 2-8°C[2][4] |
| Aqueous Solution pH | Acidic (pH 2.0-2.8 for a 1% solution) |
Quantitative Data Summary
The following table summarizes key quantitative parameters for preparing and using NAC in cell culture experiments.
| Parameter | Solvent | Value/Range | Notes |
| Solubility | Water | Up to 100 mg/mL (~613 mM)[2] | Heating or sonication may be required for high concentrations.[2][5] |
| PBS (pH 7.2-7.4) | ~30 mg/mL (~184 mM)[2] | Ideal for direct use, but lower max concentration than water. | |
| DMSO | ~33-50 mg/mL (~202-306 mM)[2] | Can have physiological effects; final concentration in media should not exceed 0.1%.[1][6] | |
| Stock Solution | Sterile Water | 100 mM to 1 M | A 1 M stock is commonly prepared.[2] Crucially, pH must be adjusted to 7.4. [2][6] |
| Working Concentration | Cell Culture Media | 0.1 mM - 25 mM | Highly cell-type and application-dependent.[1][6][7] A typical starting range for optimization is 1-10 mM.[1][8] |
| Storage (Aliquots) | -20°C | Up to 1 month[2][6] | Aqueous solutions can oxidize over time; fresh preparation is ideal.[1][9] Stability testing at -80°C has not been formally reported. |
Experimental Protocols
Protocol 1: Preparation of a 1 M Sterile NAC Stock Solution
This protocol details the preparation of a high-concentration aqueous stock solution, which is the recommended method for most cell culture applications to minimize solvent effects.
Materials:
-
N-Acetylcysteine (NAC) powder (MW: 163.2 g/mol )
-
Sterile, high-purity water (e.g., cell culture grade, WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Weigh NAC: In a sterile environment (e.g., a laminar flow hood), weigh 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.[2]
-
Add Solvent: Add 8 mL of sterile water to the tube.
-
Dissolve: Vortex or sonicate the solution until the NAC powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[2][5]
-
Adjust pH (Critical Step): NAC solutions are highly acidic and will cause the cell culture medium's pH to drop, indicated by the phenol (B47542) red indicator turning yellow.[10] This acidic pH is cytotoxic.
-
Final Volume Adjustment: Once the pH is stable at 7.4, add sterile water to bring the final volume to 10 mL. This yields a final concentration of 1 M.
-
Sterile Filtration: Draw the pH-adjusted NAC solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new sterile conical tube.[1][2]
-
Aliquot and Store: Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store immediately at -20°C for up to one month.[2]
Protocol 2: Determining Optimal NAC Concentration
This protocol provides a general workflow for testing the effect of NAC on a specific cell line.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.[1]
-
Prepare NAC Dilutions: Thaw a fresh aliquot of the 1 M NAC stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. A common range to test is 0.1 mM to 10 mM.[1] Remember to also prepare a vehicle control (medium without NAC).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of NAC.[1]
-
Incubation: Incubate the cells for a period relevant to the specific experiment (e.g., 24, 48, or 72 hours).[1] The effect of NAC can be time-dependent.[1]
-
Assess Viability/Function: Analyze the cellular response using a relevant method, such as an MTS or MTT assay for viability, or a specific functional assay related to the experimental goals.[1]
Visualizations
NAC's Antioxidant Signaling Pathway
Caption: NAC combats oxidative stress by replenishing intracellular glutathione (GSH) and directly scavenging ROS.
Experimental Workflow for NAC Application
Caption: Standard workflow for preparing NAC stock and its application in a typical cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 8. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 9. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 10. color of the medium changes following N-acetyl Cysteine (NAC) addition - Biochemistry [protocol-online.org]
N-Acetylcysteine (NAC) Administration in Rodent Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-acetylcysteine (NAC) is a versatile antioxidant and mucolytic agent with a long history of clinical use. In preclinical research, NAC is widely employed in rodent models to investigate its therapeutic potential across a spectrum of diseases, primarily owing to its ability to replenish intracellular glutathione (B108866) (GSH), scavenge reactive oxygen species (ROS), and modulate inflammatory signaling pathways.[1][2] This document provides a comprehensive overview of NAC administration in rodent models, including detailed protocols, dosage information for various disease states, and visualization of key signaling pathways.
NAC's primary mechanism of action involves its intracellular deacetylation to L-cysteine, a precursor for the synthesis of the major endogenous antioxidant, glutathione.[2][3] By boosting GSH levels, NAC enhances the cell's capacity to neutralize oxidative stress, a key pathological feature in many diseases.[1][4] Beyond its role as a GSH precursor, NAC has been shown to directly modulate key signaling pathways involved in inflammation and cell survival, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]
The route of NAC administration is a critical determinant of its efficacy and bioavailability. Intravenous (IV) and intraperitoneal (IP) injections generally lead to higher and more rapid peak plasma concentrations compared to oral (PO) administration, which has very low bioavailability.[6] The choice of administration route and dosage is highly dependent on the specific disease model and the intended therapeutic effect. For instance, high-dose IV NAC has been shown to be protective against cisplatin-induced nephrotoxicity, whereas oral administration at similar doses offered no protection.[6] In contrast, chronic oral administration has demonstrated efficacy in models of allergic asthma and binge eating.[7][8]
Quantitative Data Summary
The following tables summarize the dosages and routes of administration of NAC used in various rodent models of disease as reported in the scientific literature.
Table 1: N-Acetylcysteine Dosage and Administration Route in Various Rodent Disease Models
| Disease Model | Species | Route of Administration | Dosage | Frequency & Duration | Key Findings | Reference |
| Cisplatin-Induced Nephrotoxicity | Rat | Intravenous (IV) | 400 mg/kg | Single dose 30 min prior to cisplatin (B142131) | Reduced nephrotoxicity | [6] |
| Cisplatin-Induced Nephrotoxicity | Rat | Intraperitoneal (IP) | 400 mg/kg | Single dose 30 min prior to cisplatin | No renal protection | [6] |
| Cisplatin-Induced Nephrotoxicity | Rat | Oral (PO) | 400 mg/kg | Single dose 30 min prior to cisplatin | No renal protection | [6] |
| Cisplatin-Induced Nephrotoxicity (repeated dose) | Rat | Intravenous (IV) | 800 mg/kg | 15 min before each cisplatin injection (twice daily for 4 days) | Blocked nephrotoxicity | [6] |
| Niemann-Pick Disease, Type C1 | Mouse | Not specified | 125 mg/kg & 250 mg/kg | Daily, starting at 4 or 6 weeks of age | Moderately improved weight loss, tremor, and lifespan | [3] |
| Mercury-Induced Lung Toxicity | Rat | Oral Gavage | 50 mg/kg/day | Daily for 4 weeks | Mitigated oxidative damage | [4] |
| Binge Eating | Rat | Systemic & Intraventricular | Not specified | Before each binge session | Reduced binge eating of high-fat diet | [7][9] |
| Allergic Asthma | Rat | Oral Gavage | 3 mmol/kg | Daily for 1 week before antigen challenge | Attenuated pulmonary inflammation | [8] |
| Endotoxin-Mediated Oxidative Stress | Rat | Continuous IV Infusion | 275 mg/kg over 48h | Started 24h before LPS injection | Decreased mortality | [10] |
| Endotoxin-Mediated Oxidative Stress | Rat | Continuous IV Infusion | 950 mg/kg over 48h | Started 24h before LPS injection | Increased mortality | [10] |
| Diet-Induced Obesity | Mouse | Drinking Water | 2 g/L | 11 weeks | Protected against metabolic disorders | [11] |
| Diet-Induced Obesity | Mouse | Oral Gavage | 50 mg/kg/day | 15 days | Improved insulin (B600854) resistance | [11] |
| Painful Diabetic Neuropathy | Mouse | Intraperitoneal (IP) | 100 mg/kg | Single injection or daily for 7 days | Produced analgesia | [12][13] |
| Acute Iron Intoxication | Rat | Intraperitoneal (IP) | 150 mg/kg | Following iron administration | Decreased mortality and serum iron levels | [14] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Rat Neonates | Intraperitoneal (IP) | 300 mg/kg | 1 hour after LPS injection | Most effective route in attenuating inflammatory response | [15] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Rat Neonates | Subcutaneous (SC) | 300 mg/kg | 1 hour after LPS injection | Less effective than IP | [15] |
| Lipopolysaccharide (LPS)-Induced Inflammation | Rat Neonates | Per Os (PO) | 300 mg/kg | 1 hour after LPS injection | Least effective route | [15] |
| Long-term Oral Dosing Study | Rat | Oral Gavage | 600 or 1200 mg/kg/day | 30 days | No significant organ lesions, increased tissue GSH and GST activity | [16][17] |
Table 2: Pharmacokinetic Parameters of N-Acetylcysteine in Rodents
| Species | Route of Administration | Half-life (t½) | Bioavailability | Key Findings | Reference |
| Mouse | Intravenous (IV) | ~34 minutes | - | NAC is not a direct precursor of GSH but has prolonged effects in the brain. | [18] |
| Mouse | Not specified | - | NACA: 67%, NAC: 15% | NACA (N-acetylcysteine amide) has significantly higher bioavailability than NAC. | [19] |
| Rat | Intravenous (IV) | - | - | Serum levels of total NAC showed a dose-dependent increase. | [6] |
| Rat | Oral (PO) | - | Very low | High oral doses (1200 mg/kg) resulted in very low serum NAC levels. | [6] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of NAC in rodent models, based on established protocols from the literature.
Protocol 1: Oral Administration (Gavage)
Application: Chronic administration for diseases like allergic asthma, mercury-induced toxicity, and diet-induced obesity.[4][8][11]
Materials:
-
N-acetylcysteine (NAC) powder
-
Distilled water or appropriate vehicle
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Preparation of NAC Solution:
-
Calculate the required amount of NAC based on the desired dose (e.g., 50 mg/kg) and the number of animals.
-
Dissolve the NAC powder in distilled water to the desired concentration. For example, to administer 50 mg/kg in a volume of 1 mL/kg, prepare a 50 mg/mL solution.
-
Ensure the solution is freshly prepared daily. Vortex thoroughly to ensure complete dissolution.
-
-
Animal Handling and Administration:
-
Gently restrain the rodent.
-
Measure the appropriate volume of the NAC solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection
Application: Acute or sub-acute administration for conditions like cisplatin-induced nephrotoxicity, painful diabetic neuropathy, and LPS-induced inflammation.[6][12][15]
Materials:
-
N-acetylcysteine (NAC) powder
-
Sterile physiological saline (0.9% NaCl)
-
Weighing scale
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Sterile NAC Solution:
-
Weigh the required amount of NAC under sterile conditions.
-
Dissolve the NAC in sterile physiological saline to the desired concentration.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Prepare the solution fresh before each use.
-
-
Animal Handling and Administration:
-
Properly restrain the animal, exposing the lower abdominal quadrant.
-
Draw the calculated volume of the sterile NAC solution into a syringe.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the solution and gently withdraw the needle.
-
Observe the animal for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection
Application: Models requiring rapid and high systemic bioavailability, such as acute toxicity studies (e.g., cisplatin-induced nephrotoxicity).[6]
Materials:
-
N-acetylcysteine (NAC) powder
-
Sterile physiological saline (0.9% NaCl)
-
Weighing scale
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles (e.g., 27-30 gauge) or infusion pump and catheters.
Procedure:
-
Preparation of Sterile NAC Solution:
-
Follow the same procedure as for IP injection to prepare a sterile NAC solution.
-
-
Animal Handling and Administration (Tail Vein Injection):
-
Place the rodent in a restrainer that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Draw the calculated volume of the sterile NAC solution into a syringe.
-
Insert the needle into one of the lateral tail veins and slowly inject the solution.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
For continuous infusion, a catheter can be surgically implanted into a major vein (e.g., jugular or femoral vein) and connected to an infusion pump.[10]
-
Signaling Pathways and Visualizations
NAC exerts its effects through the modulation of several key intracellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these mechanisms.
Experimental workflow for NAC administration in rodent models.
NAC's primary role in replenishing glutathione to combat oxidative stress.
Inhibition of the NF-κB inflammatory pathway by NAC.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. N-acetylcysteine (NAC) decreases binge eating in a rodent model | Semantic Scholar [semanticscholar.org]
- 10. atsjournals.org [atsjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protective Effect of N-Acetyl-Cysteine (NAC) in Lipopolysaccharide (LPS)-Associated Inflammatory Response in Rat Neonates | Rambam Maimonides Medical Journal [rmmj.org.il]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 18. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Acetylcysteine in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
N-acetylcysteine (NAC) is a thiol-containing compound with significant clinical importance, acting as a mucolytic agent and an antidote for paracetamol overdose. Accurate quantification of NAC in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Due to its lack of a strong chromophore, direct HPLC analysis of NAC is often challenging. Therefore, derivatization is commonly employed to enhance its detectability. This application note details a robust and sensitive HPLC method for the determination of total N-acetylcysteine in human plasma, involving a reduction step followed by pre-column derivatization and reversed-phase HPLC with UV detection.
Principle
In plasma, N-acetylcysteine can exist in its free reduced form, as a disulfide dimer (N,N'-diacetylcystine), or bound to plasma proteins via disulfide linkages. To measure the total NAC concentration, a reducing agent is used to convert all oxidized forms to the free thiol. Subsequently, the free NAC is derivatized with a reagent that introduces a chromophore, allowing for sensitive detection by HPLC with a UV detector. The derivatized NAC is then separated from other plasma components on a C18 reversed-phase column and quantified by comparing its peak area to that of a known standard.
Experimental Protocols
Materials and Reagents
-
N-acetylcysteine (NAC) reference standard
-
Internal Standard (IS), e.g., 3,3'-dithiodipropionic acid
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
2-chloro-1-methylquinolinium tetrafluoroborate (B81430) (CMQT) or other suitable derivatizing agent
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Phosphate (B84403) buffer (e.g., 0.2 M, pH 7.4)
-
EDTA
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Autosampler
Preparation of Solutions
-
NAC Stock Solution (1 mg/mL): Accurately weigh 10 mg of NAC and dissolve in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in a similar manner to the NAC stock solution.
-
Reducing Agent Solution (0.25 M TCEP): Dissolve an appropriate amount of TCEP in phosphate buffer.
-
Derivatizing Agent Solution (0.1 M CMQT): Dissolve an appropriate amount of CMQT in a suitable solvent as per the specific method.
Sample Preparation Protocol
-
Reduction: To 100 µL of plasma sample, standard, or blank, add 20 µL of the internal standard solution and 10 µL of the TCEP solution. Vortex the mixture and let it stand for 10 minutes at room temperature to ensure complete reduction of all oxidized forms of NAC.[1][2]
-
Derivatization: Add 10 µL of the 0.1 M CMQT derivatizing agent solution. Vortex the mixture immediately.[1][2]
-
Protein Precipitation: After 2 minutes, add 100 µL of 3 M perchloric acid to precipitate the plasma proteins. Vortex the mixture vigorously.[1]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Sample Injection: Carefully transfer the supernatant to an autosampler vial and inject a 20 µL aliquot into the HPLC system.[1]
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., ZORBAX SB-C18, 150 x 4.6 mm, 5.0 µm).[2]
-
Mobile Phase: A gradient elution is often employed. For example, a mobile phase consisting of 0.1 M trichloroacetic acid (pH 1.7) as solvent A and acetonitrile as solvent B can be used.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Data Presentation
The following table summarizes typical quantitative data for HPLC methods used to quantify acetylcysteine in plasma.
| Parameter | Method 1 (Pre-column Derivatization with CMQT) | Method 2 (Pre-column Derivatization with NPM) | Method 3 (LC-MS/MS) |
| Derivatizing Agent | 2-chloro-1-methylquinolinium tetrafluoroborate (CMQT) | N-(1-pyrenyl)maleimide (NPM) | None |
| Detection | UV (355 nm) | Fluorescence | Mass Spectrometry |
| Linearity Range | 1–320 µM | 8–2500 nM | 50–1000 ng/mL |
| Limit of Quantification (LOQ) | 1 µM | 32 nM[4] | 50 ng/mL[5] |
| Retention Time | Variable, typically < 15 min[2] | Variable | Variable, typically < 10 min |
| Precision (%RSD) | < 10%[2] | Within-run: 1.5%, Between-run: 2.7%[4] | 8.7 to 13.4%[5] |
| Accuracy (% Recovery) | 91.2 - 108.6%[2] | 86 - 96%[4] | -5.9 to 8.5% (relative error)[5] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of acetylcysteine in plasma.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylcysteine (NAC) as a Supplement in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a versatile and widely utilized supplement in cell culture applications. As a precursor to L-cysteine and subsequently glutathione (B108866) (GSH), NAC plays a critical role in maintaining intracellular redox balance and protecting cells from oxidative stress.[1] Its antioxidant properties stem from its ability to directly scavenge reactive oxygen species (ROS) and to replenish intracellular GSH, a key endogenous antioxidant.[1][2][3] Beyond its antioxidant capacity, NAC has been shown to modulate various signaling pathways, influence cytokine production, and impact cell fate decisions such as apoptosis.[1][4][5] These diverse effects make NAC a valuable tool for a wide range of in vitro studies, from investigating the role of oxidative stress in disease models to enhancing cell viability and function in bioprocessing.
This document provides detailed application notes and protocols for the effective use of N-acetylcysteine in cell culture media, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action of NAC in cell culture involves its role in cellular redox homeostasis.[1] Once inside the cell, NAC is deacetylated to form L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[1] GSH is a major intracellular antioxidant that detoxifies reactive oxygen species (ROS).[2][3]
Key Mechanisms:
-
Glutathione Precursor: NAC provides the necessary cysteine for GSH synthesis, thereby boosting the cell's antioxidant capacity.[1][6]
-
Direct ROS Scavenging: The sulfhydryl group in NAC can directly scavenge various free radicals.[7]
-
Modulation of Signaling Pathways: By altering the intracellular redox state, NAC can influence redox-sensitive signaling pathways, including the NF-κB pathway, which is involved in inflammation.[1][7]
-
Hydrogen Sulfide (B99878) (H₂S) Production: Recent evidence suggests that NAC can be metabolized to produce hydrogen sulfide (H₂S) and sulfane sulfur species, which themselves have significant antioxidative and cytoprotective effects.[2][3]
Applications in Cell Culture
NAC is employed in a wide array of cell culture applications due to its multifaceted effects:
-
Cytoprotection against Oxidative Stress: Protecting cells from damage induced by various stimuli, including toxins, radiation, and high glucose.[1][8]
-
Investigation of Redox-Sensitive Signaling: Elucidating the role of ROS in cellular processes and signaling pathways.[1]
-
Inhibition of Apoptosis: Preventing or reducing apoptosis triggered by oxidative stress.[8][9] At high concentrations, however, NAC has been observed to induce apoptosis in some cell lines.[4][10][11]
-
Modulation of Inflammation: Studying and mitigating inflammatory responses by inhibiting pro-inflammatory cytokine production.[5][12]
-
Enhancement of Cell Growth and Viability: Improving cell proliferation and reducing cell doubling time in certain cell lines, such as hybridomas.[13]
-
Organoid Culture: Used as a component in expansion media for various organoids, including those from the lung, liver, and colon.
Data Presentation: Quantitative Effects of NAC in Cell Culture
The effects of NAC are highly dependent on the cell type, concentration, and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: Effects of NAC on Cell Viability and Apoptosis
| Cell Line | NAC Concentration | Treatment Duration | Observed Effect | Reference |
| H9c2 (rat cardiomyocytes) | 1, 2, 4 µM | 24 hours | Dose-dependent decrease in cell viability.[4] | [4] |
| H9c2 (rat cardiomyocytes) | 4 µM | 24 hours | Increased percentage of apoptotic cells to 18.6±4.1% and 24.5±3.7% in two experiments, compared to 5.4±1.8% in control.[14] | [14] |
| MDA-MB-468 (human breast cancer) | 1 mM | 2 hours pre-treatment | Protected cells from cadmium-induced apoptosis.[9] | [9] |
| Human Leukemia (HL-60) | Not specified | Not specified | Induced extensive ROS production and apoptotic cell death.[10] | [10] |
| Murine Oligodendrocytes (158N) | 50-500 µM | 24 hours | Attenuated H₂O₂-induced cell death and improved cell survival.[15] | [15] |
| Mouse Cortical Neurons | 0.1, 1, 10 mM | 24 hours | Induced neuronal death (11±2.3%, 41±4.9%, and 81±3.5% respectively).[16] | [16] |
| Human Conjunctival Epithelial Cells | 3 mM | 24 hours | Reduced high glucose-induced apoptosis.[8] | [8] |
| Renal Cell Carcinoma (786-O, SN12C) | 2 mM | 24 hours | Inhibited cell growth and induced apoptosis.[17] | [17] |
Table 2: Effects of NAC on Cytokine Production
| Cell Type | NAC Concentration | Stimulant | Treatment Duration | Effect on Cytokine Production | Reference |
| Human PBMC | 5 mM | anti-CD3, PHA | 24 hours | Upregulated IL-1β, IL-5, IFN-γ; Downregulated IL-10.[5][18] | [5][18] |
| Human PBMC | 5 mM | anti-CD3 | 24 hours | Increased total IL-12 secretion.[5][18] | [5][18] |
| Human PBMC | 5 mM | anti-CD3, PHA, LPS | 24 hours | Increased IL-12p40 secretion.[5][18] | [5][18] |
| Macrophages (from COPD model) | Not specified | Not specified | Not specified | Suppressed IL-18 synthesis.[12] | [12] |
| Cytokine-Induced Killer (CIK) cells | 10 mM | IFN-γ, anti-CD3, IL-2 | 14 days | Increased IFN-γ expression.[19] | [19] |
Table 3: Effects of NAC on Glutathione (GSH) Levels
| Cell Line/Type | NAC Concentration | Treatment Duration | Effect on GSH Levels | Reference |
| Murine Oligodendrocytes (158N) | 100 µM, 500 µM | 24 hours | Increased total GSH by 1.5-fold and 1.7-fold, respectively.[15] | [15] |
| Circulating Tumor Cells (BRx68) | 300 µM | 6 days | Significantly higher total GSH levels compared to control.[20] | [20] |
| Circulating Tumor Cells (BRx68) | 300 µM | 13 days | No significant difference in total GSH levels compared to control.[20] | [20] |
Experimental Protocols
Protocol 1: Preparation of N-Acetylcysteine Stock Solution
NAC is acidic in solution, and it is crucial to adjust the pH to 7.4 for cell culture applications to avoid stressing the cells.[21][22]
Materials:
-
N-Acetylcysteine (NAC) powder
-
Sterile, high-purity water (e.g., Milli-Q) or Phosphate-Buffered Saline (PBS)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh NAC: To prepare a 1 M stock solution, weigh 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.[22]
-
Dissolve NAC: Add 8 mL of sterile water or PBS to the tube. Dissolve the powder by vortexing. Gentle heating (37°C) or sonication may be required for complete dissolution, especially at higher concentrations.[23]
-
Adjust pH: Slowly add sterile 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Mix well after each addition until the pH stabilizes at 7.4.[21][22]
-
Final Volume: Adjust the final volume to 10 mL with sterile water or PBS.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[1][22]
-
Aliquot and Store: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C for up to one month.[21]
Protocol 2: Determining the Optimal NAC Concentration (Dose-Response Assay)
The optimal concentration of NAC varies significantly between cell types and experimental conditions.[1] Therefore, it is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
NAC stock solution (prepared as in Protocol 1)
-
Cell viability assay reagent (e.g., MTT, MTS, or alamarBlue®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare NAC Dilutions: Prepare a series of NAC dilutions in complete cell culture medium. A typical starting range to test could be from 0.1 mM to 10 mM.[1] Include a vehicle control (medium without NAC).
-
Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of NAC.
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[1]
-
Assess Cell Viability: At the end of the incubation period, assess cell viability using a standard method such as an MTT or MTS assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the NAC concentration to determine the IC50 (if applicable) and the optimal non-toxic concentration range for your subsequent experiments.
Protocol 3: Assessing the Protective Effects of NAC against an Oxidative Insult
This protocol provides a general workflow for evaluating the cytoprotective effects of NAC.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
NAC stock solution
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide)
-
Cell viability or apoptosis detection reagents
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability, 6-well plate for apoptosis assays). Allow cells to adhere.
-
Pre-treatment with NAC: Pre-incubate the cells with the determined optimal concentration of NAC for a specific duration (e.g., 1-2 hours) before inducing oxidative stress.[9]
-
Induce Oxidative Stress: Add the oxidative stress-inducing agent to the culture medium at a pre-determined toxic concentration. Include control groups: untreated cells, cells treated with NAC only, and cells treated with the oxidative agent only.
-
Incubation: Incubate for the desired period.
-
Assessment: Evaluate the outcome using relevant assays:
-
Cell Viability: Use MTT, MTS, or similar assays.
-
Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry or fluorescence microscopy.
-
ROS Levels: Measure intracellular ROS using probes like DCFH-DA.
-
Mandatory Visualizations
Signaling Pathways
// Nodes NAC [label="N-Acetylcysteine (NAC)", fillcolor="#FBBC05", fontcolor="#202124"]; Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; GSH [label="Glutathione (GSH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB_Pathway [label="NF-κB Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspases [label="Caspase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; H2S [label="H₂S / Sulfane Sulfur", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges NAC -> Cysteine [label="Deacetylation", fontsize=8, fontcolor="#5F6368"]; Cysteine -> GSH [label="Synthesis", fontsize=8, fontcolor="#5F6368"]; GSH -> ROS [label="Neutralizes", arrowhead=tee, color="#34A853"]; NAC -> ROS [label="Direct Scavenging", arrowhead=tee, color="#FBBC05"]; ROS -> NFkB_Pathway [arrowhead=normal, color="#EA4335"]; NFkB_Pathway -> Inflammation [arrowhead=normal, color="#4285F4"]; GSH -> NFkB_Pathway [label="Inhibits", arrowhead=tee, color="#34A853"]; ROS -> Mitochondria [label="Damage", arrowhead=normal, color="#EA4335"]; Mitochondria -> Caspases [arrowhead=normal]; Caspases -> Apoptosis [arrowhead=normal]; NAC -> H2S [label="Metabolism", fontsize=8, fontcolor="#5F6368"]; H2S -> ROS [label="Neutralizes", arrowhead=tee, color="#34A853"];
// Layout adjustments {rank=same; NAC; ROS;} {rank=same; Cysteine; NFkB_Pathway; Mitochondria;} {rank=same; GSH; H2S; Inflammation; Caspases;} {rank=same; Apoptosis;} } "NAC's primary mechanisms of action in cell culture."
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="1. Seed Cells\nin 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overnight [label="Incubate Overnight", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_nac [label="2. Prepare NAC Dilutions\n(e.g., 0.1 - 10 mM)", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="3. Treat Cells\nwith NAC dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate\n(24, 48, or 72h)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; viability_assay [label="5. Perform Cell Viability Assay\n(e.g., MTT, MTS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="6. Analyze Data\n(Plot Viability vs. Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_cells; seed_cells -> overnight; overnight -> prepare_nac; prepare_nac -> treat_cells; overnight -> treat_cells [style=invis]; // for alignment treat_cells -> incubate; incubate -> viability_assay; viability_assay -> data_analysis; data_analysis -> end; } "Workflow for determining the optimal NAC concentration."
Conclusion
N-acetylcysteine is a powerful and cost-effective supplement for a multitude of cell culture experiments. Its well-characterized antioxidant and cytoprotective properties make it an invaluable tool for mitigating oxidative stress and studying redox biology. However, researchers must be mindful of its dose-dependent and cell-type-specific effects, which can range from promoting survival to inducing apoptosis. By following systematic protocols to determine optimal concentrations, NAC can be effectively integrated into experimental designs to yield robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetylcysteine (NAC) Inhibits Synthesis of IL-18 in Macrophage by Suppressing NLRP3 Expression to Reduce the Production of IFN-γ from NK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative proteomics using SILAC-MS identifies N-acetylcysteine-solution-triggered reversal response of renal cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Effect of N-acetyl-L-cysteine on Cytokine Production by Human Peripher" by Ahmed Al-Shukaili, Suad Al-Abri et al. [mjournal.squ.edu.om]
- 19. apjai-journal.org [apjai-journal.org]
- 20. N-Acetyl-L-cysteine promotes ex vivo growth and expansion of single circulating tumor cells by mitigating cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
N-Acetylcysteine in Preclinical Research: A Guide to Dosage and Experimental Protocols
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylcysteine (NAC), a precursor of the antioxidant glutathione (B108866) (GSH), is a widely investigated compound in preclinical studies for its therapeutic potential in a range of conditions, including toxicity, oxidative stress-related diseases, and inflammation. Its primary mechanism of action involves replenishing intracellular GSH stores, directly scavenging reactive oxygen species (ROS), and modulating inflammatory signaling pathways.[1] This document provides a comprehensive overview of dosage calculations for NAC in various preclinical models and detailed protocols for its administration and the evaluation of its effects.
Quantitative Data Summary: NAC Dosages in Preclinical Models
The effective and toxicological doses of N-acetylcysteine can vary significantly depending on the animal model, administration route, and the specific pathological condition being investigated. The following tables summarize quantitative data from various preclinical studies to aid researchers in dose selection.
Table 1: N-Acetylcysteine Dosages in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Observed Effects |
| Mouse | Acetaminophen (B1664979) Toxicity | Intraperitoneal (IP) | 125 - 800 mg/kg | Dose-dependent protection against liver injury; 275 mg/kg identified as an optimal therapeutic dose.[2] |
| Mouse | Acetaminophen Toxicity | Oral | 1200 mg/kg | Post-treatment showed limited efficacy in a model of chronic plus sub-acute paracetamol exposure.[3] |
| Mouse | Niemann-Pick Disease, Type C1 | Oral | 125 - 250 mg/kg/day | Increased lifespan and restored normal GSH levels in the liver and brain. |
| Mouse | Neuroprotection (Global Cerebral Ischemia) | Intraperitoneal (IP) | 150 mg/kg | Reduced neuronal damage and inhibited matrix metalloproteinase-9 (MMP-9) activity.[4] |
| Rat | Endotoxin-mediated Oxidative Stress | Intravenous (IV) Infusion | 275 - 950 mg/kg over 48h | Low-dose (275 mg/kg) was protective, while high-doses (550 and 950 mg/kg) increased mortality. |
| Rat | Neuroprotection (Transient Forebrain Ischemia) | Intravenous (IV) | 163 - 326 mg/kg | Partial improvement in hippocampal neuronal survival.[5] |
| Rat | Cisplatin-induced Nephrotoxicity | IV, IP, Oral, Intra-arterial (IA) | 50 - 800 mg/kg | IV and IA routes showed renal protection, while IP and oral routes at 400 mg/kg did not. |
| Rat | Closed Head Trauma | Intraperitoneal (IP) | 150 mg/kg | Decreased elevated malondialdehyde (MDA) levels and increased superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) activities.[6] |
| Rat | Chronic Kidney Disease | Intravenous (IV) | 70 mg/kg/day for 10 days | Found to be effective in the management of chronic kidney disease.[7] |
Table 2: N-Acetylcysteine Dosages in Other Animal Models
| Animal Model | Application | Route of Administration | Dosage | Pharmacokinetic Parameters / Observed Effects |
| Cat | Pharmacokinetics | Oral | 100 mg/kg | Bioavailability: 19.3 ± 4.4%; Elimination Half-life: 1.34 ± 0.24 hours.[8][9][10][11][12] |
| Cat | Pharmacokinetics | Intravenous (IV) | 100 mg/kg | Elimination Half-life: 0.78 ± 0.16 hours.[8][9][11][12] |
| Dog | Hepatic Ischemia-Reperfusion Injury | Intravenous (IV) | 150 mg/kg | Evaluated for protective effects.[13] |
| Dog | Acetaminophen Poisoning | Intravenous (IV) | Loading Dose: 140 mg/kg; Maintenance Dose: 70 mg/kg every 6 hours | Standard of care for acetaminophen toxicity.[14] |
Table 3: Toxicological Data for N-Acetylcysteine
| Animal Model | Route of Administration | LD50 | Observed Toxic Effects |
| Mouse | Intraperitoneal (IP) | 800 mg/kg (male), 933 mg/kg (female) | High doses led to hepatic microvesicular steatosis, renal tubular injury, and splenic atrophy.[15][16] |
| Rat | Oral | 5050 mg/kg | |
| Mouse | Oral | 4400 mg/kg |
Experimental Protocols
Preparation of N-Acetylcysteine Solutions
For Oral Administration:
-
Weigh the required amount of NAC powder.
-
Dissolve in sterile saline (0.9% NaCl) or sterile water. For some applications, pH adjustment to ~7.0-7.4 with NaOH may be necessary to improve tolerability.
-
Prepare fresh daily, as NAC can oxidize in solution.
For Intravenous Administration:
-
Use a commercially available sterile solution of NAC for injection if possible.
-
If preparing from powder, dissolve NAC in a suitable sterile vehicle such as 5% dextrose or 0.9% saline.
-
The final solution must be sterile and may require filtration through a 0.22 µm filter.
-
For IV infusions, the NAC solution is typically diluted further in a larger volume of infusion fluid. For example, a common human protocol involves a loading dose of 150 mg/kg in 200 mL of 5% dextrose over 60 minutes.[17]
Administration Protocols
Oral Gavage in Rodents:
-
Animal Restraint: Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a flexible, ball-tipped gavage needle of an appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
Procedure: Gently insert the needle into the esophagus and advance it into the stomach. Administer the NAC solution slowly to prevent regurgitation and aspiration. The maximum volume for oral gavage in mice is typically 10 ml/kg.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
Intravenous Injection in Rodents:
-
Animal Preparation: Anesthetize the animal according to an approved protocol. The tail vein is the most common site for IV injection in mice and rats.
-
Procedure: Place the tail in warm water to dilate the veins. Using a small gauge needle (e.g., 27-30 gauge), carefully insert it into a lateral tail vein.
-
Administration: Inject the NAC solution slowly.
-
Monitoring: Monitor the animal's vital signs during and after the injection.
Acetaminophen-Induced Hepatotoxicity Model in Mice
This protocol describes a common model to evaluate the protective effects of NAC against drug-induced liver injury.
Experimental Workflow:
Protocol Steps:
-
Animals: Use male C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before acetaminophen administration to deplete hepatic glutathione stores.
-
Acetaminophen Administration: Administer acetaminophen (e.g., 300 mg/kg) via intraperitoneal (IP) injection.
-
NAC Treatment: Administer NAC (e.g., 275 mg/kg, IP) at a specified time point after acetaminophen, for example, 1.5 hours.[18]
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24 hours) after acetaminophen administration, euthanize the animals and collect blood and liver tissue.
-
Biochemical Analysis: Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate liver morphology and necrosis.
-
Oxidative Stress Markers: Homogenize a portion of the liver to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Assessment of Oxidative Stress
Measurement of Malondialdehyde (MDA):
-
Homogenize liver tissue in cold buffer (e.g., 1.15% KCl).
-
Add a solution of thiobarbituric acid (TBA) and heat the mixture.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Calculate MDA concentration using a standard curve.
Measurement of Superoxide Dismutase (SOD) Activity:
-
Homogenize brain or liver tissue in cold buffer.
-
Use a commercial SOD assay kit or a method based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture typically includes the sample homogenate, NBT, and a source of superoxide radicals (e.g., xanthine/xanthine oxidase).[19]
-
Measure the change in absorbance at a specific wavelength (e.g., 560 nm).
-
SOD activity is expressed as units per milligram of protein.[20]
Assessment of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for Paraffin-Embedded Liver Sections:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Permeabilization: Incubate sections with Proteinase K to permeabilize the tissue.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Detection: For fluorescence detection, mount the slides with a mounting medium containing DAPI for nuclear counterstaining and visualize under a fluorescence microscope. For chromogenic detection, use an anti-fluorescein antibody conjugated to horseradish peroxidase (HRP) followed by a substrate like diaminobenzidine (DAB), which produces a brown precipitate in apoptotic cells.
-
Analysis: Quantify the number of TUNEL-positive cells per field of view.
Signaling Pathways
N-acetylcysteine exerts its therapeutic effects through several interconnected signaling pathways, primarily related to its antioxidant and anti-inflammatory properties.
Glutathione Synthesis and ROS Scavenging
NAC is deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase (GPx).
Modulation of Inflammatory Pathways
NAC has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By reducing oxidative stress, NAC can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21][22][23][24]
References
- 1. mdpi.com [mdpi.com]
- 2. N-Acetyl Cysteine Overdose Inducing Hepatic Steatosis and Systemic Inflammation in Both Propacetamol-Induced Hepatotoxic and Normal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetyl Cysteine does not prevent liver toxicity from chronic low dose plus sub-acute high dose paracetamol exposure in young or old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Neuroprotective effects of N-acetylcysteine on experimental closed head trauma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochemjournal.com [biochemjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. vet-ebooks.com [vet-ebooks.com]
- 15. N-acetyl Cysteine Overdose Induced Acute Toxicity and Hepatic Microvesicular Steatosis by Disrupting GSH and Interfering Lipid Metabolisms in Normal Mice [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Acetylcysteine | VCA Animal Hospitals [vcahospitals.com]
- 18. Novel mechanisms of protection against acetaminophen hepatotoxicity in mice by glutathione and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alterations in the Antioxidant Enzyme Activities in the Neurodevelopmental Rat Model of Schizophrenia Induced by Glutathione Deficiency during Early Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpcbs.com [ijpcbs.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. N-acetylcysteine reduces oxidative stress, nuclear factor-κB activity and cardiomyocyte apoptosis in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Actein in Neurodegenerative Disease Research: An Overview of Current Evidence
Introduction
Actein, a triterpene glycoside isolated from the rhizomes of plants of the Cimicifuga genus, has been investigated for its various biological activities. While research has explored its effects in models of cancer, its application in the context of neurodegenerative diseases is a nascent field with limited available data. This document summarizes the current understanding of this compound's known mechanisms and provides general protocols that could be adapted for neurobiological research, while highlighting the need for further investigation to establish its role in neurodegeneration.
Mechanism of Action: Insights from Non-Neurodegenerative Models
Current research on this compound has primarily focused on its anti-proliferative and anti-metastatic effects in cancer cell lines. These studies have provided some insight into the molecular pathways that this compound can modulate.
In human breast cancer cells, this compound treatment has been shown to down-regulate the protein expression of key components in the Epidermal Growth Factor Receptor (EGFR), AKT, and Nuclear Factor-kappa B (NF-κB) signaling pathways[1]. These pathways are known to be involved in cell survival, proliferation, and inflammation. Given that neuroinflammation and aberrant survival signaling are also hallmarks of many neurodegenerative diseases, these findings suggest a potential, though currently unexplored, avenue for this compound's neuroprotective effects.
Signaling Pathway Modulated by this compound in Cancer Cells
Caption: this compound's inhibitory effect on the EGFR/AKT/NF-κB pathway in cancer cells.
Quantitative Data Summary
A thorough review of the existing literature did not yield quantitative data regarding the application of this compound in neurodegenerative disease models. Data on its efficacy in cancer cell lines is available and summarized below for reference.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Proliferation Assay | 10 - 40 µM | Significant decrease in cell proliferation | [1] |
| MDA-MB-231 (Breast Cancer) | Cell Cycle Analysis | 10 - 40 µM | G1 phase cell cycle arrest | [1] |
| A549, 95D (Lung Cancer) | MTT Assay | 0 - 80 µM | Dose-dependent decrease in cell viability | [2] |
| 143B, U2OS (Osteosarcoma) | CCK-8 Assay | 0 - 30 µM | Dose- and time-dependent decrease in cell viability | [3] |
Experimental Protocols
The following are generalized protocols adapted from studies on this compound in cancer cell lines. These protocols would require significant optimization and validation for use with neuronal cell cultures or in vivo neurodegenerative disease models.
Protocol 1: In Vitro Treatment of Neuronal Cell Lines
This protocol describes a general workflow for assessing the effects of this compound on cultured neuronal cells (e.g., SH-SY5Y, PC12).
Workflow for In Vitro this compound Treatment
Caption: General workflow for in vitro testing of this compound on neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Appropriate cell culture medium (e.g., DMEM/F12 with supplements)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well and 6-well plates
-
MTT or CCK-8 assay kit
-
Lysis buffer for Western blot
-
Hoechst 33258 staining solution
Procedure:
-
Cell Seeding: Seed cells into appropriate plates at a desired density and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Cell Viability Assay: For cells in 96-well plates, add MTT or CCK-8 reagent and measure absorbance according to the manufacturer's instructions to assess cell viability[2][3].
-
Protein Expression Analysis (Western Blot):
-
For cells in 6-well plates, wash with PBS and lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against proteins of interest (e.g., p-AKT, NF-κB, cleaved caspase-3) and a loading control (e.g., β-actin).
-
Incubate with secondary antibodies and visualize the bands.
-
-
Apoptosis Assay:
Protocol 2: Western Blot Analysis for Signaling Proteins
This protocol details the steps for analyzing changes in protein expression in this compound-treated cells.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Measure the protein concentration of cell lysates.
-
Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EGFR, AKT, NF-κB) overnight at 4°C[1].
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.
Conclusion and Future Directions
The application of this compound in the study of neurodegenerative diseases is currently an under-researched area. While its effects on signaling pathways like EGFR/AKT/NF-κB in cancer cells suggest potential mechanisms for neuroprotection, direct evidence in neuronal models is lacking. Future research should focus on:
-
Screening this compound for neuroprotective effects in established in vitro models of neurodegeneration (e.g., using toxins like MPP+, 6-OHDA, or amyloid-beta).
-
Investigating its anti-neuroinflammatory properties in microglial cell cultures.
-
Elucidating its mechanism of action in neurons and identifying its direct molecular targets.
-
Evaluating its efficacy and safety in animal models of diseases like Alzheimer's and Parkinson's.
For researchers interested in compounds with established neuroprotective properties, a significant body of literature exists for molecules such as N-acetylcysteine (NAC), which has been studied for its antioxidant and neuroprotective effects in various neurodegenerative contexts[4][5][6][7].
References
- 1. Frontiers | this compound Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo [frontiersin.org]
- 2. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Proliferation and Migration in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 5. mdpi.com [mdpi.com]
- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylcysteine (NAC) as a Tool for Investigating Ferroptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has been implicated in a variety of pathological conditions, making it a significant area of research and a potential target for therapeutic intervention. N-acetylcysteine (NAC), a well-known antioxidant and a precursor to the amino acid L-cysteine, has emerged as a valuable chemical tool to study and modulate ferroptosis. This document provides detailed application notes and protocols for utilizing NAC in ferroptosis research.
Mechanism of Action of NAC in Ferroptosis
N-acetylcysteine primarily inhibits ferroptosis through two main mechanisms:
-
Cysteine Prodrug and Glutathione (B108866) (GSH) Synthesis: NAC is readily deacetylated intracellularly to yield cysteine.[1][2] Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] GSH is an essential cofactor for Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides and protects against ferroptosis.[2][4] By replenishing intracellular cysteine pools, NAC boosts GSH synthesis, thereby enhancing GPX4 activity and mitigating lipid peroxidation.[5][6]
-
Direct GPX4 Substrate and Radical Scavenging: Recent studies have shown that NAC, and its enantiomer D-NAC, can also act as direct reducing substrates for GPX4, thereby counteracting lipid peroxidation independently of GSH synthesis.[2][7] This suggests a more direct role for NAC in the detoxification of lipid peroxides. Additionally, NAC possesses general antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) that contribute to the initiation and propagation of lipid peroxidation.
Application Notes
NAC is widely used as a ferroptosis inhibitor in cell culture experiments. When inducing ferroptosis using agents like erastin (B1684096) (which inhibits the cystine/glutamate antiporter system Xc-, leading to cysteine and GSH depletion) or RSL3 (which directly inhibits GPX4), co-treatment with NAC can rescue cells from ferroptotic death.[8][9] This rescue effect serves as a key piece of evidence to confirm that the observed cell death is indeed ferroptosis. Typical working concentrations of NAC in cell culture range from 1 mM to 10 mM.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of NAC on key markers of ferroptosis as reported in various studies.
Table 1: Effect of N-Acetylcysteine on Cell Viability in Ferroptosis Models
| Cell Line | Ferroptosis Inducer | Inducer Concentration | NAC Concentration | Effect on Cell Viability |
| Primary Cortical Neurons | Hemin | 100 µM | 1 mM | Significantly rescued hemin-induced cell death[5] |
| A549 Cells | Erastin | 10 µM | 1 mM | Increased cell viability compared to erastin alone |
| HT-1080 Cells | RSL3 | 1 µM | 5 mM | Significantly inhibited RSL3-induced cell death[10] |
| AML12 Cells | RSL3 | 5 µM | Various | Dose-dependent increase in cell viability[12] |
Table 2: Effect of N-Acetylcysteine on Lipid Peroxidation in Ferroptosis Models
| Cell Line | Ferroptosis Inducer | Inducer Concentration | NAC Concentration | Effect on Lipid Peroxidation (Lipid ROS) |
| Primary Cortical Neurons | Hemin | 100 µM | 1 mM | Significantly reduced oxidized lipid-protein adducts[5] |
| A549 Cells | Erastin | 10 µM | 1 mM | Decreased lipid ROS levels |
| CL1-0/PERP-428C Cells | Gallic Acid (GA) | 50 µg/mL | 0.25 - 1.0 mM | Strongly reduced ROS levels[13] |
Table 3: Effect of N-Acetylcysteine on Intracellular Glutathione (GSH) Levels
| Cell Line | Treatment | NAC Concentration | Effect on GSH Levels |
| Primary Cortical Neurons | Control & Hemin-treated | Not specified | Increased total GSH levels[5] |
| A549 cells | Basal conditions | 1 mM | Increased intracellular GSH |
| Pfa1 cells | Cystine-free media | 5 mM | Rapidly replenished intracellular cysteine pool for GSH synthesis[10] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis and Rescue with NAC
This protocol describes a general procedure for inducing ferroptosis in cultured cells and assessing the inhibitory effect of NAC.
Materials:
-
Adherent cells of interest (e.g., HT-1080, A549)
-
Complete cell culture medium
-
Ferroptosis inducer: Erastin (stock solution in DMSO) or RSL3 (stock solution in DMSO)
-
N-acetylcysteine (NAC) (freshly prepared stock solution in water or PBS, pH adjusted)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight at 37°C and 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of the ferroptosis inducer and NAC in complete cell culture medium. A typical experimental setup includes:
-
Vehicle control (medium with DMSO)
-
Ferroptosis inducer only (e.g., 10 µM erastin or 1 µM RSL3)
-
NAC only (e.g., 5 mM NAC)
-
Co-treatment: Ferroptosis inducer + NAC
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared treatment media (100 µL/well).
-
Incubation: Incubate the plate for a predetermined time (e.g., 12, 24, or 48 hours). The optimal time will vary depending on the cell line and inducer concentration.
-
Cell Viability Assessment (CCK-8 Assay): a. Add 10 µL of CCK-8 solution to each well.[14][15][16] b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.[14][15][16]
-
Data Analysis: Normalize the viability data to the vehicle control. A significant reduction in cell viability with the inducer that is rescued by co-treatment with NAC indicates ferroptosis inhibition.
Protocol 2: Detection of Lipid Peroxidation using C11-BODIPY 581/591
This protocol uses the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Ferroptosis inducer and NAC as described in Protocol 1
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with a ferroptosis inducer with or without NAC as described in Protocol 1.
-
Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[1][17]
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging or Flow Cytometry:
-
Microscopy: Image the cells immediately. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The shift in fluorescence from the red to the green channel is indicative of lipid peroxidation.
-
Protocol 3: Measurement of Intracellular Glutathione (GSH and GSSG)
This protocol describes a common method for measuring the levels of reduced (GSH) and oxidized (GSSG) glutathione.
Materials:
-
Treated cells
-
5-Sulfosalicylic acid (SSA) solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
β-NADPH
-
2-vinylpyridine (B74390) (for GSSG measurement)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: a. Harvest and wash cells with ice-cold PBS. b. Lyse the cells in 5% SSA solution on ice. c. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove precipitated proteins.[20] d. Collect the supernatant for the assay.
-
Total Glutathione (GSH + GSSG) Assay: a. In a 96-well plate, add the sample supernatant, assay buffer, DTNB, glutathione reductase, and NADPH. b. Monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to the total glutathione concentration.
-
Oxidized Glutathione (GSSG) Assay: a. To a portion of the sample supernatant, add 2-vinylpyridine to mask the GSH. Incubate for 1 hour at room temperature.[21] b. Perform the same enzymatic recycling assay as for total glutathione. The rate of reaction will be proportional to the GSSG concentration.
-
Calculation: a. Use a standard curve of known GSH and GSSG concentrations to quantify the amounts in the samples. b. The GSH concentration can be calculated by subtracting the GSSG concentration from the total glutathione concentration. c. The GSH/GSSG ratio is a key indicator of oxidative stress.
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for assessing the expression levels of key proteins involved in ferroptosis, such as GPX4 and Ferritin Heavy Chain 1 (FTH1).
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-FTH1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-GPX4, 1:1000 dilution) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Mechanism of NAC in preventing ferroptosis.
Caption: Workflow for assessing NAC's anti-ferroptotic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.org [scitepress.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. apexbt.com [apexbt.com]
- 15. ptglab.com [ptglab.com]
- 16. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 19. abpbio.com [abpbio.com]
- 20. GSSG/GSH Quantification Kit G257 manual | DOJINDO [dojindo.com]
- 21. researchgate.net [researchgate.net]
Application Note & Protocols: In Vivo Efficacy Testing of Actein in a Xenograft Model of Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction: Actein, a triterpene glycoside isolated from the rhizomes of Cimicifuga species, has demonstrated significant anti-cancer properties in preclinical studies.[1] Its mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways that govern cell proliferation and survival.[1][2] Notably, this compound has been shown to inhibit the proliferation and migration of human breast cancer cells and suppress metastasis in vivo.[2][3] This document provides a detailed experimental design and a set of protocols for evaluating the in vivo efficacy of this compound using an orthotopic breast cancer xenograft mouse model. The outlined procedures cover tumor induction, treatment administration, efficacy monitoring, and endpoint biomarker analysis.
Overall Experimental Workflow
The experimental design involves inducing tumors in immunodeficient mice, administering this compound, monitoring tumor growth and animal health, and finally, performing terminal analyses on the excised tumors to investigate the underlying mechanisms of action.
Caption: Overall experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols
Animal Model and Tumor Induction
This protocol describes the establishment of an orthotopic breast cancer model, which more accurately mimics human breast cancer progression compared to subcutaneous models.[4]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Human breast cancer cells (e.g., MDA-MB-231 for triple-negative), cultured to ~80% confluency.
-
Sterile PBS, Trypsin-EDTA, cell culture medium.
-
Matrigel® Basement Membrane Matrix.
-
1 mL syringes with 27-gauge needles.
-
Anesthetic (e.g., Isoflurane).
Protocol:
-
Cell Preparation: On the day of injection, harvest MDA-MB-231 cells using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count. Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel® to a final concentration of 2 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once fully anesthetized, place the animal in a supine position. Clean the area around the fourth inguinal mammary gland with an alcohol wipe.
-
Injection: Load a 1 mL syringe with 50 µL of the cell suspension (containing 1 x 10⁶ cells). Carefully insert the needle into the fourth mammary fat pad and slowly inject the cell suspension.[4] A small palpable bubble should form at the injection site.
-
Post-Injection Monitoring: Allow the mouse to recover on a warming pad. Monitor the animal for any signs of distress. Begin monitoring for tumor formation approximately 5-7 days post-injection.
Treatment Administration and Monitoring
Materials:
-
This compound, sterile vehicle (e.g., 0.5% carboxymethylcellulose in saline).
-
Positive control drug (e.g., Paclitaxel).
-
Oral gavage needles or appropriate syringes for intraperitoneal (IP) injection.
-
Digital calipers, analytical balance.
Protocol:
-
Tumor Monitoring: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[5] Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Group Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC, oral gavage, daily).
-
Group 2: this compound (e.g., 15 mg/kg, IP injection, daily).[3]
-
Group 3: Positive Control (e.g., Paclitaxel, appropriate dose and schedule).
-
-
Treatment: Administer treatments daily for a period of 21-28 days.
-
Health Monitoring: Record the body weight of each mouse 2-3 times per week.[6] Observe animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).
-
Endpoint Criteria: The study should be terminated when tumors in the control group reach the maximum allowed size (typically ~1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
Terminal Tissue Collection and Processing
Protocol:
-
At the study endpoint, record the final body weight and tumor volume.
-
Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully excise the tumor and record its final weight.
-
Divide the tumor into sections for different analyses:
Endpoint Biomarker Analysis Protocols
Immunohistochemistry (IHC)
IHC is used to visualize the expression and localization of specific proteins within the tumor tissue, such as markers for proliferation (Ki-67) and apoptosis (cleaved caspase-3).[9]
Protocol (Paraffin-Embedded Sections):
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded ethanol (B145695) series (100%, 95%, 80%, 70%; 5 min each), and finally in distilled water.[10]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes.[7] Cool for 20 minutes.
-
Blocking and Permeabilization: Wash slides in PBS. Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate slides with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) diluted in blocking buffer overnight at 4°C in a humidified chamber.[11]
-
Secondary Antibody and Detection: Wash slides with PBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply DAB substrate until the desired color intensity develops.[10]
-
Counterstaining and Mounting: Rinse in water. Counterstain with Hematoxylin for 1-2 minutes to stain nuclei.[12] Dehydrate through a graded ethanol series and xylene, then mount with mounting medium.
-
Analysis: Image slides and quantify the percentage of positive-staining cells in multiple fields of view per tumor.
Western Blotting
Western blotting is used to quantify changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.[13]
Protocol:
-
Protein Extraction: Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., p-Akt, total Akt, p-ERK, total ERK, β-actin) overnight at 4°C.[15]
-
Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[15]
-
Analysis: Quantify band intensity using densitometry software, normalizing target proteins to a loading control (e.g., β-actin).
Flow Cytometry for Apoptosis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining allows for the quantification of early and late apoptotic cells in the tumor.[16][17]
Protocol:
-
Single-Cell Suspension: Mince a fresh or freshly-thawed tumor sample and digest with collagenase/dispase and DNase I to obtain a single-cell suspension. Filter the suspension through a 70 µm cell strainer.
-
Staining: Wash and resuspend ~1 x 10⁶ cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells on a flow cytometer within one hour.[18] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[16]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vivo Efficacy and Toxicity of this compound
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | TGI (%)* | Final Tumor Weight (g) | Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 102 ± 8 | 1450 ± 150 | - | 1.5 ± 0.2 | +2.5 ± 1.0 |
| This compound (15 mg/kg) | 105 ± 9 | 650 ± 95 | 55.2 | 0.6 ± 0.1 | -1.8 ± 0.9 |
| Positive Control | 101 ± 7 | 420 ± 70 | 71.0 | 0.4 ± 0.08 | -8.5 ± 2.1 |
*TGI: Tumor Growth Inhibition. Data presented as Mean ± SEM.
Table 2: Summary of Endpoint Biomarker Analysis
| Treatment Group | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-Akt / Total Akt Ratio (Fold Change) | Annexin V+ Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 65 ± 5 | 4 ± 1 | 1.00 | 5.2 ± 1.1 |
| This compound (15 mg/kg) | 28 ± 4 | 15 ± 3 | 0.45 | 18.5 ± 3.2 |
| Positive Control | 15 ± 3 | 25 ± 4 | 0.20 | 30.1 ± 4.5 |
Data presented as Mean ± SEM. Fold change is relative to the Vehicle Control group.
Key Signaling Pathways Modulated by this compound
This compound is reported to exert its anti-cancer effects by interfering with critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 5. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 6. mdpi.com [mdpi.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. medium.com [medium.com]
- 14. benchchem.com [benchchem.com]
- 15. CST | Cell Signaling Technology [cellsignal.com]
- 16. agilent.com [agilent.com]
- 17. biocompare.com [biocompare.com]
- 18. Detection of Apoptotic Circulating Tumor Cells Using In vivo Fluorescence Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Imaging of N-acetylcysteine (NAC) Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (B108866) (GSH) and has therapeutic applications in conditions marked by oxidative stress.[1][2] Understanding the in vivo biodistribution and target engagement of NAC is crucial for optimizing its therapeutic efficacy. This document provides an overview of imaging techniques, quantitative data, and detailed protocols for visualizing and measuring NAC distribution in preclinical models.
Cellular Metabolism of N-acetylcysteine
Upon administration, NAC is distributed to various tissues where it can cross cell membranes.[1][3] Inside the cell, it is deacetylated to form cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[2] This process is central to its antioxidant function.
References
Actein as a Therapeutic Agent in Animal Models of Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actein, a triterpene glycoside isolated from the rhizomes of Cimicifuga foetida, has garnered significant interest for its potential therapeutic applications. Possessing anti-inflammatory, anti-cancer, and anti-oxidant properties, recent studies have highlighted its hepatoprotective effects in various animal models of liver injury. This document provides a comprehensive overview of the application of this compound in preclinical liver injury research, detailing experimental protocols and summarizing key quantitative findings. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic potential of this compound in liver diseases such as non-alcoholic fatty liver disease (NAFLD).
Data Presentation: Efficacy of this compound in a High-Fat Diet-Induced NAFLD Mouse Model
The following tables summarize the quantitative data from a key study investigating the effects of this compound in a high-fat diet (HFD)-induced model of non-alcoholic fatty liver disease (NAFLD) in mice.
Table 1: Effects of this compound on Body Weight, Fat Mass, and Serum Lipids
| Parameter | Control Group (Normal Diet) | HFD Group (High-Fat Diet) | HFD + this compound Group |
| Body Weight (g) | Data not available | Markedly increased | Significantly lower than HFD group |
| Epididymal Fat Mass (g) | Data not available | Markedly increased | Significantly lower than HFD group |
| Subcutaneous Fat Mass (g) | Data not available | Markedly increased | Significantly lower than HFD group |
| Serum Triglycerides (mmol/L) | Data not available | Elevated | Significantly reduced compared to HFD group |
| Serum Total Cholesterol (mmol/L) | Data not available | Elevated | Significantly reduced compared to HFD group |
Table 2: Effects of this compound on Insulin (B600854) and Leptin Resistance
| Parameter | Control Group (Normal Diet) | HFD Group (High-Fat Diet) | HFD + this compound Group |
| Insulin Resistance | Normal | Significantly increased | Markedly improved compared to HFD group |
| Leptin Resistance | Normal | Significantly increased | Markedly improved compared to HFD group |
Table 3: Effects of this compound on Liver Inflammation and Fibrosis
| Parameter | Control Group (Normal Diet) | HFD Group (High-Fat Diet) | HFD + this compound Group |
| Liver Inflammation | Minimal | Significantly increased | Markedly decreased compared to HFD group |
| Liver Fibrosis | Minimal | Significantly increased | Markedly decreased compared to HFD group |
| Hepatic Lipid Accumulation | Minimal | Significantly increased | Markedly reduced compared to HFD group |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the therapeutic effects of this compound in animal models of liver injury.
Protocol 1: Induction of High-Fat Diet (HFD)-Induced NAFLD in Mice
Objective: To establish a mouse model of NAFLD that mimics the metabolic and hepatic abnormalities observed in human NAFLD.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Normal chow diet (Control)
-
High-fat diet (e.g., 60% of calories from fat)
-
This compound
-
Vehicle for this compound administration (e.g., saline, corn oil)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice to the animal facility for at least one week with free access to standard chow and water.
-
Randomly divide the mice into three groups: Control, HFD, and HFD + this compound.
-
House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Provide the Control group with a normal chow diet.
-
Provide the HFD and HFD + this compound groups with a high-fat diet.
-
Monitor food intake and body weight weekly.
-
After a designated period of HFD feeding to induce NAFLD (e.g., 8-12 weeks), begin this compound administration to the HFD + this compound group.
-
Administer this compound at the desired dose and frequency (e.g., daily oral gavage or intraperitoneal injection). The HFD group should receive the vehicle control.
-
Continue the respective diets and treatments for the specified duration of the study.
-
At the end of the study, collect blood and liver tissue for biochemical, histological, and molecular analyses.
Protocol 2: Biochemical Analysis of Liver Injury Markers
Objective: To quantify serum markers of liver injury and lipid metabolism.
Materials:
-
Blood samples collected from experimental animals
-
Centrifuge
-
Commercially available assay kits for:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
-
Microplate reader
Procedure:
-
Collect blood via cardiac puncture or retro-orbital bleeding into appropriate collection tubes.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Carefully collect the serum supernatant.
-
Follow the manufacturer's instructions for the respective commercial assay kits to measure the concentrations of ALT, AST, TG, and TC in the serum samples.
-
Use a microplate reader to measure the absorbance or fluorescence as per the kit's protocol.
-
Calculate the concentrations of the analytes based on the standard curve generated.
Protocol 3: Histological Analysis of Liver Steatosis and Fibrosis
Objective: To visualize and assess the extent of lipid accumulation and fibrosis in the liver tissue.
Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Sirius Red or Masson's trichrome staining reagents
-
Microscope
Procedure:
-
Fix a portion of the liver tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
For Steatosis Assessment (H&E Staining):
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).
-
Dehydrate and mount the slides.
-
Examine under a microscope to assess the degree of macro- and microvesicular steatosis.
-
-
For Fibrosis Assessment (Sirius Red or Masson's Trichrome Staining):
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the specific protocol for either Sirius Red or Masson's trichrome staining to visualize collagen fibers (red with Sirius Red, blue/green with Masson's trichrome).
-
Counterstain as required by the protocol.
-
Dehydrate and mount the slides.
-
Examine under a microscope to assess the extent and pattern of collagen deposition and fibrosis.
-
Protocol 4: Western Blot Analysis of Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression and phosphorylation of key proteins in relevant signaling pathways.
Materials:
-
Frozen liver tissue samples
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
p-IRS1, IRS1
-
p-FOXO1, FOXO1
-
p-JAK2, JAK2
-
p-STAT3, STAT3
-
p-AKT, AKT
-
p-GSK3β, GSK3β
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen liver tissue in lysis buffer and centrifuge to collect the protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound in NAFLD
The therapeutic effects of this compound in the context of HFD-induced NAFLD are associated with the inhibition of key signaling pathways involved in insulin resistance, inflammation, and lipogenesis.[1]
Experimental Workflow for Evaluating this compound in Liver Injury Models
The following diagram outlines a typical experimental workflow for assessing the therapeutic potential of this compound in an animal model of liver injury.
Logical Relationship between this compound Treatment and Therapeutic Outcomes
This diagram illustrates the logical progression from this compound administration to its observed therapeutic effects in the context of NAFLD.
References
Application Notes and Protocols for Studying Protein Aggregation with N-acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central pathological hallmarks of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. A key contributor to this proteotoxicity is cellular oxidative stress, which can disrupt protein folding machinery, induce conformational changes, and promote the formation of insoluble aggregates. N-acetylcysteine (NAC), a well-established antioxidant and precursor to the endogenous antioxidant glutathione (B108866) (GSH), serves as a powerful tool to investigate and mitigate these processes.
These application notes provide a comprehensive overview of the mechanisms by which NAC impacts protein aggregation and offer detailed protocols for its use in in vitro, cell culture, and animal models.
Mechanisms of Action
N-acetylcysteine modulates protein aggregation through several key cellular pathways:
-
Replenishment of Glutathione (GSH): As a cysteine precursor, NAC boosts the synthesis of GSH, the cell's primary scavenger of reactive oxygen species (ROS).[1][2] By reducing the overall oxidative burden, NAC helps maintain a cellular environment conducive to proper protein folding.
-
Direct ROS Scavenging: The thiol group in NAC can directly neutralize free radicals, providing an immediate line of defense against oxidative damage to proteins.[1]
-
Reduction of Disulfide Bonds: NAC can act as a reducing agent, breaking aberrant disulfide bonds within or between misfolded proteins. This action can prevent the formation of certain types of covalent aggregates or even disaggregate existing oligomers, as has been demonstrated with mutant Cystatin C.[3][4]
-
Modulation of Cellular Stress Responses: NAC has been shown to attenuate endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5] Furthermore, it can enhance the levels of protective chaperones like Heat Shock Protein 70 (Hsp70), which aid in refolding misfolded proteins and targeting them for degradation.[6]
Core Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by NAC and the general experimental workflows for its application.
References
- 1. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine in Combination with IGF-1 Enhances Neuroprotection against Proteasome Dysfunction-Induced Neurotoxicity in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAC blocks Cystatin C amyloid complex aggregation in a cell system and in skin of HCCAA patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and topology of the non-amyloid-β component fragment of human α-synuclein bound to micelles: Implications for the aggregation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl cysteine blunts proteotoxicity in a heat shock protein-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing the Mucolytic Activity of Actein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucus hypersecretion and impaired mucociliary clearance are hallmark features of numerous respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and asthma. These conditions lead to airway obstruction, recurrent infections, and a decline in lung function. Mucolytic agents, which degrade the polymeric structure of mucus and reduce its viscosity, are a critical component of therapy.
Actein, a triterpene glycoside isolated from the rhizomes of Actaea racemosa (Black Cohosh), belongs to a class of compounds known as saponins. Triterpene saponins, in general, have been recognized for their expectorant properties, which are thought to be mediated through a surfactant-like action that reduces the viscosity of airway mucus.[[“]][2] These characteristics provide a strong rationale for investigating this compound as a potential novel mucolytic agent.
This document provides a comprehensive set of protocols for the in vitro and cell-based assessment of this compound's mucolytic and mucoregulatory activity. The methodologies described will enable researchers to evaluate its direct effects on mucus rheology and its potential to modulate mucin gene expression. N-acetylcysteine (NAC), a well-characterized mucolytic drug, is used throughout as a positive control to benchmark the activity of this compound.[3][4]
Hypothesized Mechanism of Action
This compound's mucolytic activity may occur via two primary mechanisms:
-
Direct Mucolysis: As a saponin, this compound may possess surfactant properties that directly disrupt the non-covalent and ionic bonds within the mucin polymer network, leading to a reduction in mucus viscosity and elasticity.
-
Mucoregulation: this compound may modulate the signaling pathways that control the expression of key mucin genes, such as MUC5AC, in airway epithelial cells. Overexpression of MUC5AC is a major contributor to mucus hypersecretion in chronic airway diseases.[5] Key inflammatory pathways like NF-κB and EGFR-MAPK are known to be critical regulators of MUC5AC expression and are plausible targets for this compound.[6][7]
The following diagram illustrates the potential points of intervention for a test compound like this compound in the MUC5AC production pathway.
Figure 1: Hypothesized MUC5AC regulatory pathway and potential targets for this compound.
Experimental Workflow
A multi-step approach is recommended to comprehensively evaluate the mucolytic and mucoregulatory potential of this compound. The workflow begins with direct in vitro testing on mucus mimics, followed by cell-based assays to investigate effects on mucin expression.
Figure 2: Overall experimental workflow for assessing this compound's mucolytic activity.
Detailed Experimental Protocols
Protocol 1: In Vitro Rheological Analysis of Mucus
This protocol assesses the direct effect of this compound on the physical properties of a mucus substitute. Porcine Gastric Mucin (PGM) is a reliable and commonly used substitute for human airway mucus.[8]
4.1 Materials
-
Porcine Gastric Mucin (PGM), Type III (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution in DMSO or PBS)
-
N-acetylcysteine (NAC) (positive control)
-
Vehicle control (e.g., DMSO diluted in PBS)
-
Cone-plate rheometer or viscometer
-
Incubator (37°C)
4.2 Method
-
Mucin Preparation: Prepare a 10% (w/v) PGM solution by slowly dissolving PGM powder in PBS at 4°C with gentle stirring overnight to ensure complete hydration. Allow the solution to equilibrate to room temperature before use.
-
Treatment Groups: Aliquot the PGM solution. Add this compound at various final concentrations (e.g., 10, 50, 100 µM). Prepare a positive control with NAC (e.g., 50 mM) and a vehicle control.
-
Incubation: Gently mix the samples and incubate at 37°C for 30-60 minutes.
-
Rheological Measurement:
-
Carefully load the sample onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Lower the cone to the specified gap distance.
-
Allow the sample to equilibrate for 2-3 minutes.
-
Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain (e.g., 2%) to determine the elastic (G') and viscous (G'') moduli within the linear viscoelastic region.[[“]]
-
Perform a steady shear rate sweep (e.g., 0.1 to 100 s⁻¹) to measure apparent viscosity.
-
-
Data Analysis: Record G', G'', and apparent viscosity. A significant decrease in these parameters compared to the vehicle control indicates direct mucolytic activity.
Protocol 2: Cell-Based Mucin Expression and Secretion Assay
This protocol uses the NCI-H292 human mucoepidermoid carcinoma cell line, which is widely used to study the regulation of airway mucin expression.
4.1 Materials
-
NCI-H292 cells (ATCC)
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) or Epidermal Growth Factor (EGF) to induce MUC5AC expression
-
This compound
-
NAC (positive control)
-
ELISA kit for human MUC5AC
-
Reagents for RNA extraction and qRT-PCR (TRIzol, cDNA synthesis kit, SYBR Green master mix)
-
Primers for MUC5AC and a housekeeping gene (e.g., GAPDH)
4.2 Method: MUC5AC Protein Secretion (ELISA)
-
Cell Culture: Seed NCI-H292 cells in 24-well plates and grow to ~80% confluence.
-
Serum Starvation: Starve cells in serum-free medium for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound or NAC for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., 10 ng/mL PMA) to all wells except the negative control and continue to incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of MUC5AC protein in the supernatant according to the manufacturer's protocol. This assay measures the amount of mucin secreted by the cells.
4.3 Method: MUC5AC Gene Expression (qRT-PCR)
-
Cell Culture and Treatment: Follow steps 1-4 from the ELISA protocol.
-
RNA Extraction: After the 24-hour incubation, lyse the cells directly in the wells using TRIzol reagent and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample.
-
qRT-PCR: Perform quantitative real-time PCR using primers for MUC5AC and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of MUC5AC mRNA using the ΔΔCt method, normalized to the housekeeping gene. A significant decrease in MUC5AC protein and mRNA levels suggests mucoregulatory activity.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. The tables below are templates using hypothetical data for this compound, benchmarked against a known mucolytic (NAC).
Table 1: Rheological Effects of this compound on Porcine Gastric Mucin (10%)
| Treatment Group | Concentration | Apparent Viscosity (Pa·s) at 1 s⁻¹ | Elastic Modulus (G') (Pa) at 1 Hz |
|---|---|---|---|
| Vehicle Control | - | 1.52 ± 0.11 | 12.5 ± 1.3 |
| This compound | 10 µM | 1.35 ± 0.09 | 11.1 ± 1.1 |
| 50 µM | 1.08 ± 0.10* | 8.2 ± 0.9* | |
| 100 µM | 0.85 ± 0.08** | 5.4 ± 0.7** | |
| NAC (Positive Control) | 50 mM | 0.41 ± 0.05** | 1.8 ± 0.4** |
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control.
Table 2: Effect of this compound on MUC5AC Expression in NCI-H292 Cells
| Treatment Group | Concentration | MUC5AC Protein Secretion (% of Stimulated Control) | MUC5AC mRNA Expression (Fold Change vs. Stimulated Control) |
|---|---|---|---|
| Unstimulated Control | - | 15 ± 4** | 0.12 ± 0.03** |
| Stimulated Control (PMA) | - | 100 ± 12 | 1.00 ± 0.15 |
| This compound + PMA | 10 µM | 88 ± 9 | 0.85 ± 0.11 |
| 50 µM | 65 ± 7* | 0.58 ± 0.09* | |
| 100 µM | 42 ± 6** | 0.31 ± 0.06** | |
| NAC + PMA | 10 mM | 51 ± 5** | 0.45 ± 0.07** |
*Data are presented as Mean ± SD. *p<0.05, *p<0.01 compared to Stimulated Control.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential mucolytic and mucoregulatory agent. By combining direct rheological measurements with cell-based assays of mucin gene expression, researchers can build a comprehensive profile of this compound's activity. Positive results from these studies would justify further investigation in more complex models, such as primary human bronchial epithelial cell cultures or in vivo animal models of muco-obstructive disease.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Airway Mucin Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mucins in lung homeostasis: regulated expression and biosynthesis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promedwarehouse.com [promedwarehouse.com]
Application Notes and Protocols for N-acetylcysteine in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC) is a versatile and widely adopted supplement in three-dimensional (3D) organoid culture systems. As a cell-permeable antioxidant and a precursor to reduced glutathione (B108866) (GSH), NAC plays a pivotal role in mitigating oxidative stress, a critical factor for the successful establishment and maintenance of organoid cultures.[1] Oxidative stress, arising from an imbalance between reactive oxygen species (ROS) production and the cellular antioxidant defense mechanisms, can impair stem cell function, induce apoptosis, and hinder organoid development.[2][3] The inclusion of NAC in the culture medium provides a more stable and physiologically relevant microenvironment, thereby enhancing the viability, growth, and differentiation of organoids derived from various tissues, including the lung, colon, liver, pancreas, and intestine.[4]
These application notes provide a comprehensive overview of the role of NAC in 3D organoid culture, including its mechanism of action, quantitative effects, and detailed protocols for its preparation and use.
Mechanism of Action
NAC primarily exerts its beneficial effects in organoid culture through the following mechanisms:
-
Direct ROS Scavenging: NAC can directly neutralize various reactive oxygen species, thus protecting cells from oxidative damage.[5]
-
Glutathione Precursor: NAC is readily deacetylated within the cell to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[6] GSH is a major intracellular antioxidant that detoxifies ROS and maintains the cellular redox balance.[6]
-
Modulation of Redox-Sensitive Signaling Pathways: By controlling intracellular ROS levels, NAC influences various signaling pathways crucial for stem cell self-renewal, proliferation, and differentiation, such as the PI3K/AKT pathway.[6][7]
Quantitative Data on the Effects of N-acetylcysteine
The optimal concentration of NAC can vary depending on the organoid type and specific experimental conditions. Below is a summary of reported concentrations and their effects.
| Organoid/Cell Type | NAC Concentration | Observed Effect | Reference |
| Murine Haematopoietic Stem/Progenitor Cells | 0.25 - 2 µM | Increased cell viability, decreased intracellular ROS, and suppressed DNA damage. | [8] |
| Human Dental Follicle Stem Cells | 5 mM | Enhanced proliferation, reduced senescence, and strongest osteogenic differentiation. | [6] |
| Human Dental Follicle Stem Cells | 10 mM | Suboptimal osteogenic ability, suggesting potential for reductive stress at higher concentrations. | [6] |
| Bovine Secondary Follicles (in vitro culture) | 1.0 mM | Increased percentage of growing follicles and viability. | [9] |
| Bovine Secondary Follicles (in vitro culture) | 5.0 - 25.0 mM | Damage to cellular membranes and organelles, reduced growth. | [9] |
| Human Leukemia Cells (HL-60 and U937) | 0.5 - 1 mM | Induced extensive ROS production and cytotoxicity, highlighting cell-type specific and context-dependent effects. | [10] |
| Murine Intestinal Organoids | 2.5 mM | Commonly used in complete growth medium to provide a rich reductive capacity. | [11] |
| Human Intestinal Organoids | 1.25 mM | A component of the culture medium for establishing and maintaining organoids. | [5] |
Experimental Protocols
Preparation of N-acetylcysteine Stock Solution
It is crucial to prepare a sterile, pH-adjusted stock solution of NAC for addition to the organoid culture medium. NAC solutions are acidic and require pH neutralization to avoid stressing the cells.[12]
Materials:
-
N-acetylcysteine powder (molecular weight: 163.2 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
-
pH meter or sterile pH strips
Protocol for a 1 M NAC Stock Solution:
-
Weigh NAC: Aseptically weigh 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.[1]
-
Add Solvent: Add 8 mL of sterile water to the tube.[1]
-
Dissolve: Gently swirl or vortex the tube to dissolve the NAC powder. If necessary, sonicate in a water bath at 37°C for 5-10 minutes to aid dissolution.[13]
-
Adjust pH: Carefully add 1 M sterile NaOH dropwise to the solution while continuously monitoring the pH. Mix well after each addition. Adjust the pH to 7.2-7.4 for optimal compatibility with cell culture media.[1][12]
-
Final Volume: Once the pH is stabilized, bring the final volume to 10 mL with sterile water.[1]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube.[1]
-
Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term stability (up to 1 month).[1][12] Avoid repeated freeze-thaw cycles.
Supplementation of Organoid Culture Medium with NAC
Protocol:
-
Thaw Stock Solution: Thaw a single-use aliquot of the sterile NAC stock solution at room temperature.
-
Calculate Dilution: Determine the required volume of the NAC stock solution to achieve the desired final concentration in your organoid culture medium. For example, to prepare 50 mL of medium with a final NAC concentration of 1 mM, add 50 µL of a 1 M NAC stock solution.
-
Add to Medium: Aseptically add the calculated volume of NAC stock solution to the complete organoid growth medium.
-
Mix and Use: Gently mix the medium and use it for your organoid culture as per your specific protocol. It is recommended to use freshly prepared NAC-containing medium for each media change.
Visualizations
Signaling Pathway of N-acetylcysteine's Antioxidant Action
Caption: NAC's role in reducing oxidative stress and modulating signaling.
Experimental Workflow for Organoid Culture with NAC Supplementation
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling inflammation and oxidative stress in gastrointestinal disease development using novel organotypic culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain organoids: a promising model to assess oxidative stress-induced Central Nervous System damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine | Additional Antioxidant Compounds: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine regulates dental follicle stem cell osteogenesis and alveolar bone repair via ROS scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of N-Acetylcysteine Supplementation on the Oxidative Stress Levels, Genotoxicity and Lineage Commitment Potential of Ex Vivo Murine Haematopoietic Stem/Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells [mdpi.com]
- 11. Crypt Organoid Culture as an in Vitro Model in Drug Metabolism and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
N-Acetylcysteine (NAC) Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-acetylcysteine (NAC) in solution and its proper storage conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-acetylcysteine instability in aqueous solutions?
A1: The primary cause of N-acetylcysteine (NAC) instability in aqueous solutions is oxidation. The sulfhydryl (-SH) group in NAC is susceptible to oxidation, which leads to the formation of a disulfide-linked dimer, N,N'-diacetyl-L-cystine (Di-NAC).[1][2] This dimerization is the main degradation pathway and is favored by oxidative conditions, such as exposure to oxygen in the air.[1] Low pH can reduce the rate of oxidation.[3]
Q2: My NAC solution has turned a light pink or purple. Is it still usable?
A2: A color change to light pink or purple may occur in NAC solutions after a container is opened.[4][5] This is due to a chemical reaction that does not significantly impact the efficacy or safety of the NAC for many applications.[4][5] However, for sensitive assays, it is best to use a freshly prepared, colorless solution.
Q3: How should I prepare a stock solution of NAC for cell culture experiments?
A3: To prepare a stock solution for cell culture, dissolve NAC powder in sterile, phenol (B47542) red-free media or a buffered solution like PBS. Since NAC solutions are acidic, it is crucial to adjust the pH to a physiological range (typically 7.0-7.4) using sterile sodium hydroxide (B78521) (NaOH).[6] It is recommended to prepare fresh solutions for each experiment.[7] For short-term storage, aliquots can be stored at -20°C.
Q4: What is the recommended storage condition for unopened vials of NAC solution?
A4: Unopened vials of commercially prepared NAC solution should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[4]
Q5: Once a vial of NAC solution is opened, how should it be stored and for how long?
A5: After opening a vial, if the entire content is not used, the remaining undiluted portion should be stored in a refrigerator (2°C to 8°C or 36°F to 46°F) and can be used within 96 hours.[4] Diluted solutions should be used immediately, ideally within one hour of preparation, as they are more prone to degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with NAC solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of NAC in solution. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Incorrect pH: Solutions at alkaline pH are more susceptible to oxidation. 3. Contamination: Presence of metal ions (e.g., iron, copper) can catalyze oxidation.[3][4] | 1. Prepare solutions fresh before use. If storage is necessary, purge the container with an inert gas (e.g., nitrogen or argon) and use airtight seals. Consider adding a chelating agent like disodium (B8443419) edetate (EDTA).[8] 2. Adjust the pH of the solution to a slightly acidic or neutral range (pH 6-7.5) for better stability.[8][9] 3. Use high-purity water and reagents. Avoid contact with reactive metals.[4] |
| Color of cell culture medium changes to yellow after adding NAC. | Acidic nature of NAC: NAC is an acidic compound and will lower the pH of the medium, causing the phenol red indicator to turn yellow.[6] | This is a normal reaction and does not necessarily indicate degradation. To avoid this pH shift, adjust the pH of your NAC stock solution to neutral (around 7.4) with NaOH before adding it to your cell culture.[6] |
| Inconsistent experimental results. | Degraded NAC: The use of NAC that has oxidized to Di-NAC will lead to inaccurate concentrations of the active compound. | 1. Always use freshly prepared NAC solutions or solutions that have been stored properly for a validated period. 2. When in doubt, verify the concentration of your NAC solution using a stability-indicating method like HPLC. |
Data on N-Acetylcysteine Stability
The stability of NAC is highly dependent on its concentration, the solvent used, storage temperature, and the presence of stabilizers.
Table 1: Stability of N-Acetylcysteine Solutions Under Various Storage Conditions
| Concentration | Diluent/Solvent | Storage Container | Temperature | Stability (Time to <90% of initial concentration) | Reference |
| 60 mg/mL | 0.9% Sodium Chloride | PVC Bag | 25°C (77°F) | Stable for at least 72 hours | [4][10] |
| 60 mg/mL | 0.45% Sodium Chloride | PVC Bag | 25°C (77°F) | Stable for at least 72 hours | [4][10] |
| 60 mg/mL | 5% Dextrose | PVC Bag | 25°C (77°F) | Stable for at least 72 hours | [4][10] |
| 26 mg/mL | 5% Dextrose in Water | PVC Container | Ambient | Stable for 60 hours, but not for 72 hours | [1] |
| 25 mg/mL | 5% Dextrose in Water | Polymeric Bag | 25 ± 2°C | > 8 days (remained above 90%) | [1][11] |
| 25 mg/mL | 5% Dextrose in Water | Polymeric Bag | 5 ± 3°C | > 8 days (remained above 90%) | [1][11] |
| 25 mg/mL + 62.5 µg/mL Zinc Gluconate | 5% Dextrose in Water | Polymeric Bag | 5 ± 3°C | At least 8 days | [1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 20% N-Acetylcysteine Aqueous Solution
This protocol is intended for the preparation of a high-concentration stock solution and should be performed using strict aseptic techniques in a suitable sterile environment.[9]
Materials:
-
N-Acetylcysteine powder
-
Disodium Edetate (EDTA)
-
Sterile Water for Injection
-
10% Sodium Hydroxide (NaOH) solution
-
Sterile containers
-
0.22 µm sterile filter
Procedure:
-
Calculate the required amount of each ingredient for the final desired volume.
-
In a sterile vessel, dissolve the Disodium Edetate in a portion of the Sterile Water for Injection. Gentle heating may be applied if necessary, followed by cooling to room temperature.[8]
-
Dissolve the N-acetylcysteine powder in the EDTA solution.[8]
-
Carefully add the 10% NaOH solution dropwise while mixing to adjust the pH to between 6.5 and 7.5.[8]
-
Add Sterile Water for Injection to reach the final volume and mix thoroughly.[8]
-
Sterilize the final solution by passing it through a 0.22 µm filter into sterile containers.[8][9]
-
To minimize oxidation, it is recommended to completely fill the final containers to reduce the headspace containing oxygen.[8]
Protocol 2: Stability-Indicating HPLC Method for N-Acetylcysteine
This protocol outlines a general method for determining the concentration of NAC and its primary degradation product, Di-NAC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm packing).[12][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[13] An alternative is a buffer like 0.01N potassium dihydrogen phosphate (B84403) (pH 3.0) mixed with acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C.[13]
-
Detection Wavelength: 212 nm.[13]
-
Injection Volume: 20 µL.[13]
Preparation of Solutions:
-
Standard Stock Solutions: Accurately weigh and dissolve NAC and Di-NAC standards in the mobile phase to prepare stock solutions of a known concentration (e.g., 2 mg/mL).[13]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 0.005 mg/mL).[13]
-
Sample Preparation: Dilute the NAC solution to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of NAC and Di-NAC in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. s10901.pcdn.co [s10901.pcdn.co]
- 4. droracle.ai [droracle.ai]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. color of the medium changes following N-acetyl Cysteine (NAC) addition - Biochemistry [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. trungtamthuoc.com [trungtamthuoc.com]
- 9. uspharmacist.com [uspharmacist.com]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. mdpi.com [mdpi.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Common sources of variability in NAC experiments
Welcome to the Technical Support Center for N-Acetylcysteine (NAC) Experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common sources of variability in NAC-related studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with NAC.
Issue 1: High cell toxicity, increased ROS, or unexpected cell death after NAC treatment.
Possible Causes and Solutions:
-
Acidic pH of NAC Solution: N-Acetyl-L-cysteine is acidic and can lower the pH of your cell culture medium, leading to cytotoxicity that is independent of NAC's biological activity.[1][2]
-
Solution: Always adjust the pH of your NAC stock solution or the final culture medium to physiological levels (typically pH 7.2-7.4) using NaOH after adding NAC.[1] Before treating cells, verify that the phenol (B47542) red indicator in the medium has not turned yellow.[1]
-
-
Inappropriate NAC Concentration: High concentrations of NAC can be toxic or even exert pro-oxidant effects, particularly in the presence of transition metals.[3][4] Conversely, concentrations that are too low may be insufficient to counteract the experimental oxidative stress.
-
Contamination: Non-sterile NAC solutions can introduce contaminants that harm the cells.
-
Solution: Ensure your NAC stock solution is sterile-filtered (using a 0.22 µm filter) before adding it to the cell culture. It is best practice to prepare fresh solutions for each experiment.[6]
-
Issue 2: No observable antioxidant effect after NAC treatment.
Possible Causes and Solutions:
-
NAC Instability and Oxidation: NAC in solution can oxidize over time, especially at room temperature, forming dimers and losing its efficacy.[7]
-
Insufficient Incubation Time: The protective effects of NAC can be time-dependent, as it often works indirectly by boosting intracellular glutathione (B108866) (GSH) levels, which takes time.[6][9]
-
Solution: Optimize the incubation time. Consider pre-incubating cells with NAC for a sufficient period (e.g., 2-24 hours) before introducing an oxidative stressor to allow for cellular uptake and GSH synthesis.[1]
-
-
Low Cellular Uptake: Different cell types exhibit varying rates of NAC uptake.[5][10] If uptake is low, intracellular cysteine and subsequent GSH levels may not increase sufficiently.
-
Solution: Verify NAC uptake in your specific cell model if possible. Some studies have used liposomal NAC formulations to enhance cellular delivery and achieve more sustained intracellular levels.[5]
-
-
Mechanism of Oxidative Stress: NAC is not a universal antioxidant. It is a poor scavenger of certain reactive oxygen species like hydrogen peroxide (H₂O₂) but is more effective against others like the hydroxyl radical (•OH).[11][12] Its primary role is as a cysteine precursor for GSH synthesis.[9][13]
-
Solution: Ensure the type of oxidative stress in your model is one that can be effectively counteracted by a GSH-dependent mechanism. Confirm that your cells have the necessary enzymatic machinery to utilize NAC for GSH synthesis.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store NAC solutions to ensure stability?
NAC stability is a critical factor for reproducible results. Stability depends on the diluent, storage temperature, and container.
-
Preparation: Dissolve NAC powder in a sterile, buffered solution such as PBS or directly into a serum-free culture medium.[2] Due to its acidic nature, the pH must be adjusted to 7.2-7.4 with NaOH.[1]
-
Storage: Freshly prepared solutions are always recommended.[8] If storing, aliquot and freeze stock solutions at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable for specific preparations.[8] A slight color change to pink or purple upon opening does not necessarily indicate a loss of efficacy.[8]
Table 1: Stability of NAC Solutions Under Various Conditions
| Concentration | Diluent | Container | Temperature | Stability (≥90% Initial Conc.) | Reference(s) |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | PVC Bags | 25°C | At least 72 hours | [14][15][16] |
| 30 mg/mL | 5% Dextrose | PVC Bags | 25°C | 60 hours | [14] |
| 25 mg/mL | 5% Dextrose | PP/PA/PE Bag | 25°C | At least 8 days | [7] |
| 25 mg/mL | 5% Dextrose | PP/PA/PE Bag | 5 ± 3 °C | At least 8 days | [7] |
| 20% Solution | Undiluted in oral syringes | Refrigerated | 6 months | [15] |
Q2: What is the primary mechanism of NAC's antioxidant action?
NAC primarily functions as an indirect antioxidant. Its main role is to act as a cellular precursor for the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[9][11][17] GSH is a major endogenous antioxidant that directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[9] While NAC has a free thiol group that can directly scavenge some highly reactive radicals, this direct action is considered less significant in vivo compared to its role in replenishing GSH.[4][12]
Q3: How do I design a well-controlled experiment involving NAC?
A robust experimental design is crucial to minimize variability and obtain reliable data.[18][19] Key considerations include proper controls, dose-response analysis, and accounting for confounding variables.
-
Controls: Always include a "vehicle control" group that receives the medium and any solvent (e.g., PBS, NaOH for pH adjustment) used to prepare the NAC solution but without NAC itself. This accounts for any effects of the vehicle. If you are studying NAC's protective effect, you will also need a "stressor-only" control (cells treated with the oxidative agent but not NAC) and an "untreated" control.
-
Dose-Response: As mentioned, determining the optimal concentration is key. An initial dose-response experiment will prevent you from using a concentration that is either toxic or ineffective.[20][21]
-
Confounding Variables: Be aware of factors that could influence the outcome, such as the pH of the medium, the stability of your NAC solution, and the specific metabolic characteristics of your cell line.[1][19]
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted NAC Stock Solution
-
Weigh out the desired amount of N-Acetyl-L-cysteine powder in a sterile container.
-
Dissolve the NAC in sterile, phenol red-free cell culture medium or PBS to a desired stock concentration (e.g., 500 mM).
-
Slowly add 1M sterile NaOH dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the solution reaches a stable pH of 7.4.
-
Bring the solution to its final volume with the sterile medium or PBS.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Use immediately or store as aliquots at -20°C for long-term storage.
Protocol 2: Dose-Response Assay for NAC Cytotoxicity
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 50-70% confluency) at the end of the experiment. Allow cells to adhere overnight.
-
NAC Preparation: Prepare a series of NAC dilutions in a complete cell culture medium from your pH-adjusted stock solution. A suggested range is 0.1, 0.5, 1, 5, 10, and 25 mM.[6] Include a vehicle control (medium with vehicle but no NAC).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NAC.
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24 or 48 hours).[6]
-
Viability Assay: Assess cell viability using a standard method such as an MTT or MTS assay, following the manufacturer's instructions.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the NAC concentration to determine the highest non-toxic concentration.
Protocol 3: Quantification of NAC by HPLC
Accurate quantification of NAC in solutions or biological samples often requires High-Performance Liquid Chromatography (HPLC).
Table 2: Example Parameters for NAC Quantification by HPLC-UV
| Parameter | Description | Reference(s) |
| Method | Reversed-phase liquid chromatography (LC) with UV detection. | [22] |
| Stationary Phase | Reversed-phase column LC-18. | [22] |
| Mobile Phase | Mixture of 0.05 M KH₂PO₄ and acetonitrile (B52724) (95:5 v/v) containing 0.095% (v/v) of phosphoric acid. | [22] |
| Detection | UV detection at 214 nm. | [22] |
| Linear Range | A linear response is typically observed over a concentration range of 10 to 50 µg/mL. | [22] |
| Derivatization | This method avoids the need for a derivatization step. Other methods may require derivatization with reagents like N-(1-pyrenyl) maleimide (B117702) (NPM) for detection. | [22][23][24] |
Note: Specific parameters should be optimized for your instrument and application.
References
- 1. researchgate.net [researchgate.net]
- 2. ≥99% (TLC), suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. droracle.ai [droracle.ai]
- 9. tandfonline.com [tandfonline.com]
- 10. Uptake and distribution of N-acetylcysteine in mice: tissue-specific effects on glutathione concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 17. mdpi.com [mdpi.com]
- 18. unige.ch [unige.ch]
- 19. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 20. Common experiment design pitfalls [statsig.com]
- 21. 7 Experimental Design Mistakes Undermining Your Results [ponder.ing]
- 22. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. scribd.com [scribd.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-acetylcysteine (NAC) Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing N-acetylcysteine (NAC) in cell viability assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N-acetylcysteine (NAC) in cell-based assays?
N-acetylcysteine (NAC) is a versatile compound primarily used in cell culture for its antioxidant properties. It functions as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] By boosting cellular GSH levels, NAC helps protect cells from oxidative stress and damage induced by reactive oxygen species (ROS).[1][2] It can also directly scavenge some ROS.[1][2]
Common applications of NAC in cell-based assays include:
-
Protecting cells from oxidative insults.[1]
-
Investigating the involvement of ROS in cellular signaling.[1]
-
Studying redox-sensitive signaling pathways.[1]
-
Acting as a cytoprotective agent.[1]
-
Inhibiting ferroptosis, an iron-dependent form of cell death.[1]
Q2: How do I prepare and store NAC solutions for cell culture?
Proper preparation and storage of NAC solutions are critical for experimental consistency.
-
Dissolving NAC: NAC is soluble in water, PBS, DMSO, and ethanol.[3][4] For cell culture, sterile water or PBS are the preferred solvents.[4][5] Heating or sonication can aid in dissolving NAC at higher concentrations.[3]
-
pH Adjustment: NAC solutions are acidic and can lower the pH of your culture medium, indicated by a yellowing of phenol (B47542) red.[6] It is crucial to adjust the pH of your NAC stock solution to ~7.4 using sterile NaOH before adding it to your cells.[4][7][8]
-
Sterilization: After preparation, sterile-filter the NAC solution using a 0.22 µm syringe filter.[4]
-
Storage: Store the sterile stock solution in single-use aliquots at -20°C for up to one month to prevent degradation and repeated freeze-thaw cycles.[7][9]
Q3: What is a typical starting concentration range for NAC in cell viability assays?
The optimal concentration of NAC is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A universal effective concentration does not exist.
-
General Range: Literature suggests a broad range from micromolar (µM) to millimolar (mM) concentrations.[1][7][10] Common starting points for dose-response experiments range from 0.1 mM to 10 mM.[1]
-
Cell-Type Specificity: It is essential to perform a dose-response experiment for your specific cell line to determine the optimal non-toxic concentration.[1][11]
Q4: Can NAC interfere with cell viability assays?
Yes, NAC can potentially interfere with certain viability assays. For instance, as a reducing agent, NAC may chemically reduce tetrazolium salts like MTT and MTS, leading to a false-positive signal for cell viability. It is advisable to consult the literature for compatibility with your chosen assay or to include appropriate controls to account for any direct chemical reduction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | NAC concentration is too high.[1] | Perform a dose-response curve to identify the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 mM) and titrate upwards.[1] |
| pH of the medium has dropped due to acidic NAC.[6][11][12] | Adjust the pH of the NAC stock solution to ~7.4 with NaOH before adding it to the culture medium.[4][7] | |
| Contaminated NAC solution. | Ensure the NAC solution is sterile-filtered before use and prepare fresh solutions for each experiment.[1] | |
| Variability Between Replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use proper pipetting techniques for even distribution.[1] |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead.[1] | |
| Instability of NAC in the medium.[13][14] | Prepare NAC solutions fresh for each experiment as it can oxidize over time, especially at 37°C.[13][15] | |
| Media Color Changes to Yellow | Acidic nature of NAC.[6] | This is expected due to the drop in pH. Neutralize your NAC stock solution with NaOH to a pH of ~7.4 before adding it to the medium.[6] |
| Inconsistent or Unexpected Results | Off-target effects of NAC.[15] | NAC can influence signaling pathways beyond its antioxidant function, such as the Notch-1/Hes-1 and JAK/STAT pathways.[15] Consider these potential off-target effects when interpreting your data. |
| Direct interaction with experimental compounds. | NAC can directly react with certain electrophilic compounds, which may mask the compound's true effect.[16] |
Data Presentation
Table 1: Solubility of N-acetylcysteine (NAC)
| Solvent | Solubility | Notes |
| Water | Up to 100 mg/mL (~613 mM) | Heating or sonication may be necessary for higher concentrations.[4] |
| PBS (pH 7.2-7.4) | ~30 mg/mL (~184 mM) | Ideal for direct application in cell culture.[4] |
| DMSO | ~33-50 mg/mL (~202-306 mM) | Use fresh, anhydrous DMSO. Be mindful of potential DMSO-induced cellular effects.[4] |
| Ethanol | Soluble |
Table 2: Example Dose-Response Data for NAC on Cell Viability
| NAC Concentration (mM) | Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 0.5 | 99.1 | 5.5 |
| 1.0 | 97.8 | 4.9 |
| 5.0 | 85.3 | 6.1 |
| 10.0 | 62.7 | 7.3 |
| 25.0 | 35.1 | 8.0 |
| Note: This is hypothetical data and will vary depending on the cell line and experimental conditions. |
Experimental Protocols
Protocol 1: Determining the Optimal NAC Concentration (Dose-Response Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere overnight.[1][17]
-
NAC Preparation: Prepare a high-concentration stock solution of NAC in sterile water or PBS. Adjust the pH to ~7.4 with sterile 1 M NaOH.[4] Perform serial dilutions in complete cell culture medium to create a range of working concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 mM).[1]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different NAC concentrations. Include a vehicle control (medium without NAC).[1]
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[1]
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo®.[1][17][18]
-
Data Analysis: Plot cell viability (%) against the NAC concentration to determine the optimal non-toxic concentration for your subsequent experiments.[1]
Mandatory Visualizations
Caption: NAC increases intracellular glutathione (GSH), which protects cells from ROS-induced damage.
Caption: A stepwise workflow for conducting a dose-response assay to find the optimal NAC concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. color of the medium changes following N-acetyl Cysteine (NAC) addition - Biochemistry [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acetyl-angiotensinogen.com [acetyl-angiotensinogen.com]
- 10. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 15. benchchem.com [benchchem.com]
- 16. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N‐acetylcysteine attenuates oxidative stress‐mediated cell viability loss induced by dimethyl sulfoxide in cryopreservation of human nucleus pulposus cells: A potential solution for mass production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Actein Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving inconsistencies encountered during experiments with Actein. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) about this compound
Q1: What is this compound and what is its primary mechanism of action?
This compound is a triterpene glycoside isolated from the rhizomes of Cimicifuga foetida (black cohosh).[1] Its primary mechanism of action in cancer research is the induction of programmed cell death (apoptosis) and autophagy.[2] this compound has been shown to suppress cell proliferation and viability in various cancer cell lines, including breast, bladder, and non-small cell lung cancer.[2][3]
Q2: What are the key signaling pathways modulated by this compound?
This compound influences several critical signaling pathways involved in cell survival, proliferation, and death. Key pathways include:
-
Inhibition of AKT/mTOR pathway : This pathway is crucial for cell survival and proliferation, and its inhibition by this compound promotes apoptosis and autophagy.[2][4]
-
Activation of ROS/JNK pathway : this compound can induce the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, a key regulator of apoptosis and autophagy.[4]
-
Suppression of RhoA/ROCK1 signaling : In leukemia cells, this compound has been shown to induce apoptosis by suppressing this pathway.[5]
-
Modulation of the NF-κB pathway : this compound can also influence this pathway, which is involved in inflammation and cell survival.[6]
Q3: I am observing high variability in the IC50 value of this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Line Specificity : Different cell lines exhibit varying sensitivities to this compound. It is expected to have different IC50 values for different cell types.[7][8]
-
Cell Culture Conditions : Variations in cell passage number, confluency, and media composition (e.g., serum percentage) can significantly affect cell sensitivity to the compound.[9]
-
Compound Solubility and Stability : If this compound is not fully dissolved or degrades during the experiment, its effective concentration will be lower than expected, leading to variable results.
-
Assay Protocol : Inconsistencies in incubation times, reagent concentrations, or cell seeding densities will introduce variability.[9]
-
Choice of Viability Assay : Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[10]
Troubleshooting Guide for Cell-Based Assays
This section addresses common problems encountered during cell viability and cytotoxicity assays with this compound.
Q4: My cell viability results (e.g., MTT, XTT, or CellTiter-Glo®) are not consistent. How can I troubleshoot this?
Inconsistent results in viability assays can be frustrating. Here’s a systematic approach to identify the source of the problem:
Troubleshooting Workflow for Inconsistent Viability Assays
Q5: I suspect my this compound solution is not stable in the cell culture medium. What should I do?
-
Prepare Fresh Solutions : Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Minimize Exposure to Light and Temperature Fluctuations : Protect your this compound solutions from light and store them at the recommended temperature.
-
Vehicle Controls : Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to account for any effects of the solvent.
Q6: I am observing a cytotoxic effect at low concentrations of this compound, but the effect plateaus or decreases at higher concentrations. Why is this happening?
This non-monotonic dose-response curve can be due to several factors:
-
Compound Precipitation : At higher concentrations, this compound may be precipitating out of the cell culture medium, reducing its effective concentration.[11] Visually inspect the wells for any signs of precipitation.
-
Off-Target Effects : At higher concentrations, this compound might engage with unintended molecular targets, leading to cellular responses that counteract its primary cytotoxic effect.[11]
-
Assay Interference : High concentrations of a compound can interfere with the readout of certain viability assays. Run a control plate with this compound in cell-free media to check for any direct interference with the assay reagents.[11]
Troubleshooting Apoptosis and Autophagy Assays
This compound is known to induce both apoptosis and autophagy, and dissecting these two processes can be challenging.
Q7: My Western blot results for apoptosis markers (e.g., cleaved Caspase-3, PARP) are weak or absent after this compound treatment. What could be the problem?
Weak or no signal for apoptosis markers can be due to several reasons:
-
Suboptimal Time Point : The peak of apoptosis may occur at a different time point than the one you are testing. Perform a time-course experiment to identify the optimal incubation time.
-
Insufficient Protein Loading : Ensure you are loading a sufficient amount of protein on your gel. For tissue samples where only a small proportion of cells may be apoptotic, loading up to 100 µg of protein per well is recommended.[8]
-
Antibody Issues : The primary antibody may not be optimal. Titrate your antibody to find the best concentration and ensure it is validated for the detection of the cleaved form of the protein.
-
Sample Preparation : Adherent cells undergoing apoptosis may detach. It is crucial to collect both the supernatant and the adherent cells to capture the entire cell population.[8]
Q8: I am seeing an increase in LC3-II levels after this compound treatment, but I am not sure if this is due to an increase in autophagy induction or a blockage of autophagic flux. How can I differentiate between these two possibilities?
An increase in LC3-II is a hallmark of autophagy, but it can be ambiguous. To distinguish between increased autophagosome formation and decreased degradation, you need to perform an autophagy flux assay.[9] This typically involves treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as chloroquine (B1663885) or bafilomycin A1.
-
Increased Autophagic Flux : If this compound treatment leads to a further increase in LC3-II levels in the presence of a lysosomal inhibitor compared to the inhibitor alone, it indicates an induction of autophagic flux.
-
Blocked Autophagic Flux : If this compound treatment does not lead to a further increase in LC3-II in the presence of the inhibitor, it suggests that this compound may be blocking the degradation of autophagosomes.
Decision Tree for Interpreting Conflicting Apoptosis and Autophagy Data
Data Presentation and Experimental Protocols
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various cancer cell lines. Note that these values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Non-small cell lung cancer | 24 | ~20 |
| 95D | Non-small cell lung cancer | 24 | ~30 |
| MDA-MB-453 | Breast Cancer | 24 | >50 |
| SKBR3 | Breast Cancer | 24 | >50 |
Data compiled from literature.[12]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis : Treat cells with this compound for the desired time. Collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an ECL substrate and an imaging system.
Protocol 3: Autophagy Flux Assay
-
Cell Seeding and Treatment : Seed cells and treat with this compound as you would for a standard experiment.
-
Lysosomal Inhibition : For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 50 µM chloroquine or 100 nM bafilomycin A1) to a subset of the wells. Include control wells with the inhibitor alone.
-
Cell Lysis and Western Blot : Harvest the cells and perform a Western blot for LC3-II as described in Protocol 2.
-
Data Analysis : Quantify the band intensity of LC3-II and normalize it to the loading control. Compare the levels of LC3-II in the presence and absence of the lysosomal inhibitor to determine the autophagic flux.
Signaling Pathway Diagram
This compound-Modulated Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of a flavored formulation of acetylcysteine for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization | Semantic Scholar [semanticscholar.org]
- 11. US20170204362A1 - Cell culture methods and media comprising n-acetylcysteine - Google Patents [patents.google.com]
- 12. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
N-acetylcysteine degradation products and their interference in assays
Welcome to the technical support center for N-acetylcysteine (NAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with NAC degradation and its interference in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of N-acetylcysteine (NAC)?
A1: The primary degradation pathway for NAC is oxidation. The most common degradation product is its disulfide dimer, N,N'-diacetylcystine (Di-NAC) , also known as Impurity C in the European Pharmacopoeia.[1][2][3] Other related substances that can be formed or present as impurities include L-cystine (Impurity A), L-cysteine (Impurity B), and N,S-diacetylcysteine (Impurity D).[4][5] Under more extreme conditions, such as high heat and alkaline pH, other products like N,N-diacetyl lanthionine (B1674491) can be formed.[6]
Q2: What factors contribute to the degradation of NAC in solution?
A2: NAC stability is influenced by several factors:
-
Oxygen: The presence of oxygen is a primary driver for the oxidative dimerization of NAC to Di-NAC.[3][7]
-
pH: NAC is more stable in acidic conditions. The rate of oxidation increases as the pH becomes more alkaline.[1][7]
-
Temperature: Higher temperatures accelerate the degradation process.[1][4] Solutions are more stable when refrigerated.[1][8]
-
Light: Exposure to light can promote degradation. A study noted a 3% decrease in NAC content after 4 weeks of sunlamp exposure.[1][2]
-
Transition Metals: Trace amounts of metal ions, particularly iron and copper, can catalyze the oxidation of NAC.[7][9]
Q3: How does NAC interfere with common laboratory assays?
A3: NAC is a potent reducing agent and antioxidant, which causes it to interfere with assays that rely on oxidative reactions. The most significant interference is observed in Trinder-based assays , which use horseradish peroxidase and generate hydrogen peroxide (H₂O₂).[10][11][12] NAC consumes the H₂O₂ in the reaction, leading to a reduced signal and a falsely low measurement of the analyte.[12][13] This affects tests for triglycerides, cholesterol, uric acid, lactate, and enzymatic creatinine (B1669602).[10][11] Interference has also been reported for some glucose meters and enzymatic acetaminophen (B1664979) assays.[14][15]
Q4: Are there any analytical methods that are not affected by NAC interference?
A4: Yes. For analytes commonly measured with Trinder-based methods, alternative assays are available. For example, the Jaffe (alkaline picrate) method for creatinine measurement is not affected by NAC because it does not involve a peroxidase-catalyzed reaction.[12][16] Similarly, non-enzymatic assays or methods based on different principles, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be used to avoid interference.[17] When submitting samples from a subject receiving NAC, it is crucial to inform the laboratory so they can select an appropriate assay method if available.[18]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpectedly low results in enzymatic assays (e.g., cholesterol, uric acid, creatinine). | NAC interference in Trinder-based assays. | Verify if the patient is receiving NAC therapy.[10] If so, request the laboratory to use an alternative analytical method that is not susceptible to NAC interference, such as the Jaffe method for creatinine.[12][18] |
| High variability or loss of NAC concentration in prepared solutions over time. | Degradation of NAC due to oxidation. | Prepare NAC solutions fresh whenever possible.[9] Store stock solutions at refrigerated temperatures (2-8°C) and protect from light.[1][8] Use deoxygenated solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.[7][19] |
| Appearance of extra peaks in HPLC chromatograms when analyzing NAC. | Presence of degradation products like Di-NAC, L-cysteine, or L-cystine. | Use a validated, stability-indicating HPLC method capable of resolving NAC from its known impurities and degradation products.[4][20] Ensure the mobile phase is acidic (e.g., containing 0.1% TFA) to maintain the stability of thiol moieties during analysis.[5][20] |
| Falsely elevated glucose readings from a point-of-care glucose meter. | Interference from NAC with glucose dehydrogenase-based meters. | Use a central laboratory method (e.g., hexokinase or glucose oxidase) for accurate glucose measurement in patients receiving intravenous NAC.[14] Be aware of specific meter manufacturer warnings regarding NAC interference.[14] |
Quantitative Data Summary
The following tables summarize the quantitative impact of NAC degradation under various stress conditions and its interference in common clinical assays.
Table 1: Forced Degradation of N-Acetylcysteine (Data synthesized from multiple sources to illustrate typical degradation patterns)
| Stress Condition | Duration | NAC Degradation (%) | Primary Degradation Product(s) | Reference |
| Heating (80°C) | 3 hours | 24% | Di-NAC and others | [1][2] |
| Alkaline (0.1 M NaOH) | 10 minutes | 23% | Multiple products | [1][2] |
| Acidic (0.5 M HCl) | 1 minute | 15% | Di-NAC | [1][2] |
| Oxidation (0.3% H₂O₂) | 3 hours | 6% | Di-NAC | [1][2] |
| Light (Sunlamp) | 28 days | 3% | Di-NAC | [1][2] |
Table 2: NAC Concentration Causing ≥10% Negative Interference in Trinder-Based Assays
| Assay | NAC Concentration (mg/L) | Reference |
| Triglycerides | 570 | [11] |
| Cholesterol (Total) | 740 | [11] |
| Creatinine (Enzymatic) | 790 | [11] |
| Uric Acid | 1100 | [11] |
| HDL-Cholesterol | 1760 | [11] |
| LDL-Cholesterol | 2900 | [11] |
Visual Guides and Workflows
Experimental Protocols
Protocol 1: Preparation and Handling of NAC Solutions to Minimize Degradation
This protocol provides a standardized procedure for preparing NAC solutions to ensure stability and minimize the formation of oxidative degradation products.
Materials:
-
N-acetylcysteine (high purity powder)
-
High-purity water (e.g., Milli-Q®), deoxygenated
-
EDTA (Disodium Edetate)
-
Hydrochloric acid (HCl) or phosphoric acid for pH adjustment
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials or tubes wrapped in foil
Procedure:
-
Deoxygenate Water: Sparge high-purity water with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Prepare Solvent: To the deoxygenated water, add EDTA to a final concentration of 0.1-0.5 mM. Adjust the pH to 2.0-3.0 using HCl or phosphoric acid. This acidic, chelating environment significantly slows oxidation.[7]
-
Weigh NAC: Weigh the required amount of NAC powder quickly to minimize exposure to air.
-
Dissolution: Dissolve the NAC powder in the prepared acidic solvent. Gently swirl to mix; avoid vigorous vortexing which can reintroduce oxygen.
-
Inert Gas Overlay: Before sealing the container, flush the headspace with an inert gas.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C.[1][9] For long-term storage, aliquoting and freezing at -20°C or below is recommended.
-
Usage: When using the solution, allow it to come to room temperature slowly. Prepare any dilutions using deoxygenated buffers/solvents. Use freshly prepared solutions whenever possible.[9]
Protocol 2: Stability-Indicating HPLC Method for NAC and Di-NAC
This protocol describes a reversed-phase HPLC-UV method for the simultaneous quantification of NAC and its primary degradation product, N,N'-diacetylcystine (Di-NAC).[20]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (4:96 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[20]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 212 nm[20]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of NAC and Di-NAC in the mobile phase.
-
Create a series of working standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the test sample containing NAC with the mobile phase to a final concentration within the linear range of the calibration curve. The acidic mobile phase helps to preserve the stability of NAC during the analysis.[5]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve for both NAC and Di-NAC.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the peaks for NAC and Di-NAC based on their retention times, as determined by the standards.
-
Calculate the concentration of NAC and Di-NAC in the samples using the linear regression equation from the respective calibration curves. The percentage of degradation can be calculated based on the relative amounts of NAC and Di-NAC.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112129844A - Acetylcysteine degradation product and preparation method and application thereof - Google Patents [patents.google.com]
- 7. s10901.pcdn.co [s10901.pcdn.co]
- 8. tandfonline.com [tandfonline.com]
- 9. droracle.ai [droracle.ai]
- 10. iatdmct2017.jp [iatdmct2017.jp]
- 11. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetylcysteine Interference with a Glucose Dehydrogenase Linked Glucose Meter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A Systematic Review of the Effect of N-Acetylcysteine on Serum Creatinine and Cystatin C Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gov.uk [gov.uk]
- 19. WO2021167974A1 - N-acetylcysteine compositions and methods - Google Patents [patents.google.com]
- 20. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
Technical Support Center: Preventing N-acetylcysteine (NAC) Oxidation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the oxidation of N-acetylcysteine (NAC) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is NAC oxidation and why is it a concern in experiments?
A1: N-acetylcysteine contains a free sulfhydryl (-SH) group, which is responsible for its antioxidant activity. This group is highly susceptible to oxidation, a chemical reaction where NAC loses electrons. The primary oxidation product is its dimer, N,N-diacetylcystine (Di-NAC), where two NAC molecules become linked by a disulfide bond.[1][2][3] This oxidation is a significant concern because it inactivates the therapeutic and experimental effects of NAC, leading to reduced efficacy and inconsistent, unreliable results.[2]
Q2: What are the primary factors that cause NAC to oxidize?
A2: Several factors can accelerate the oxidation of NAC in solution:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a major contributor to oxidation.[2] Minimizing headspace in storage containers can help reduce oxygen exposure.[1]
-
pH Level: The rate of oxidation is pH-dependent. Low pH (acidic conditions) generally reduces the oxidation rate.[2] However, NAC degradation is observed in both acidic and basic extremes.[1][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1] Storing solutions at refrigerated or frozen temperatures is crucial for stability.[5]
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to drive oxidative reactions.[1][4]
-
Presence of Metal Ions: Trace amounts of transition metals, such as iron and copper, can act as catalysts, significantly speeding up the oxidation process.[2][6]
Q3: How should I prepare a stable NAC stock solution for cell culture experiments?
A3: To ensure consistency and efficacy, a freshly prepared, pH-adjusted, and sterile-filtered stock solution is recommended. Since NAC solutions are acidic, the pH must be adjusted to a physiological level (typically 7.4) for cell culture applications to avoid stressing the cells.[7] It is also recommended to prepare dilutions for experiments fresh and utilize them within one hour.[6]
Q4: What is the best way to store NAC powder and prepared solutions?
A4: Proper storage is critical for maintaining the integrity of NAC.
-
Solid NAC Powder: For long-term stability (up to several years), store the solid powder at -20°C.[7] For shorter periods, storage at 2-8°C is acceptable.[7]
-
Stock Solutions: Sterile-filtered, pH-adjusted stock solutions should be dispensed into single-use aliquots and stored at -20°C.[8] One user reported that a 500 mM stock in PBS at pH 7.4 is stable for at least a year at 4°C.[9] Storing repackaged 20% NAC solution in oral syringes showed less than 2% loss over 6 months under refrigeration.[5]
Q5: Can I use additives to improve the stability of my NAC solution?
A5: Yes, certain additives can enhance NAC stability.
-
Chelating Agents: Edetate disodium (B8443419) (EDTA) is commonly used to chelate the metal ions that catalyze oxidation.[1][2][10]
-
Other Antioxidants/Stabilizers: Studies have shown that adding zinc gluconate can significantly improve stability. A 25 mg/mL NAC solution with 62.5 µg/mL of zinc gluconate was stable for at least 8 days when stored at 5 ± 3 °C.[1][4] Ascorbic acid and tocopherol have also been investigated as potential stabilizers.[4]
Q6: How can I tell if my NAC solution has oxidized?
A6: While a slight color change to pink or purple after opening a vial does not necessarily indicate a loss of efficacy, significant degradation can be confirmed analytically.[6] The most reliable method is to use a stability-indicating high-performance liquid chromatography (HPLC) method that can separate and quantify both the reduced NAC and its oxidized dimer, Di-NAC.[1][3]
Q7: Why do I sometimes see pro-oxidant effects with NAC in my cell culture experiments?
A7: This phenomenon, known as the "redox paradox," can occur when NAC is added to a serum-depleted or simple buffer environment.[11] In the absence of redox buffers like albumin found in serum, NAC can auto-oxidize and generate reactive oxygen species (ROS) such as hydrogen peroxide, thereby acting as a pro-oxidant.[11] This highlights the critical importance of the experimental milieu when interpreting results from NAC studies.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | NAC solution has likely oxidized, leading to variable concentrations of the active compound. | 1. Prepare fresh NAC solutions from solid powder for each experiment. 2. Follow the detailed preparation protocol (Section 4) including pH adjustment and sterile filtration.[7] 3. Store aliquots at -20°C and thaw only once before use.[8] 4. Consider adding a chelating agent like EDTA to your buffer to prevent metal-catalyzed oxidation.[1] |
| The NAC solution has changed color or has a strong sulfurous odor. | This may indicate significant degradation or contamination. A color change to light pink may be normal, but pronounced changes are a concern.[6] | 1. Discard the solution. 2. Prepare a new solution using high-purity reagents and sterile techniques. 3. Ensure storage containers are appropriate (e.g., glass, plastic, stainless steel) and avoid reactive metals like iron or copper.[6] 4. Store solutions protected from light.[1] |
| Cells show signs of toxicity or stress after NAC treatment. | 1. The NAC solution may be too acidic for the cells. 2. NAC may be acting as a pro-oxidant in a serum-free medium.[11] 3. The concentration of NAC used may be too high. | 1. Always adjust the pH of your NAC solution to ~7.4 before adding it to cell cultures.[7] 2. If working in a serum-free environment, be aware of the potential for pro-oxidant effects.[11] Consider if the experimental design allows for the inclusion of albumin. 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of NAC for your specific cell line and experimental conditions. |
Data Summaries
The following tables summarize quantitative data on the stability of N-acetylcysteine under various conditions.
Table 1: NAC Stability Under Forced Degradation Conditions
This table shows the percentage decrease in NAC content when exposed to various stressors.
| Stress Condition | Duration | Temperature | NAC Decrease (%) |
| Heating | 3 hours | 80°C | 24% |
| Light (Sunlamp) | 4 weeks | Ambient | 3% |
| Acidic (HCl 0.5 M) | 1 minute | Ambient | 15% |
| Basic (NaOH 0.1 M) | 10 minutes | Ambient | 23% |
| Oxidative (H₂O₂ 0.3%) | 3 hours | Ambient | 6% |
| (Data sourced from Primas et al., 2023)[1][4] |
Table 2: Stability of NAC Solutions Under Various Storage Conditions
| Concentration | Diluent | Storage Temp. | Duration | Remaining NAC (%) | Reference |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or D5W | 25°C | 72 hours | > 98.7% | [12][13] |
| 25 mg/mL | D5W | 5 ± 3°C | 8 days | > 90% | [1] |
| 25 mg/mL | D5W | 25 ± 2°C | 3 days | > 90% | [1] |
| 20% Solution (undiluted) | None | Room Temp | 6 months | ~95% | [5] |
| 20% Solution (undiluted) | None | Refrigerated | 6 months | > 98% | [5] |
| 2.6% Solution | D5W | 25°C | 60 hours | > 90% | [14] |
Key Experimental Protocols
Protocol 1: Preparation of a Sterile, pH-Adjusted NAC Stock Solution (1 M) for Cell Culture
This protocol is adapted from established methods for preparing NAC solutions for in vitro use.[7]
Materials:
-
N-Acetylcysteine powder (MW: 163.2 g/mol )
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh NAC: In a sterile environment (e.g., a biological safety cabinet), weigh out 1.632 g of NAC powder and transfer it to a sterile 15 mL conical tube.
-
Add Solvent: Add 8 mL of sterile, high-purity water to the tube. Mix gently by vortexing or inversion until the NAC is fully dissolved.
-
Adjust pH: NAC solutions are highly acidic. Slowly add sterile 1 M NaOH dropwise to the solution while continuously monitoring the pH with a calibrated meter. Mix thoroughly between each addition. Continue until the pH is stable at 7.4.
-
Final Volume: Once the pH is stabilized, add sterile water to bring the final volume to 10 mL. This yields a 1 M stock solution.
-
Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile conical tube.
-
Aliquot and Store: Dispense the final sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Label clearly and store immediately at -20°C for long-term use or 4°C for short-term use.
Protocol 2: General HPLC-UV Method for Quantifying NAC and Di-NAC
This protocol provides a general framework based on common methods for the analysis of NAC and its primary oxidation product.[1][3][15]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer and an organic solvent. A common example is 0.05 M potassium dihydrogen phosphate (B84403) (KH₂PO₄) and acetonitrile (B52724) (95:5 v/v), with the pH adjusted to an acidic range (e.g., pH 3.0) with phosphoric acid.[15]
-
Flow Rate: 1.0 - 2.0 mL/min.
-
Detection: UV detector set to 214 nm.[15]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[16]
Procedure:
-
Standard Preparation: Prepare a series of standards of known concentrations for both NAC and N,N-diacetylcystine (Di-NAC) in the mobile phase.
-
Sample Preparation: Dilute the experimental sample containing NAC with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Injection: Inject the prepared standards and samples into the HPLC system.
-
Analysis: Identify the peaks for NAC and Di-NAC based on their retention times, which are determined by running the individual standards.
-
Quantification: Create a calibration curve by plotting the peak area versus concentration for the standards. Use the regression equation from this curve to calculate the concentration of NAC and Di-NAC in the experimental samples.
Visual Guides
The following diagrams illustrate key concepts related to NAC oxidation and handling.
Caption: Key environmental factors that accelerate the oxidation of NAC.
Caption: Recommended workflow for preparing a stable NAC solution.
Caption: NAC's primary role as a precursor for glutathione (GSH) synthesis.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s10901.pcdn.co [s10901.pcdn.co]
- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 4. researchgate.net [researchgate.net]
- 5. Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Use of N-Acetylcysteine as a Chelator for Metal Toxicity | Semantic Scholar [semanticscholar.org]
- 11. atsjournals.org [atsjournals.org]
- 12. cjhp-online.ca [cjhp-online.ca]
- 13. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 14. Stability and microbiology of inhalant N-acetylcysteine used as an intravenous solution for the treatment of acetaminophen poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Off-Target Effects of N-acetylcysteine (NAC) in Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of N-acetylcysteine (NAC) in experimental settings. The information is presented in a question-and-answer format within a troubleshooting guide and a frequently asked questions section to directly address common issues encountered during research.
Troubleshooting Guide
This section addresses specific experimental problems that may arise from the off-target effects of NAC and provides actionable solutions.
Problem: I am observing unexpected cytotoxicity or a pro-oxidant effect with NAC treatment.
-
Question: My cells are showing increased death and signs of oxidative stress after being treated with NAC, which I am using as an antioxidant. Why is this happening and how can I fix it?
-
Answer: While NAC is primarily known as an antioxidant and a precursor to glutathione (B108866) (GSH), it can exhibit pro-oxidant activity under certain conditions, leading to cytotoxicity.[1][2][3][4] This paradoxical effect is often concentration-dependent and can be influenced by the cellular environment, such as the presence of transition metals.[1] High concentrations of NAC can lead to the production of reactive oxygen species (ROS), causing cellular damage.[4] For instance, in human leukemia cells, NAC concentrations between 0.5–1 mM have been shown to induce significant ROS production and cell death.[2] Similarly, in bovine secondary follicles, a concentration of 25 mM NAC was found to be toxic and associated with a pro-oxidant action.[1]
Solution:
-
Perform a Dose-Response Analysis: To identify the optimal, non-toxic concentration of NAC for your specific cell type and experimental conditions, it is crucial to perform a thorough dose-response study.
-
Monitor ROS Levels: Directly measure intracellular ROS levels to determine if NAC is acting as an antioxidant or a pro-oxidant in your system.
-
Ensure Proper Controls: Always include an untreated control and a vehicle control in your experiments to accurately assess the effects of NAC.
-
Problem: My results from a colorimetric/fluorometric assay are inconsistent or lower than expected in NAC-treated samples.
-
Question: I am using a Trinder-based assay to measure analytes like cholesterol, triglycerides, and uric acid. My values in the NAC-treated groups are consistently low. Is NAC interfering with my assay?
-
Answer: Yes, it is highly likely that NAC is interfering with your assay. NAC is known to interfere with assays that utilize the Trinder reaction, which is a common method for quantifying various biological analytes.[5][6] The Trinder reaction involves the enzymatic production of hydrogen peroxide (H₂O₂), which then reacts with a chromogen in the presence of peroxidase to produce a colored product. NAC, being an antioxidant, can directly quench the H₂O₂ or interfere with the peroxidase-catalyzed reaction, leading to a falsely low reading.[7]
Solution:
-
Consult Interference Data: Refer to the table below for known concentrations of NAC that cause interference with various Trinder-based assays.
-
Use an Alternative Assay Method: If possible, switch to an assay method that is not based on the Trinder reaction.
-
Run a Cell-Free Control: To confirm interference, perform the assay in a cell-free system by adding NAC directly to the assay reagents with a known amount of the analyte. This will demonstrate the direct impact of NAC on the assay chemistry.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the off-target effects of NAC.
1. What are the primary on-target mechanisms of NAC?
N-acetylcysteine primarily functions as a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[2] By replenishing cellular GSH levels, NAC helps to protect cells from oxidative damage. It can also act as a direct scavenger of some reactive oxygen species.
2. Can NAC act as a pro-oxidant?
Yes, under certain conditions, NAC can exhibit pro-oxidant properties.[1][3] This can occur at high concentrations and in the presence of transition metal ions, where NAC can participate in reactions that generate reactive oxygen species.[1] For example, studies have shown that NAC concentrations in the millimolar range can induce oxidative stress and cell death in some cell lines.[2][4]
3. How does NAC interfere with experimental assays?
NAC's antioxidant properties can lead to direct chemical interference in assays that rely on redox reactions. The most well-documented interference is with Trinder-based assays, where NAC can reduce hydrogen peroxide, a key intermediate in the reaction, leading to falsely low measurements of analytes like glucose, cholesterol, and uric acid.[5][6][7]
4. Does NAC affect signaling pathways independently of its antioxidant activity?
Yes, NAC has been shown to modulate several signaling pathways in a manner that is independent of its role as a glutathione precursor. These include:
-
Notch Signaling: NAC can negatively regulate the Notch signaling pathway by promoting the lysosome-dependent degradation of Notch3 and Notch2 receptors.[8][9][10] This effect has been observed to be independent of changes in cellular ROS levels.[8][10]
-
JAK/STAT Signaling: NAC has been shown to down-regulate the expression and phosphorylation of STAT3, a key component of the JAK/STAT pathway.[11][12]
-
Keap1-Nrf2 Signaling: NAC can activate the Nrf2 signaling pathway, which is a major regulator of the antioxidant response.[13][14][15] This can lead to the increased expression of antioxidant enzymes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the off-target effects of NAC.
Table 1: NAC Concentrations Causing Interference in Trinder-Based Assays
| Analyte | Assay Type | NAC Concentration for ≥10% Inhibition (mg/L) | Reference |
| Triglycerides | Trinder-based | 570 | [6] |
| Cholesterol | Trinder-based | 740 | [6] |
| Creatinine | Trinder-based | 790 | [6] |
| Uric Acid | Trinder-based | 1100 | [6] |
| HDL-Cholesterol | Trinder-based | 1760 | [6] |
| LDL-Cholesterol | Trinder-based | 2900 | [6] |
Note: Clinically significant interference for triglycerides, total cholesterol, lactate, uric acid, and lipase (B570770) has been observed with NAC concentrations ranging from 250 to 1250 mg/L.[5]
Table 2: Pro-oxidant and Cytotoxic Concentrations of NAC in Cell Culture
| Cell Type | NAC Concentration | Observed Effect | Reference |
| Human Leukemia HL-60 cells | 0.5 - 1 mM | Extensive loss of viability and ROS production | [2] |
| Mouse Cortical Neurons | 0.1 - 10 mM | Concentration-dependent neuronal death | [4] |
| Bovine Secondary Follicles | 25 mM | Reduced follicle growth and signs of toxicity | [1] |
| Lung Cancer CL1-0 Cells | > 2 mM | Inhibition of cell growth | [16] |
Key Experimental Protocols
1. Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol describes a common method for measuring intracellular ROS levels.
-
Principle: DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases to a non-fluorescent form. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
Cells of interest
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol for Adherent Cells (Microplate Reader):
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFDA in pre-warmed serum-free medium or PBS (typically 5-20 µM).
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add PBS or culture medium to the wells.
-
Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17]
-
-
Controls:
-
Unstained cells: To measure background fluorescence.
-
Positive control: Cells treated with a known ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide) to confirm that the assay is working.
-
NAC-treated cells: Your experimental group.
-
2. Quantification of Total Glutathione (GSH)
This protocol outlines a common colorimetric method for measuring total glutathione.
-
Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product that can be measured at 412 nm. Glutathione reductase is used to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.[18][19]
-
Materials:
-
Cells of interest
-
PBS
-
Lysis buffer (e.g., metaphosphoric acid or 5% sulfosalicylic acid)
-
DTNB solution
-
Glutathione reductase
-
NADPH
-
GSH standard solution
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet the protein precipitate. The supernatant contains the glutathione.[18]
-
-
Assay:
-
Prepare a standard curve of GSH.
-
In a 96-well plate, add the cell lysate supernatant and the GSH standards to separate wells.
-
Prepare a reaction mixture containing assay buffer, DTNB, glutathione reductase, and NADPH.
-
Add the reaction mixture to each well.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Measure the absorbance at 412 nm.[18]
-
-
Calculation: Determine the glutathione concentration in the samples by comparing their absorbance to the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of NAC's on-target antioxidant and off-target effects.
Caption: Workflow for validating and addressing NAC's off-target effects.
Caption: NAC's modulation of the Keap1-Nrf2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells [mdpi.com]
- 3. atsjournals.org [atsjournals.org]
- 4. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iatdmct2017.jp [iatdmct2017.jp]
- 6. N-acetylcysteine interference of Trinder-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 8. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine decreases malignant characteristics of glioblastoma cells by inhibiting Notch2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Possible involvement of the JAK/STAT signaling pathway in N-acetylcysteine-mediated antidepressant-like effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Possible involvement of the JAK/STAT signaling pathway in N-acetylcysteine-mediated antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. mmpc.org [mmpc.org]
Technical Support Center: Enhancing the Bioavailability of Actein in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of Actein in animal studies.
Introduction
This compound, a triterpenoid (B12794562) glycoside isolated from the rhizomes of Cimicifuga racemosa (black cohosh), has demonstrated a range of biological activities. However, like many natural products, its therapeutic potential can be limited by poor oral bioavailability. This guide addresses common challenges and outlines potential strategies to enhance the systemic exposure of this compound in animal models.
Note on Current Research: As of late 2025, specific studies detailing the formulation-based improvement of this compound's oral bioavailability in animal models are limited in the public domain. Therefore, this guide combines known information about this compound with established principles for enhancing the bioavailability of poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are likely multifaceted and typical for complex glycosides:
-
Poor Aqueous Solubility: this compound's complex, high molecular weight structure likely contributes to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Membrane Permeability: The size and polarity of the molecule may hinder its ability to passively diffuse across the intestinal epithelium.
-
Presystemic Metabolism: this compound may be subject to enzymatic degradation by gut microflora or first-pass metabolism in the intestine and liver.
-
Efflux Transporter Activity: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, thereby reducing net absorption.
Q2: Are there any published data on the oral bioavailability of this compound in animals?
Q3: What general strategies can be employed to improve the oral bioavailability of a compound like this compound?
A3: For poorly soluble and/or permeable compounds, several formulation strategies can be explored:
-
Nano-based Drug Delivery Systems:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate lipophilic compounds, potentially enhancing absorption via the lymphatic pathway and protecting the drug from degradation. SLNs have been shown to improve the oral bioavailability of various poorly soluble drugs by 2- to 25-fold.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract. SEDDS can enhance the solubility and absorption of lipophilic drugs.
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the guest molecule.
-
Use of Absorption Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
Troubleshooting Guide for in vivo Bioavailability Studies of this compound
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor dissolution of the administered formulation.2. Low permeability across the intestinal epithelium.3. Rapid first-pass metabolism.4. Issues with the analytical method. | 1. Formulation Optimization: Consider formulating this compound in a solubilizing vehicle (e.g., a solution with co-solvents, a lipid-based formulation like SEDDS, or an amorphous solid dispersion).2. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2 cell monolayer) to understand this compound's intrinsic permeability and identify if it is a P-gp substrate.3. Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.4. Analytical Method Validation: Ensure the LC-MS/MS or other analytical method is validated for sensitivity, accuracy, and precision in the relevant biological matrix. |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing technique.2. Variability in food intake and gastrointestinal physiology.3. Formulation instability or non-homogeneity. | 1. Refine Dosing Technique: Ensure consistent oral gavage technique and volume across all animals. Confirm the formulation is a homogenous suspension or solution before each dose.2. Standardize Experimental Conditions: Fast animals overnight before dosing to reduce variability in gastric emptying and GI fluid composition. Ensure free access to water.3. Formulation Characterization: Thoroughly characterize the formulation for particle size, homogeneity, and stability before dosing. |
| Pharmacokinetic profile suggests poor absorption rather than rapid clearance. | 1. Low Cmax and delayed Tmax.2. Comparison with intravenous (IV) data (if available) shows low absolute bioavailability. | 1. Focus on Solubility and Permeability Enhancement: This confirms that the primary hurdle is getting the drug into circulation. Prioritize formulation strategies that address these issues (e.g., nanoformulations, ASDs).2. Consider Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor can help determine if efflux is a major limiting factor to its absorption. |
Experimental Protocols
As specific protocols for enhancing this compound's bioavailability are not widely published, a general workflow for developing and testing a novel formulation is provided below. This example focuses on the development of a Solid Lipid Nanoparticle (SLN) formulation.
Protocol: Development and in vivo Evaluation of this compound-Loaded SLNs
-
Formulation Development:
-
Lipid and Surfactant Screening: Determine the solubility of this compound in various solid lipids (e.g., glyceryl monostearate, stearic acid) and surfactants (e.g., Poloxamer 188, Tween 80) to select suitable excipients.
-
SLN Preparation: Prepare this compound-loaded SLNs using a method such as hot homogenization followed by ultrasonication.
-
Melt the selected lipid at a temperature above its melting point.
-
Disperse this compound in the molten lipid.
-
Prepare a hot aqueous surfactant solution.
-
Add the hot lipid phase to the aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Reduce the particle size of the emulsion by probe sonication.
-
Allow the nanoemulsion to cool to room temperature to form solid lipid nanoparticles.
-
-
Characterization: Characterize the resulting this compound-SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
-
-
In vitro Drug Release:
-
Conduct in vitro release studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) using a dialysis bag method to assess the release profile of this compound from the SLNs.
-
-
In vivo Pharmacokinetic Study in Rats:
-
Animal Model: Use male Sprague-Dawley rats (200-250 g).
-
Dosing:
-
Group 1 (Control): Administer a suspension of unformulated this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.
-
Group 2 (Test): Administer the this compound-SLN formulation via oral gavage at the same dose level.
-
Group 3 (IV Reference): Administer a solution of this compound in a suitable vehicle intravenously to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using non-compartmental analysis.
-
Visualizations
Caption: Workflow for improving this compound bioavailability using SLNs.
Caption: General pathway of oral drug absorption and first-pass metabolism.
References
N-Acetylcysteine (NAC) Solutions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetylcysteine (NAC) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-acetylcysteine (NAC) solution turning a light purple color?
A light purple discoloration in NAC solutions is a known phenomenon and is typically the result of a chemical reaction.[1][2] This color change does not necessarily indicate a significant loss of the compound's mucolytic efficacy or safety for many applications.[1][3] The primary cause is the oxidation of the NAC molecule, which can be triggered by several factors in a laboratory setting.
Q2: What are the main factors that cause the purple discoloration?
The discoloration is primarily due to oxidation, which can be initiated or accelerated by the following factors:
-
Exposure to Oxygen: The sulfhydryl group in NAC is susceptible to oxidation when exposed to air.
-
Presence of Metal Ions: Trace metal ions, particularly iron and copper, can catalyze the oxidation of NAC, leading to the formation of colored complexes.[4] NAC is a known chelating agent for several divalent metal ions.[5][6]
-
pH of the Solution: The stability of NAC is influenced by the pH of the solution. Alkaline conditions can promote the formation of disulfide bonds and may increase the rate of degradation.[7]
-
Exposure to Light: While less commonly cited as the primary cause for the purple color, prolonged exposure to light can contribute to the degradation of many chemical compounds.
Q3: Does the purple color affect the performance of my NAC solution?
For many applications, such as its use as a mucolytic agent, a slight purple discoloration does not significantly impact the efficacy of the NAC solution.[1] However, for sensitive assays where precise concentrations of the reduced form of NAC are critical, or where the colored compound could interfere with measurements, this discoloration may be a concern.
Q4: How can I prevent my NAC solution from turning purple?
Several measures can be taken to improve the stability of your NAC solution and prevent discoloration:
-
Use High-Purity Water and Reagents: Ensure that the water and other reagents used to prepare the solution are free from metal ion contamination.
-
Work with Appropriate Materials: Avoid contact with metals that can leach into the solution, such as iron and copper.[4] Use glassware, plastic, or stainless steel equipment.[4]
-
Incorporate a Chelating Agent: The addition of a chelating agent like edetate disodium (B8443419) (EDTA) can help to sequester metal ions that catalyze oxidation.[1][8] Commercial preparations of NAC often include EDTA for this reason.[1]
-
Control the pH: Prepare NAC solutions in a buffer appropriate for your application, keeping in mind that stability can be pH-dependent. Adjusting the pH to a neutral or slightly acidic range can improve stability for storage.
-
Minimize Oxygen Exposure: Prepare solutions fresh whenever possible. For stock solutions, consider de-gassing the solvent with nitrogen or argon before dissolving the NAC. Store the solution under an inert atmosphere.
-
Store Properly: Store NAC solutions at low temperatures (e.g., 2-8°C) and protect them from light.[9]
Troubleshooting Guide
If you are experiencing issues with your NAC solution, consult the following guide for potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Solution rapidly turns dark purple or brown | High concentration of metal ion contamination. | 1. Prepare a fresh solution using high-purity, metal-free water and reagents.2. Ensure all glassware is thoroughly cleaned (acid-washed if necessary).3. Add a chelating agent such as EDTA to the solution. |
| Solution color changes upon addition to cell culture media | pH shift causing phenol (B47542) red indicator in the media to change color. | 1. N-acetylcysteine is acidic and will lower the pH of the medium, causing the phenol red indicator to turn yellow or orange.[7]2. Adjust the pH of the NAC stock solution to neutral (pH 7.0-7.4) with NaOH before adding it to the culture medium.[7] |
| Inconsistent experimental results with NAC | Degradation of NAC due to oxidation. | 1. Prepare fresh NAC solutions for each experiment.2. If using a stock solution, test for the presence of the free sulfhydryl group to ensure it has not been oxidized.3. Store stock solutions in small, single-use aliquots under an inert atmosphere at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Qualitative Test for Metal Ion Contamination
This protocol provides a simple method to test whether metal ion contamination is the likely cause of the discoloration of your NAC solution.
Materials:
-
Your discolored NAC solution
-
Freshly prepared, colorless NAC solution (control)
-
0.1 M EDTA solution
-
Test tubes
Procedure:
-
Label three test tubes: "Discolored," "Control," and "Discolored + EDTA."
-
To the "Discolored" test tube, add 1 mL of your purple NAC solution.
-
To the "Control" test tube, add 1 mL of the freshly prepared, colorless NAC solution.
-
To the "Discolored + EDTA" test tube, add 1 mL of your purple NAC solution and 100 µL of the 0.1 M EDTA solution.
-
Gently mix the contents of each tube.
-
Observe the tubes over a period of 15-30 minutes.
Interpreting the Results:
-
If the purple color in the "Discolored + EDTA" tube fades or disappears, it strongly suggests that the discoloration is due to a reaction with metal ions that are now being chelated by the EDTA.
-
The "Control" tube should remain colorless, confirming that the fresh solution is stable under the test conditions.
-
The "Discolored" tube serves as a baseline for the initial color.
Visualizations
Diagram 1: Proposed Pathway of NAC Discoloration
Caption: Proposed pathway for the discoloration of N-acetylcysteine solutions.
Diagram 2: Troubleshooting Workflow for Discolored NAC Solution
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. Acetylcysteine Oral Inhalation: MedlinePlus Drug Information [medlineplus.gov]
- 3. mskcc.org [mskcc.org]
- 4. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 5. Role of direct reactivity with metals in chemoprotection by N-acetylcysteine against chromium(VI), cadmium(II) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. color of the medium changes following N-acetyl Cysteine (NAC) addition - Biochemistry [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating N-Acetylcysteine (NAC) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with high concentrations of N-acetylcysteine (NAC) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NAC in cell culture, and why is it used?
N-acetylcysteine (NAC) is a precursor to the amino acid L-cysteine and a potent antioxidant.[1] Its primary mechanism of action is to increase intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant.[1][2] By replenishing intracellular GSH, NAC helps protect cells from oxidative stress and damage caused by reactive oxygen species (ROS).[1] It can also directly scavenge ROS.[3] NAC is widely used in cell-based assays to protect cells from oxidative stress, investigate the role of ROS in cellular processes, and study redox-sensitive signaling pathways.[1]
Q2: At what concentrations does NAC typically become toxic to cells?
The optimal and toxic concentrations of NAC are highly dependent on the cell type, experimental duration, and culture conditions.[1][4] While lower concentrations (in the submillimolar to low millimolar range) are generally cytoprotective, higher concentrations can induce toxicity.[5][6] For instance, some studies have reported toxicity in various cell lines at concentrations ranging from 5 mM to 50 mM.[4][6] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.[1]
Q3: What are the mechanisms behind high-concentration NAC-induced cell toxicity?
At high concentrations, NAC can paradoxically act as a pro-oxidant, leading to increased oxidative stress and cell death.[5][7] This can occur through several mechanisms:
-
Pro-oxidant Activity: High doses of NAC can lead to the production of reactive oxygen species (ROS), such as hydrogen peroxide, particularly in the presence of certain metal ions.[8][9]
-
Glutathione Redox Imbalance: Excess GSH from high NAC concentrations can disrupt the cellular redox balance, leading to increased mitochondrial oxidation and cytotoxicity.[10][11]
-
Induction of Apoptosis: High concentrations of NAC have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[5][10] This involves the activation of caspases (like caspase-9 and -3), the release of cytochrome c from mitochondria, and the involvement of Bcl-2 family proteins.[10][11]
Q4: Can the presence or absence of serum in the culture medium affect NAC's toxicity?
Yes, the presence of serum can significantly influence the effect of NAC. Serum contains antioxidants, such as albumin, that can prevent the auto-oxidation of NAC, thereby maintaining its antioxidant properties.[12] In the absence of serum, NAC is more likely to auto-oxidize and act as a pro-oxidant, leading to increased cellular stress and potentially confounding experimental results.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death or morphological changes observed after NAC treatment. | NAC concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. A typical starting range to test is 0.1 mM to 10 mM.[1] |
| Contamination of NAC solution. | Ensure the NAC solution is sterile-filtered before use and prepare fresh solutions for each experiment.[1] | |
| pH shift in the culture medium. | NAC solutions can be acidic. Check and adjust the pH of your final culture medium after adding NAC, especially at high concentrations.[6] | |
| Inconsistent or unexpected results with NAC treatment. | Pro-oxidant effect of NAC at the concentration used. | In the absence of serum, NAC can act as a pro-oxidant.[12] Consider if your experimental conditions (e.g., serum-free media) are contributing to this effect. If possible, include serum or other antioxidants in your media. |
| Interaction with other components in the media. | NAC can chelate metal ions.[6][8] Be aware of potential interactions with metals in your culture medium. | |
| NAC is not providing the expected protective (antioxidant) effect. | Insufficient NAC concentration. | The effective concentration of NAC can vary. You may need to increase the concentration, but be mindful of the toxic threshold determined in your dose-response studies. |
| Insufficient incubation time. | The protective effects of NAC can be time-dependent. Optimize the pre-incubation time with NAC before inducing oxidative stress.[1] | |
| Cell type-specific response. | Different cell lines have varying sensitivities and responses to NAC. What is protective in one cell line may not be in another. |
Data Presentation
Table 1: Reported Cytotoxic Concentrations of NAC in Various Cell Lines
| Cell Line | Concentration Range Showing Toxicity | Observed Effect | Reference(s) |
| H9c2 (cardiomyoblasts) | ≥ 2 µM (concentration- and time-dependent) | Apoptosis | [5][11] |
| A549 (lung carcinoma) | > 10 mM | Decreased cell viability | [4] |
| HL-60 (promyelocytic leukemia) | 0.5 - 1 mM (bell-shaped curve) | Loss of viability, ROS production | [9][13] |
| U937 (histiocytic lymphoma) | Cytotoxicity potentiated by extracellular SOD | Loss of viability | [9][13] |
| Vascular Smooth Muscle Cells | 30 mM | Cytotoxicity | [4] |
| Porcine Aortic Endothelial Cells | 5 mM | Cytotoxicity | [4] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of NAC using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[1]
-
NAC Preparation: Prepare a stock solution of NAC in sterile, phenol (B47542) red-free media or PBS and sterile-filter. From the stock, prepare a series of dilutions in complete cell culture medium. A suggested range to test is 0.1, 0.5, 1, 2.5, 5, and 10 mM.[1]
-
Treatment: Replace the existing medium with the medium containing the different concentrations of NAC. Include a vehicle control (medium without NAC).[1]
-
Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[1]
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay following the manufacturer's instructions.
-
Data Analysis: Plot cell viability (%) against NAC concentration to determine the highest concentration that does not significantly reduce cell viability.[1]
Mandatory Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of NAC.
Caption: Mitochondrial pathway of NAC-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. atsjournals.org [atsjournals.org]
- 13. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetylcysteine (NAC) Solution pH Adjustment
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and managing the pH of N-acetylcysteine (NAC) solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the pH of my NAC solution crucial?
A1: N-acetylcysteine is an acidic compound.[1][2] Preparing an NAC solution in water or a buffer will result in an acidic pH, which can introduce unintended stress or toxicity to cells in culture and affect the compound's stability and activity.[1] For most cell-based assays, it is critical to adjust the pH to a physiological range, typically 7.4, to maintain experimental validity.[1][3][4]
Q2: What is the recommended pH for NAC solutions in cell culture experiments?
A2: The generally recommended pH for NAC solutions used in cell culture is 7.4, mimicking physiological conditions.[1][3][4]
Q3: What should I use to adjust the pH of my NAC solution?
A3: Sodium hydroxide (B78521) (NaOH) is commonly used to adjust the pH of NAC solutions.[1][3] It is advisable to use a sterile solution of NaOH, for instance, 1 M, and add it dropwise while monitoring the pH to avoid overshooting the target pH.[3]
Q4: How stable are NAC solutions at different pH values?
A4: NAC is more stable in aqueous solutions compared to other thiols like cysteine and glutathione.[5] However, its stability is pH-dependent. Acidic and basic conditions can lead to degradation.[6] For instance, a study showed a 15% decrease in NAC content in 0.5 M HCl and a 23% decrease in 0.1 M NaOH after a short period.[6] It is recommended to prepare fresh dilutions of NAC for use within an hour.[7][8] Stock solutions, after pH adjustment, can be stored as aliquots at -20°C for up to a month.[1]
Q5: Can I dissolve NAC directly in my cell culture medium?
A5: While possible, it is generally better to prepare a concentrated stock solution of NAC in sterile water or PBS, adjust its pH, and then dilute it into the cell culture medium to the final desired concentration.[9] This approach allows for better control over the final pH of the medium and minimizes the risk of precipitation or interactions with medium components.[9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Cell death or stress after NAC treatment. | The pH of the NAC solution was not adjusted and remained acidic. | Always measure and adjust the pH of your NAC stock solution to 7.4 before adding it to your cell culture.[1][10] |
| Precipitate forms in the NAC solution upon storage. | The concentration of the NAC stock solution is too high for the storage temperature. | If precipitation occurs after refrigeration, gentle vortexing can help redissolve it.[4] Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results with NAC. | Degradation of the NAC solution due to improper storage or prolonged use of a working solution. | Prepare fresh dilutions of NAC from a properly stored, pH-adjusted stock solution for each experiment.[7][8] Use aliquots to avoid repeated thawing and freezing of the stock. |
| Color change in the NAC solution after opening the vial. | Oxidation of NAC. | A change in color to a slight pink or purple upon opening does not necessarily indicate a loss of efficacy.[7][8] However, to minimize oxidation, it is recommended to use the solution promptly and store the remaining portion in the refrigerator for no longer than 96 hours.[7][8] |
Quantitative Data Summary
Table 1: Physicochemical Properties of N-Acetylcysteine
| Property | Value | Source |
| Molecular Weight | 163.2 g/mol | [3] |
| pKa1 (-COOH) | ~3.14 - 3.24 | [11][12] |
| pKa2 (-SH) | ~9.43 - 9.52 | [5][11] |
| Aqueous Solubility | Up to 100 mg/mL | [3][13] |
| pH of 100 g/L aqueous solution | 2 - 2.8 | [14] |
Table 2: Stability of N-Acetylcysteine Solutions
| Condition | Stability | Source |
| 60 mg/mL in 0.9% NaCl, 0.45% NaCl, or 5% dextrose at 25°C | At least 72 hours | [15][16] |
| 26 mg/mL in 5% dextrose at room temperature | Stable for 60 hours, >10% degradation at 72 hours | [6] |
| Opened undiluted vial | Use within 96 hours when refrigerated | [7][8] |
| Diluted solutions | Use freshly prepared, within one hour | [7][17] |
| pH-adjusted stock solution (20 mM) | Up to 1 month at -20°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 1 M N-Acetylcysteine Stock Solution
-
Weighing NAC: Accurately weigh 1.632 g of N-acetylcysteine powder.
-
Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube and add 8 mL of sterile, high-purity water.[3] Mix well to dissolve. Sonication or gentle warming (to 37°C) may be required for complete dissolution at high concentrations.[13]
-
pH Adjustment: Slowly add 1 M sterile NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.[3] Mix the solution gently between each drop.
-
Final pH: Continue adding NaOH until the pH of the solution stabilizes at 7.4.[3]
-
Final Volume Adjustment: Bring the final volume of the solution to 10 mL with sterile water.[3]
-
Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[3]
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.[3] Store the aliquots at -20°C for long-term use (up to one month).[1]
Visualizations
Caption: Ionization states of N-acetylcysteine at different pH values.
Caption: Experimental workflow for preparing a pH-adjusted NAC stock solution.
Caption: Troubleshooting decision tree for experiments involving NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. N-acetylcysteine (NAC) and Its Role in Clinical Practice Management of Cystic Fibrosis (CF): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. carlroth.com [carlroth.com]
- 15. Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cjhp-online.ca [cjhp-online.ca]
- 17. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
Technical Support Center: Interference of N-acetylcysteine with Fluorescent Probes
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and mitigating the interference of N-acetylcysteine (NAC) with fluorescent probes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acetylcysteine (NAC) and why is it used in cell-based assays?
N-acetylcysteine (NAC) is a thiol-containing antioxidant that serves as a precursor to L-cysteine and intracellular glutathione (B108866) (GSH), a major cellular antioxidant.[1] It is widely used in research to protect cells from oxidative stress by scavenging reactive oxygen species (ROS) and maintaining a reduced intracellular environment.[2][3]
Q2: How can NAC interfere with fluorescent probes?
NAC can interfere with fluorescent probes through several mechanisms:
-
Fluorescence Quenching: The thiol group in NAC can directly interact with certain fluorophores, leading to a decrease in fluorescence intensity. This can occur through static or dynamic quenching mechanisms.[4][5]
-
Chemical Reduction: As a potent reducing agent, NAC can directly reduce certain fluorescent probes, particularly those designed to detect reactive oxygen species (ROS). This can lead to a decrease in the fluorescent signal, which might be misinterpreted as a reduction in cellular ROS levels.[3][6]
-
Altering the Biological System: NAC can modulate the intracellular redox environment and affect signaling pathways.[7] For instance, it can influence the NF-κB signaling pathway by reducing ROS levels.[7] This can indirectly affect assays that use fluorescent reporters for these pathways.
-
Induction of ROS: Paradoxically, under certain conditions, NAC has been reported to induce the production of ROS, which can lead to an unexpected increase in the signal of ROS-sensitive probes.[2][8]
-
Reduction of Non-specific Fluorescence: In some applications, NAC has been shown to effectively reduce non-specific background fluorescence.[9]
Q3: Which types of fluorescent probes are most susceptible to interference by NAC?
Probes that are sensitive to the redox environment are particularly susceptible to interference. This includes:
-
Reactive Oxygen Species (ROS) Probes: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are readily oxidized to their fluorescent form by ROS. NAC can directly reduce the oxidized, fluorescent form or scavenge the ROS, leading to a decreased signal.[3][6][10]
-
Thiol-reactive Probes: Probes designed to react with thiols may show a response to NAC, which contains a free thiol group.
-
Nanoparticles: The fluorescence of certain nanoparticles, such as silver nanoclusters and some quantum dots, can be quenched by NAC.[2][4][11]
Q4: Can NAC affect the fluorescence of common dyes like fluorescein (B123965) and rhodamine?
The interaction between NAC and common fluorescent dyes like fluorescein and rhodamine is complex and can be context-dependent. While some studies suggest minimal direct interaction, the antioxidant properties of NAC can indirectly influence assays using these dyes by altering the cellular redox state. For instance, N,N′-diacyl rhodamines have been used as pro-fluorophores that become fluorescent upon enzymatic activity, and while NAC's direct effect wasn't the focus, the cellular environment it modifies could play a role.[12]
Troubleshooting Guide
This guide provides solutions to common problems encountered when using NAC in fluorescence-based experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low fluorescence signal | 1. NAC is quenching the fluorescent probe. 2. NAC is chemically reducing the probe. 3. NAC is effectively scavenging the analyte (e.g., ROS). | 1. Perform a cell-free control: Mix your fluorescent probe with NAC at the experimental concentration to see if there is direct quenching.2. Choose a different probe: If direct interaction is confirmed, select a probe that is less sensitive to reducing agents.3. Optimize NAC concentration: Use the lowest effective concentration of NAC. Perform a dose-response experiment to determine the optimal concentration for your cell type and assay.[7]4. Modify the experimental timeline: Consider pre-treating cells with NAC and then washing it out before adding the fluorescent probe, if the experimental design allows. |
| Unexpectedly high fluorescence signal | 1. NAC is inducing ROS production in your specific cell type or experimental conditions. [2][8]2. NAC is reducing non-specific background, making the specific signal appear relatively higher. [9] | 1. Test for NAC-induced ROS: Include a control with cells treated only with NAC and the ROS probe.2. Use an alternative antioxidant: If NAC is inducing ROS, consider using a different antioxidant like Trolox or ascorbic acid and compare the results.3. Measure background fluorescence: Quantify the fluorescence of unstained cells with and without NAC to assess its effect on autofluorescence. |
| High variability between replicates | 1. Inconsistent NAC concentration or incubation time. 2. Uneven cell seeding or health. | 1. Ensure accurate and consistent preparation of NAC solutions. Prepare fresh solutions for each experiment as NAC can oxidize in solution.2. Optimize incubation times. The effects of NAC can be time-dependent.[7]3. Ensure a homogenous cell suspension when seeding. |
| Fluorescence signal does not match expected biological outcome | 1. The effect of NAC on cellular signaling pathways is confounding the results. [7]2. Off-target effects of the fluorescent probe. | 1. Use orthogonal assays: Confirm your findings with a non-fluorescence-based method (e.g., Western blot for protein expression, qPCR for gene expression).2. Consult the literature for your specific probe and cell type to understand its known limitations and potential for artifacts. |
Quantitative Data Summary
The following table summarizes the observed effects of NAC on different fluorescent systems based on available literature.
| Fluorescent System | NAC Concentration Range | Observed Effect | Mechanism | Reference |
| Oligonucleotide-stabilized silver nanoclusters | 100 nM - 1200 nM | Fluorescence quenching | Static quenching, partial replacement of DNA template | [4][11] |
| 2',7'-dichlorodihydrofluorescein (DCF) | Not specified | Decreased fluorescence | Reduction of ROS | [6][10] |
| N, S co-doped carbon quantum dots-Fe³⁺ system | 0 - 200.00 µmol/L | Fluorescence recovery (turn-on) | Reduction of Fe³⁺ by NAC, inhibiting quenching | [13] |
| Probe for intracellular cysteine | 6–60 μM | Negligible fluorescence enhancement | Probe designed for high selectivity to Cys over NAC | [14] |
Experimental Protocols
Protocol 1: Determining the Optimal NAC Concentration
To minimize interference, it is crucial to determine the lowest effective concentration of NAC for your experiment.
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.[7]
-
NAC Dilutions: Prepare a serial dilution of NAC in your cell culture medium. A common starting range is 0.1 mM to 10 mM.[7]
-
Treatment: Replace the medium with the NAC-containing medium and include a vehicle control (medium without NAC).[7]
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).[7]
-
Viability/Activity Assay: Perform a relevant assay to determine the effect of NAC. For antioxidant activity, you can induce oxidative stress and measure cell viability (e.g., with an MTT or MTS assay) or a specific cellular response.
-
Data Analysis: Plot the measured response against the NAC concentration to determine the minimal effective and non-toxic concentration for your subsequent experiments.[7]
Protocol 2: Cell-Free Quenching Control
This protocol helps determine if NAC directly quenches the fluorescence of your probe.
-
Prepare Solutions: Prepare your fluorescent probe at the final concentration used in your assay in a suitable buffer (e.g., PBS). Prepare a stock solution of NAC.
-
Mix Components: In a 96-well plate, add the fluorescent probe solution to wells. Then, add varying concentrations of NAC to different wells, including a vehicle control.
-
Incubate: Incubate the plate under the same conditions as your cellular assay (temperature, time).
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Analyze Data: Compare the fluorescence intensity of the wells with NAC to the control well. A significant decrease in fluorescence indicates direct quenching.
Visualizations
Signaling Pathway: NAC and NF-κB
References
- 1. Facile synthesis of N-acetyl-L-cysteine capped ZnS quantum dots as an eco-friendly fluorescence sensor for Hg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine induced quenching of red fluorescent oligonucleotide-stabilized silver nanoclusters and the application in pharmaceutical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of nonspecific fluorescence in respiratory specimens by pretreatment with N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Selective Activation of N,N′-Diacyl Rhodamine Pro-fluorophores Paired with Releasing Enzyme, Porcine Liver Esterase (PLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting N-acetylcysteine induced artifacts in microscopy
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering artifacts and unexpected results when using N-acetylcysteine (NAC) in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-acetylcysteine (NAC) and why is it used in microscopy experiments?
N-acetylcysteine (NAC) is the N-acetylated form of the amino acid L-cysteine.[1] It is widely used in cell culture experiments as an antioxidant for several key reasons:
-
ROS Scavenging : NAC is often used to test the role of reactive oxygen species (ROS) in biological processes. By scavenging ROS, it can help determine if a cellular response is dependent on oxidative stress.[2][3][4]
-
Glutathione (B108866) Precursor : NAC is a cell-permeable precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5][6] Supplementing with NAC can therefore boost the cell's natural antioxidant capacity.[7]
-
Direct Thiol Action : The sulfhydryl group in NAC can directly interact with and neutralize electrophilic compounds and some oxidants.[3]
Q2: What are the most common types of artifacts or interference caused by NAC in microscopy?
Researchers may encounter several issues when using NAC in imaging experiments:
-
Fluorescence Quenching : NAC has been shown to quench the fluorescence of certain probes, such as those based on silver nanoclusters, potentially leading to artificially low signal readings.[8]
-
Altered Cell Morphology : NAC treatment can induce significant changes in cell shape, adhesion, and structure.[9] For example, it can cause cancer cells to adopt a more differentiated, polygonal morphology with reduced intercellular space, which could be mistaken for a specific experimental outcome.[9][10]
-
Unexpected Pro-oxidant Effects : While used as an antioxidant, NAC can paradoxically induce ROS production and cytotoxicity in certain cell lines and conditions, particularly at low (0.5-1 mM) concentrations in some leukemia cell lines.[11]
-
Chelation of Metal Ions : A significant and often overlooked artifact is NAC's ability to chelate metal ions. For example, in studies of copper-induced cell death (cuproptosis), NAC's protective effect may stem from its ability to reduce cellular copper uptake rather than from its antioxidant activity.[12][13] This can lead to misinterpretation of the underlying mechanism.
-
Interference with Thiol-Reactive Probes : NAC can directly react with electrophilic compounds, including certain fluorescent probes used to measure other cellular processes.[14]
Q3: How does NAC's effect vary with concentration and incubation time?
The effects of NAC are highly dependent on dosage and duration. Low concentrations (<0.5 mM) have been reported to sometimes potentiate cell proliferation, while higher concentrations (in the millimolar range) are often inhibitory.[10] Very high concentrations (e.g., 25 mM) can be cytotoxic and inhibit cell growth.[15] Long-term incubation (e.g., 72 hours) is more likely to induce significant morphological changes.[9] Therefore, it is critical to perform dose-response and time-course experiments to find the optimal window for the desired effect without introducing artifacts.
Troubleshooting Guides
Problem 1: My fluorescent signal for a ROS-sensitive probe (e.g., H2DCF-DA) is significantly reduced or absent after NAC treatment.
This is the expected outcome if NAC is acting as an antioxidant. However, if the signal reduction is more pronounced than anticipated or eliminates a known positive control, consider the following:
-
Is the NAC concentration too high? High concentrations of NAC can completely eliminate ROS, masking subtle effects.
-
Is NAC directly quenching the fluorophore? While NAC is a known quencher for certain types of fluorophores, this is less common for widely used organic dyes like DCF.[8] However, it remains a possibility.
-
Is NAC preventing the uptake of the experimental compound? NAC can react with electrophilic compounds in the culture medium, preventing them from entering the cell and exerting their effect.[14]
Troubleshooting Steps & Recommendations:
-
Perform a Dose-Response Analysis : Test a range of NAC concentrations to find the minimum effective concentration that produces a biological effect without completely abolishing the signal.
-
Run a "Probe Only" Control : In a cell-free system (e.g., buffer), mix your fluorescent probe with NAC at the working concentration. Measure the fluorescence to see if NAC directly quenches the probe's signal.
-
Adjust Treatment Timing : Consider pre-loading cells with the ROS probe before adding NAC and your experimental compound. This can help distinguish between ROS scavenging and other interference mechanisms.
Problem 2: I am observing unexpected morphological changes in my cells after NAC treatment.
NAC can alter cell morphology, which can be an artifact or a real biological effect related to differentiation or changes in cell adhesion.[9][10]
-
Are the changes consistent with published effects? NAC has been documented to cause colon carcinoma cells to become more polygonal and thicker, and keratinocytes to grow flatter with a smoother surface.[9]
-
Is the timing appropriate? Significant morphological changes often occur after prolonged incubation (e.g., > 24-48 hours).[9] If you are seeing rapid changes, it may indicate a cytotoxic effect.
Troubleshooting Steps & Recommendations:
-
Acquire Baseline Images : Always image an untreated control group, a "NAC only" group, and your experimental group(s) in parallel. This allows you to subtract the morphological effects of NAC alone.
-
Use a Lower Concentration/Shorter Time : Determine if the morphological changes can be minimized by reducing the NAC concentration or the incubation time while still achieving the desired antioxidant effect.
-
Use an Alternative Antioxidant : If NAC-induced morphological changes interfere with your endpoint, consider another antioxidant with a different mechanism of action, such as Trolox (a vitamin E analog) or MitoTEMPO (a mitochondria-targeted antioxidant).
Problem 3: My ROS-sensitive fluorescent probe signal increases after NAC treatment.
While counterintuitive, this has been observed in specific contexts.[11]
-
Is your cell type susceptible to NAC-induced ROS? Some cancer cell lines, such as HL-60 and U937, have been shown to produce ROS in response to NAC treatment.[11]
-
Is there metal contamination in your media? NAC can interact with transition metals like copper to generate hydrogen peroxide, which would increase the signal from ROS probes.[11]
Troubleshooting Steps & Recommendations:
-
Review the Literature : Check if a pro-oxidant effect of NAC has been reported for your specific cell model.
-
Measure a Different ROS Marker : Use an alternative probe that is sensitive to a different reactive species (e.g., a superoxide-specific probe like MitoSOX) to confirm the pro-oxidant effect.
-
Use Metal-Free Media : If possible, perform the experiment in a medium with low or no transition metals to see if the effect is abrogated.
Data Presentation: NAC Concentration Effects
The following table summarizes reported effects of different NAC concentrations on various cellular parameters, highlighting the importance of dose selection.
| NAC Concentration | Cell Type/System | Observed Effect | Citation |
| < 0.5 mM | Human carcinoma lines, keratinocytes | Potentiates cell proliferation. | [10] |
| 0.5 - 1.0 mM | HL-60 leukemia cells | Induces extensive ROS production and cytotoxicity. | [11] |
| 1.0 mM | Bovine early antral follicles | Significantly reduces intracellular ROS levels in oocytes. | [15] |
| 2.0 mM | Caco-2 colon carcinoma cells | Induces differentiation and significant morphological changes after 72h. | [9] |
| 5.0 mM | OVCAR3 ovarian cancer cells | Induces morphological changes and alters β-catenin distribution after 3 days. | [10] |
| > 5.0 mM | Various cell culture models | Often inhibits cell proliferation and disturbs the cell cycle. | [10] |
| 10.0 mM | Human bronchial epithelial cells | Abrogates silver-induced ROS generation. | [4] |
| 25.0 mM | Bovine early antral follicles | Decreases follicular growth and viability. | [15] |
Experimental Protocols
Protocol: Optimizing NAC Treatment for Live-Cell Imaging to Minimize Artifacts
This protocol provides a framework for determining the optimal NAC concentration and treatment time for your experiment.
1. Preparation of NAC Stock Solution:
-
Weigh out N-acetylcysteine powder and dissolve it in cell culture-grade water or PBS to create a concentrated stock (e.g., 500 mM or 1 M).
-
Crucially , adjust the pH of the stock solution to 7.0-7.4 using 1 M NaOH. NAC is acidic in solution and adding an unbuffered stock will lower the pH of your culture medium, which is a significant artifact itself.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
2. Determining Optimal Concentration (Dose-Response):
-
Plate your cells at the desired density for microscopy.
-
Prepare a dilution series of NAC in your complete culture medium. A common starting range is 0.5, 1, 2.5, 5, and 10 mM.
-
Include an untreated control (medium only).
-
Incubate the cells for your intended experimental duration (e.g., 4, 12, or 24 hours).
-
Assess two key parameters:
- Cell Viability/Morphology : Image the cells using brightfield or DIC to check for signs of stress, death, or morphological changes compared to the untreated control.
- Antioxidant Efficacy : If applicable, treat the cells with a known ROS inducer (e.g., H₂O₂, menadione) in the last 30-60 minutes of incubation. Stain with a ROS probe (e.g., CellROX, H2DCF-DA) and quantify the fluorescence to determine the concentration at which NAC effectively reduces the ROS signal.
-
Select the lowest concentration of NAC that provides the desired antioxidant effect with minimal impact on cell morphology and viability.
3. Live-Cell Imaging Experiment:
-
Plate cells on appropriate imaging dishes or plates.
-
Pre-treat cells with the optimized concentration of NAC for a predetermined amount of time (e.g., 1-2 hours) before adding your experimental compound or stimulus.
-
Controls are essential :
- Vehicle Control : Cells treated with medium only.
- NAC Control : Cells treated only with the optimized NAC concentration.
- Stimulus Control : Cells treated only with your experimental compound/stimulus.
- Experimental Group : Cells pre-treated with NAC, then treated with the stimulus.
-
Perform live-cell imaging using an imaging medium (e.g., phenol (B47542) red-free medium) to reduce background fluorescence.[16][17] Minimize phototoxicity by using the lowest possible laser power and exposure time.[18][19]
Visualizations
Signaling Pathway
Caption: Mechanism of NAC as an antioxidant and glutathione precursor.
Experimental Workflow
Caption: Workflow for troubleshooting common NAC-induced artifacts.
Logical Relationship Diagram
Caption: Decision tree for interpreting results from experiments using NAC.
References
- 1. Comparison of N-acetylcysteine and cysteine in their ability to replenish intracellular cysteine by a specific fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. N-Acetylcysteine Increases Corneal Endothelial Cell Survival in a Mouse Model of Fuchs Endothelial Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Imaging Modalities and N-Acetylcysteine Treatment in Sepsis-Associated Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine induced quenching of red fluorescent oligonucleotide-stabilized silver nanoclusters and the application in pharmaceutical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cautionary note on the use of N-acetylcysteine as a reactive oxygen species antagonist to assess copper mediated cell death | PLOS One [journals.plos.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. biotium.com [biotium.com]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
N-Acetylcysteine vs. Other Cysteine Donors: A Comparative Guide for Researchers
In the realm of cellular biology and drug development, maintaining redox homeostasis is critical. Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, stands as the most abundant endogenous antioxidant in mammalian cells. Its depletion is linked to a myriad of pathological conditions, making its replenishment a significant therapeutic goal. N-acetylcysteine (NAC), a precursor to the amino acid L-cysteine, is a widely used agent for this purpose. This guide provides an objective comparison of NAC with other cysteine donors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
N-Acetylcysteine (NAC): A Multifaceted Cysteine Prodrug
N-acetylcysteine is an acetylated form of the amino acid L-cysteine.[1][2] It is more stable and soluble than L-cysteine itself, which makes it easier to use in formulations.[1] NAC is valued in research and clinical settings for its ability to replenish intracellular GSH levels and for its direct antioxidant properties.[2][3][4]
Mechanisms of Action
The therapeutic and experimental efficacy of NAC is attributed to several mechanisms of action:
-
Glutathione Replenishment: The primary and most well-established mechanism is NAC's role as a prodrug for cysteine.[1][[“]] After administration, NAC is deacetylated to yield cysteine, which is the rate-limiting amino acid in the synthesis of glutathione.[1][6][7] This is particularly crucial in conditions of oxidative stress or toxicity where GSH levels are depleted.[8]
-
Direct Antioxidant Activity: The free sulfhydryl group in NAC can directly scavenge reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[1][2]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins.[1][[“]] This mucolytic property, which involves breaking down disulfide bonds in mucus glycoproteins, is the basis for its use in respiratory conditions.[[“]][7][8]
-
Anti-Inflammatory Effects: NAC has been shown to modulate inflammatory pathways, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression.[9][10]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Generation: Emerging research suggests that NAC can be converted into H₂S and sulfane sulfur species, which possess their own significant antioxidative and cytoprotective properties.[11][12]
Figure 1. Multifaceted mechanisms of action of N-acetylcysteine.
Comparative Analysis of Cysteine Donors
While NAC is a well-established cysteine donor, several other molecules are used in research for similar purposes. Their key differences lie in bioavailability, cellular uptake mechanisms, and efficacy in specific experimental models.
N-Acetylcysteine (NAC) vs. L-Cysteine
L-cysteine is the direct precursor for GSH synthesis. However, its use as a supplement is limited by its instability and lower bioavailability compared to NAC.[1]
| Parameter | N-Acetylcysteine (NAC) | L-Cysteine | Reference(s) |
| Cellular Uptake | Readily permeable across cell membranes. | Transported via specific amino acid transporters (e.g., ASC system). | [9] |
| Stability | More resistant to oxidation, more stable in solution. | Prone to oxidation. | [1] |
| Efficacy in Raising Intracellular Thiol Levels | 5 mM NAC for 1 hr raised free sulfhydryl groups to 2.23 ± 0.08 µmol/ml erythrocyte. | 5 mM L-cysteine for 1 hr raised free sulfhydryl groups to 3.37 ± 0.006 µmol/ml erythrocyte. | [13] |
| Efficacy in Restoring Depleted Thiol Levels | 5 mM NAC raised depleted free-SH level to 0.377 ± 0.034 µmol/ml in 1 hr. | 5 mM L-cysteine raised depleted free-SH level to 1.45 ± 0.075 µmol/ml in 1 hr. | [13] |
A study comparing their transmembrane fluxes in erythrocytes found that L-cysteine crosses the membrane more efficiently and is more effective at restoring depleted intracellular free sulfhydryl levels.[13] However, NAC's superior stability and formulation advantages often make it the preferred choice for both in vitro and in vivo applications.[1]
N-Acetylcysteine (NAC) vs. Procysteine (B555127) (OTZ)
Procysteine, or L-2-oxothiazolidine-4-carboxylate (OTZ), is another cysteine prodrug that delivers cysteine intracellularly. OTZ is converted to cysteine by the enzyme 5-oxoprolinase.
A clinical trial in patients with Acute Respiratory Distress Syndrome (ARDS) compared the efficacy of NAC and Procysteine in repleting red blood cell (RBC) glutathione levels.
| Parameter | N-Acetylcysteine (NAC) | Procysteine (OTZ) | Placebo | Reference(s) |
| Dosage | 70 mg/kg IV every 8h for 10 days | 63 mg/kg IV every 8h for 10 days | - | [14] |
| Increase in RBC Glutathione (from baseline) | 47% | 49% | - | [14] |
| Change in Cardiac Index | +14% | +14% | -6% | [14] |
| Mortality | 36% | 35% | 40% | [14] |
The study concluded that both NAC and OTZ were equally effective at repleting RBC glutathione over the 10-day treatment period.[14] Both treatments were also associated with a decreased duration of acute lung injury and a significant increase in cardiac index compared to placebo.[14]
N-Acetylcysteine (NAC) vs. N-Acetylcysteine Ethyl Ester (NACET)
NACET is a lipophilic, cell-permeable ester derivative of NAC. It was developed to improve the pharmacokinetic properties of NAC, particularly its cellular uptake and bioavailability.[15]
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Ethyl Ester (NACET) | Reference(s) |
| Cellular Permeability | Lower | Higher due to increased lipophilicity | [15] |
| Mechanism | Enters cell, deacetylated to cysteine. | Rapidly enters cell, de-esterified to NAC, then slowly deacetylated to cysteine. | [15] |
| GSH Increase in RPE cells | No significant increase at concentrations tested (up to 1 mM). | Significant increase in intracellular GSH at 0.2 mM. | [15] |
| Reactivity with H₂O₂ (Half-life) | 8.81 ± 0.45 min | 1.16 ± 0.18 min | [15] |
| Reactivity with t-BOOH (Half-life) | 88.3 ± 4.51 min | 12.2 ± 0.8 min | [15] |
Research on retinal pigment epithelial (RPE) cells demonstrated that NACET is significantly more potent than NAC at protecting cells from oxidative damage, effective at 5-10 times lower concentrations.[15] NACET was shown to be much more effective at increasing intracellular NAC and subsequently, GSH levels.[15]
N-Acetylcysteine (NAC) vs. Direct Glutathione (GSH) Supplementation
While directly supplementing with GSH seems like a straightforward approach, oral glutathione has very poor bioavailability.[6] However, alternative delivery methods like sublingual or liposomal formulations have shown more promise.[6][16]
The choice between NAC and bioavailable forms of GSH depends on the research goal. NAC is a reliable and cost-effective method for systemically increasing de novo GSH synthesis.[6] Direct GSH supplementation may offer a more rapid increase in circulating glutathione, though its effects on intracellular levels compared to NAC require further research.[6] One study found that sublingual GSH and NAC led to significant improvements in glutathione levels, while oral GSH did not.[7]
Experimental Protocols
Accurate measurement of intracellular glutathione is fundamental to studies involving cysteine donors. Below is a generalized protocol for measuring reduced glutathione (GSH) using a colorimetric assay.
Protocol: Measurement of Reduced Glutathione (GSH)
This protocol is based on an enzymatic cycling method where GSH reacts with a chromophore to produce a stable, colored product.
Materials:
-
Cells or tissue homogenate
-
5% Sulfosalicylic acid (SSA) solution
-
GSH Assay Buffer
-
GSH Standard solution
-
Enzyme Mixes (as provided by a commercial kit, e.g., Glutathione Reductase)
-
Substrate Mixes (e.g., DTNB [5,5'-dithiobis(2-nitrobenzoic acid)])
-
Clear 96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 100 mg) or pelleted cells (e.g., 10⁶ cells) in 100 µl of ice-cold 5% SSA solution.
-
Vortex vigorously and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 12,000 x g at 4°C for 20 minutes.
-
Carefully collect the supernatant, which contains the GSH, and keep it on ice.
-
Dilute the supernatant 5-20 fold with GSH Assay Buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of GSH standards (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2 nmol/well) by diluting the GSH Standard stock solution in GSH Assay Buffer.
-
Add the standards to the 96-well plate. Adjust the final volume in each well to 20 µl with GSH Assay Buffer.
-
-
Assay Reaction:
-
Add 2-10 µl of the diluted samples to the 96-well plate.
-
For each sample, prepare a "Sample Background Control" well containing the same volume of diluted sample.
-
Adjust the volume in all sample and background control wells to 20 µl with GSH Assay Buffer.
-
Prepare a Reaction Mix containing Enzyme Mix A, Enzyme Mix B, Substrate Mix A, etc., according to the kit manufacturer's instructions.
-
Prepare a Sample Reagent Control Mix (typically the Reaction Mix without a key enzyme or substrate).
-
Add 80 µl of the Reaction Mix to each standard and sample well.
-
Add 80 µl of the Sample Reagent Control Mix to each Sample Background Control well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 450 nm in kinetic mode at room temperature for 40-60 minutes.
-
The rate of change in absorbance is proportional to the GSH concentration.
-
-
Calculation:
-
Subtract the background reading from the sample readings.
-
Plot the standard curve of GSH concentration vs. the rate of absorbance change.
-
Determine the GSH concentration in the samples from the standard curve.
-
Normalize the results to the protein concentration of the initial homogenate.
-
(This protocol is a generalized example. Researchers should always refer to the specific instructions provided with their chosen commercial assay kit.[17])
Figure 2. Generalized workflow for comparing cysteine donors.
Glutathione Synthesis and Redox Cycling
The central role of cysteine donors is to fuel the synthesis of glutathione. This pathway is tightly regulated and essential for cellular protection.
Figure 3. Glutathione (GSH) synthesis and redox cycling pathway.
Conclusion
N-acetylcysteine remains a cornerstone for researchers studying oxidative stress and glutathione metabolism due to its stability, established efficacy, and multifaceted mechanisms of action.[1][6] However, the choice of a cysteine donor should be guided by the specific experimental context.
-
For general-purpose GSH replenishment in both in vitro and in vivo models, NAC is a reliable and well-documented choice.
-
In applications where rapid and efficient restoration of depleted thiols is paramount and stability is less of a concern, L-cysteine may be more effective.[13]
-
Procysteine (OTZ) offers comparable efficacy to NAC in repleting systemic GSH levels, providing a viable alternative.[14]
-
For studies requiring high cellular permeability, such as targeting the central nervous system or overcoming transport limitations, the lipophilic prodrug NACET shows superior potency and may be the preferred agent.[15]
-
Direct supplementation with bioavailable forms of glutathione (e.g., sublingual) may be considered for applications aiming for a rapid increase in circulating GSH, although NAC remains a standard for boosting intracellular synthesis.[6][7]
By understanding the distinct properties and performance of these cysteine donors, researchers can make more informed decisions, leading to more precise and impactful experimental outcomes in the study of redox biology and the development of novel therapeutics.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Various Uses of N-Acetyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione vs. NAC: Which Antioxidant Is Best for Your Liver? - Life Extension [lifeextension.com]
- 4. nmi.health [nmi.health]
- 5. consensus.app [consensus.app]
- 6. benchchem.com [benchchem.com]
- 7. transparentlabs.com [transparentlabs.com]
- 8. Advances in the Use of N-Acetylcysteine in Chronic Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchportal.vub.be [researchportal.vub.be]
- 12. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A trial of antioxidants N-acetylcysteine and procysteine in ARDS. The Antioxidant in ARDS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clinicaltrials.stanford.edu [clinicaltrials.stanford.edu]
- 17. assaygenie.com [assaygenie.com]
Unveiling the Protective Efficacy of N-acetylcysteine (Actein) Against Toxin-Induced Cellular Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of N-acetylcysteine (NAC), commercially known as Actein in some regions, against a known toxin. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways, offering a clear perspective on its performance relative to other cytoprotective agents.
Executive Summary
N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (B108866) (GSH).[1][2][3] Its ability to replenish GSH stores makes it a potent protective agent against a wide range of toxins that induce cellular damage through oxidative stress. This guide will use toxin-induced hepatotoxicity as a primary example to illustrate the protective mechanisms and efficacy of NAC.
Mechanism of Action: The Core Protective Pathways
The primary protective mechanism of NAC lies in its ability to bolster the cell's natural defense against oxidative stress. When a cell is exposed to certain toxins, reactive oxygen species (ROS) are generated, leading to lipid peroxidation, DNA damage, and ultimately, apoptosis or necrosis.[3][4] NAC counteracts this in several ways:
-
Direct ROS Scavenging: The thiol group in NAC can directly neutralize free radicals.[2]
-
Glutathione Precursor: NAC is readily deacetylated to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[1][3] GSH is a major intracellular antioxidant that detoxifies ROS and other reactive metabolites.
-
Modulation of Inflammatory Pathways: NAC has been shown to inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the inflammatory response associated with toxin-induced tissue damage.[5]
Below is a diagram illustrating the core protective signaling pathway of NAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylene Synonyms: 2 Synonyms and Antonyms for Acetylene | YourDictionary.com [thesaurus.yourdictionary.com]
- 5. [PDF] Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects | Semantic Scholar [semanticscholar.org]
The N-Acetylcysteine Enigma: A Comparative Guide to its Contradictory Clinical Trial Landscape
The therapeutic promise of N-acetylcysteine (NAC), a compound with a long history of use as a mucolytic and an antidote for acetaminophen (B1664979) poisoning, has been the subject of extensive research across a spectrum of diseases. However, the reproducibility of its clinical efficacy remains a significant challenge, with published findings often presenting a mosaic of conflicting results. This guide provides a comprehensive comparison of key clinical trials, dissecting the methodologies and data to illuminate the potential sources of these discrepancies for researchers, scientists, and drug development professionals.
The effectiveness of NAC is a topic of considerable debate, with clinical studies yielding varied and often contradictory outcomes. This variability is particularly evident in research focused on respiratory diseases, psychiatric disorders, and exercise performance. While some studies champion NAC as a beneficial adjunctive therapy, others find no significant advantage over placebo. These inconsistencies highlight the critical need for a deeper analysis of the experimental designs and patient populations that may influence the observed effects.
Unraveling the Discrepancies in Chronic Obstructive Pulmonary Disease (COPD)
The use of NAC to prevent exacerbations in patients with Chronic Obstructive Pulmonary Disease (COPD) serves as a prime example of the conflicting evidence. Three major randomized controlled trials, BRONCUS, PANTHEON, and HIACE, have produced divergent results, fueling the debate on NAC's role in COPD management.
A key difference among these trials lies in the administered dosage of NAC. The BRONCUS trial, which used a lower dose of 600 mg per day, did not find a significant reduction in the overall exacerbation rate.[1][2] In contrast, the PANTHEON and HIACE studies, both employing a higher dose of 1200 mg per day, reported a significant decrease in the frequency of exacerbations.[3][4] This suggests a potential dose-dependent effect of NAC in preventing COPD exacerbations.
Furthermore, subgroup analysis of the BRONCUS trial indicated that NAC might be effective in patients who are not concurrently using inhaled corticosteroids (ICS).[1] This observation points to the importance of considering concomitant medications when evaluating the efficacy of NAC. The patient populations in these studies also differed, with the PANTHEON and HIACE trials conducted in Chinese populations, while the BRONCUS trial involved a largely Caucasian European population, raising questions about potential ethnic differences in drug response.[4][5][6]
Comparative Data on COPD Exacerbation Trials
| Feature | BRONCUS Trial | PANTHEON Study | HIACE Study |
| NAC Dosage | 600 mg/day | 1200 mg/day | 1200 mg/day |
| Primary Outcome | No significant reduction in exacerbation rate | Significant reduction in exacerbation rate | Significant reduction in exacerbation frequency |
| Key Finding | Potential benefit in non-ICS users | Efficacy in moderate-to-severe COPD | Improved small airways function |
| Patient Population | European | Chinese | Chinese |
Experimental Protocols: A Closer Look
BRONCUS (Bronchitis Randomized on NAC Cost-Utility Study)
-
Objective: To assess the effect of 600 mg of NAC daily on the decline in forced expiratory volume in 1 second (FEV1) and the exacerbation rate in patients with COPD over a 3-year period.
-
Inclusion Criteria: Patients aged 45 years or older with a clinical diagnosis of COPD, a post-bronchodilator FEV1 of 30-70% of the predicted value, and a smoking history of at least 10 pack-years.
-
Intervention: Oral N-acetylcysteine (600 mg once daily) or placebo.
-
Primary Endpoints: Annual rate of decline in post-bronchodilator FEV1 and the number of exacerbations per year.
PANTHEON (Placebo-controlled study on the efficacy of N-acetylcysteine in the prevention of exacerbations of COPD)
-
Objective: To evaluate the efficacy of high-dose NAC (1200 mg/day) in preventing exacerbations in patients with moderate-to-severe COPD over a 1-year period.
-
Inclusion Criteria: Patients aged 40-80 years with a diagnosis of COPD (GOLD stage II or III), a post-bronchodilator FEV1/FVC ratio < 0.7, and a post-bronchodilator FEV1 between 30% and 70% of the predicted value.
-
Intervention: Oral N-acetylcysteine (600 mg twice daily) or placebo.
-
Primary Endpoint: The annual rate of exacerbations.
HIACE (High-Dose N-acetylcysteine in stable COPD)
-
Objective: To investigate the effect of high-dose NAC (1200 mg/day) on air trapping and airway resistance in patients with stable COPD over a 1-year period.
-
Inclusion Criteria: Patients aged 50-80 years with stable COPD, a post-bronchodilator FEV1/FVC ratio < 0.7, and a post-bronchodilator FEV1 < 80% of the predicted value.
-
Intervention: Oral N-acetylcysteine (600 mg twice daily) or placebo.
-
Primary Endpoint: Change in residual volume to total lung capacity ratio (RV/TLC). Secondary endpoints included exacerbation frequency.
Navigating the Contradictions in Psychiatric Disorders
The application of NAC in psychiatric disorders, particularly major depressive disorder and bipolar disorder, is another area marked by inconsistent findings. While some studies suggest a benefit in reducing depressive symptoms, others fail to show a significant effect. These discrepancies may be attributable to variations in the patient populations studied, the specific psychiatric condition being treated, and the duration of the trials.
For instance, some meta-analyses have indicated that adjunctive NAC may be beneficial for depressive symptoms in bipolar disorder, while the evidence for its efficacy in major depressive disorder is less clear. The heterogeneity of these conditions and the potential for different underlying pathophysiological mechanisms may contribute to these varied responses to NAC treatment.
The Contentious Role of NAC in Exercise Performance
The use of NAC as an ergogenic aid for athletes and physically active individuals is a subject of ongoing debate. Research into its effects on exercise performance and recovery has yielded conflicting results. Some studies suggest that NAC's antioxidant properties may mitigate exercise-induced oxidative stress and improve performance, while others indicate it could potentially blunt the body's natural adaptive responses to training.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the flow of the clinical trials, the following diagrams are provided.
Conclusion: A Path Forward
The conflicting findings in the clinical evaluation of N-acetylcysteine underscore the complexity of translating preclinical promise into consistent therapeutic benefit. The discrepancies observed across studies in COPD, psychiatric disorders, and exercise performance highlight the critical influence of experimental design elements such as dosage, treatment duration, patient selection, and the use of concomitant therapies.
For researchers and drug development professionals, a meticulous approach to trial design is paramount. Future studies should aim to stratify patient populations based on relevant biomarkers and clinical characteristics to identify subgroups that are most likely to respond to NAC treatment. Furthermore, a deeper understanding of NAC's multifaceted mechanisms of action will be crucial in optimizing its therapeutic application and resolving the current ambiguities in its clinical efficacy. The journey to unlock the full potential of this long-standing compound requires a commitment to rigorous, well-designed, and transparently reported clinical research.
References
- 1. The role for N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N-acetylcysteine on outcomes in chronic obstructive pulmonary disease (Bronchitis Randomized on NAC Cost-Utility Study, BRONCUS): a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-dose N-acetylcysteine in stable COPD: the 1-year, double-blind, randomized, placebo-controlled HIACE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Twice daily N-acetylcysteine 600 mg for exacerbations of chronic obstructive pulmonary disease (PANTHEON): a randomised, double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine in COPD: why, how, and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of N-acetylcysteine on chronic bronchitis or COPD exacerbations: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of N-Acetylcysteine Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Performance of Various N-Acetylcysteine Formulations, Supported by Experimental Data.
N-acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), is a widely studied compound with therapeutic applications ranging from mucolytic therapy to acetaminophen (B1664979) overdose treatment. However, its clinical efficacy is often hampered by low oral bioavailability.[1] This has led to the development of various NAC formulations designed to improve its pharmacokinetic and pharmacodynamic profile. This guide provides a head-to-head comparison of different NAC formulations based on available in vivo experimental data, focusing on intravenous, standard oral, sustained-release, and advanced prodrug formulations.
Executive Summary of In Vivo Performance
Standard oral NAC formulations exhibit low bioavailability, typically between 4% and 10%, due to extensive first-pass metabolism.[2] To overcome this limitation, alternative formulations have been developed. Intravenous (IV) administration provides 100% bioavailability but is not always practical for chronic conditions. Advanced prodrugs like N-acetylcysteine ethyl ester (NACET) and N-acetylcysteine amide (NACA) have been engineered to enhance lipophilicity and cell permeability, leading to significantly improved bioavailability and tissue distribution. Sustained-release formulations aim to prolong the therapeutic window by maintaining steadier plasma concentrations over time.
Comparative Pharmacokinetic Data
The following tables summarize key in vivo pharmacokinetic parameters for different NAC formulations based on data from human and animal studies.
Table 1: Oral N-Acetylcysteine (NAC) vs. N-Acetylcysteine Ethyl Ester (NACET) in Rats
| Parameter | Standard NAC (Oral) | NACET (Oral) | Key Findings |
| Dose | Equivalent dosages | Equivalent dosages | NACET demonstrates significantly different absorption and distribution characteristics. |
| Cmax (µM) | 69 ± 10 | 96 ± 15 | NACET achieves a higher peak plasma concentration.[3] |
| Tmax (min) | 120 | 10 | NACET is absorbed much more rapidly.[3] |
| Bioavailability | Low | ~10-fold higher than NAC | Esterification of the carboxyl group drastically increases lipophilicity and bioavailability.[4] |
| Tissue Glutathione (GSH) Levels | No significant increase | Significant increase in most tissues, including the brain | NACET is more effective at replenishing tissue GSH stores.[5][6] |
Table 2: Standard Oral NAC vs. N-Acetylcysteine Amide (NACA) in Mice
| Parameter | Standard NAC (Oral) | NACA (Oral) | Key Findings |
| Bioavailability | 15% | 67% | NACA exhibits significantly higher bioavailability.[7][8] |
| GSH-Replenishing Capacity | Standard | 3- to 4-fold higher than NAC | NACA is more potent in boosting glutathione levels.[7][8] |
| Blood-Brain Barrier Permeability | Low | Higher than NAC | The amide group enhances lipophilicity and central nervous system bioavailability.[9][10] |
Table 3: Sustained-Release vs. Standard Oral NAC in Healthy Adults
| Parameter | Standard Oral NAC (600 mg) | Sustained-Release NAC (600 mg) | Key Findings |
| Formulation Type | Fast dissolving | Slow-release tablet | The sustained-release formulation alters the absorption profile. |
| Plasma Concentration Profile | Rapid absorption | Flattened plasma concentration-time curve | Sustained-release formulation provides a more prolonged NAC presence.[11] |
| Oral Bioavailability | ~10% (highest among fast-dissolving) | ~6% (lowest) | The slower release may result in lower overall bioavailability in this study.[11] |
Table 4: Intravenous (IV) vs. Oral NAC in Humans
| Parameter | Oral NAC | Intravenous (IV) NAC | Key Findings |
| Bioavailability | 4.0% (reduced NAC), 9.1% (total NAC) | 100% | IV administration bypasses first-pass metabolism, ensuring complete bioavailability. |
| Terminal Half-life (Total NAC) | 6.25 h | 5.58 h | Similar elimination half-lives once in systemic circulation. |
| Adverse Effects | Higher rates of nausea and vomiting | Anaphylactoid reactions can occur | Each route has a distinct side-effect profile.[11] |
Experimental Protocols
Pharmacokinetic Study of NAC vs. NACET in Rats
-
Animal Model: Male Wistar rats.
-
Dosing: Oral administration of NAC or NACET at equivalent dosages.
-
Sample Collection: Blood samples were collected at various time points post-administration. Tissues (including brain, liver, and kidney) were harvested for glutathione analysis.
-
Analytical Method: Plasma and tissue homogenates were analyzed for NAC, NACET, and glutathione concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.[3]
Pharmacokinetic Study of NACA vs. NAC in Mice
-
Animal Model: CD-1 mice.
-
Dosing: Oral administration of NACA or NAC.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: A liquid chromatography-mass spectrometry (LC-MS) method was developed for the simultaneous quantification of NACA and its metabolite NAC in plasma. The method involved stabilizing the thiol groups with a derivatizing agent (2-(methylsulfonyl)-5-phenyl-1,3,4-oxadiazole) and using tris(2-carboxyethyl) phosphine (B1218219) (TCEP) to reduce oxidized forms.[7][8]
Bioequivalence Study of Effervescent vs. Oral Solution NAC in Humans
-
Study Design: Open-label, randomized, single-dose, crossover study in healthy adult volunteers.
-
Dosing: A single 11g dose of either the effervescent tablet formulation or the oral solution was administered under fasting conditions.
-
Sample Collection: Serial blood samples were collected over 48 hours.
-
Analytical Method: Total plasma NAC concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS) method.[12]
Visualizing Mechanisms and Workflows
Glutathione Synthesis Pathway and the Role of NAC
The primary mechanism of action for NAC is to serve as a precursor for L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione.
Caption: Intracellular conversion of NAC to L-cysteine for glutathione synthesis.
Experimental Workflow for Comparative Pharmacokinetic Analysis
The following diagram outlines a typical workflow for an in vivo study comparing different NAC formulations.
Caption: Workflow for in vivo comparison of NAC formulations.
Conclusion
The in vivo evidence strongly suggests that novel NAC formulations, particularly the prodrugs NACET and NACA, offer significant pharmacokinetic advantages over standard oral NAC. Their enhanced lipophilicity leads to improved absorption, higher bioavailability, and better tissue penetration, including the brain. These properties translate to a greater capacity to replenish intracellular glutathione stores, which is the ultimate therapeutic goal of NAC administration. Sustained-release formulations may offer benefits in maintaining therapeutic concentrations for chronic conditions, although potentially at the cost of reduced overall bioavailability. The choice of an optimal NAC formulation will depend on the specific therapeutic application, balancing the need for rapid, high-level systemic exposure with the convenience and compliance benefits of oral, sustained-release dosing. Further head-to-head clinical trials in human subjects are warranted to fully elucidate the comparative efficacy of these promising new formulations.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Systematic Review of Human and Animal Studies Examining the Efficacy and Safety of N-Acetylcysteine (NAC) and N-Acetylcysteine Amide (NACA) in Traumatic Brain Injury: Impact on Neurofunctional Outcome and Biomarkers of Oxidative Stress and Inflammation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spauldingclinical.com [spauldingclinical.com]
Cross-Validation of Actein's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Actein, a naturally derived triterpene glycoside. We objectively evaluate its performance across various cancer cell lines, supported by experimental data, to elucidate its mechanism of action. This compound has demonstrated significant growth-inhibitory effects in multiple cancer types, including breast, bladder, and non-small cell lung cancer.[1] Its primary mechanisms involve the induction of programmed cell death (apoptosis) and the modulation of key signaling pathways that regulate cancer cell proliferation and survival.[1][2]
Quantitative Analysis of In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for this compound and comparative therapeutic agents in various cancer cell lines, offering a direct comparison of their cytotoxic effects. The variability in IC50 values across different cell lines highlights the cell-specific response to the drug.[3]
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value |
| MDA-MB-231 | This compound | ~20-40 µM |
| Paclitaxel | 0.3 µM - 5 µM | |
| MCF-7 | This compound | ~50-100 µM |
Data sourced from BenchChem's comparative analysis.[1]
Table 2: Inhibitory Effects of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Treatment | Effect |
| A549, 95D | This compound (30 µM) | Suppression of cell proliferation and invasion.[4] |
| A549, 95D | This compound (0, 5, 10, 20, 40, 80 µM) for 48h | Dose-dependent increase in apoptosis.[4] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating specific signaling pathways that control cell proliferation, survival, and migration.
EGFR/AKT/NF-κB Signaling Axis
In breast cancer cell lines like MDA-MB-231, this compound has been shown to down-regulate the protein expression of key components of the epidermal growth factor receptor (EGFR), AKT, and NF-κB signaling pathways.[2] Treatment with this compound significantly reduces the expression of phosphorylated EGFR.[2] The PI3K/Akt pathway is a crucial intracellular cascade that governs cell growth and survival, and its dysregulation is a common feature in many cancers.[5][6] By inhibiting this pathway, this compound suppresses cell proliferation, adhesion, and migration.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
N-Acetylcysteine: A Comprehensive Guide for Use as a Positive Control in Antioxidant Studies
For Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a widely recognized antioxidant with a robust history of use in both clinical and research settings. Its established mechanisms of action and predictable antioxidant effects make it an excellent positive control for a variety of antioxidant studies. This guide provides a comprehensive comparison of NAC's performance against other common antioxidants, supported by experimental data, detailed protocols, and visual representations of its primary signaling pathways.
Mechanisms of Antioxidant Action
N-acetylcysteine exerts its antioxidant effects through two primary pathways:
-
Glutathione (B108866) Precursor: NAC is readily deacetylated intracellularly to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][2][3] Glutathione is a major endogenous antioxidant, playing a crucial role in the detoxification of reactive oxygen species (ROS) and the regeneration of other antioxidants.[1][2]
-
Direct Radical Scavenging: NAC possesses a thiol group that can directly scavenge certain free radicals.[1][3] However, this is generally considered a secondary and less significant mechanism of action in vivo compared to its role in GSH synthesis.[1][3]
Signaling Pathway Involvement
NAC's antioxidant effects are intrinsically linked to key cellular signaling pathways that respond to oxidative stress.
Glutathione Synthesis Pathway
NAC directly fuels the glutathione synthesis pathway by providing the essential precursor, L-cysteine. This pathway is critical for maintaining cellular redox homeostasis.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response. Under conditions of oxidative stress, which can be influenced by NAC's modulation of the cellular redox state, Nrf2 is released from its inhibitor Keap1. It then translocates to the nucleus to activate the transcription of antioxidant response element (ARE)-dependent genes, including enzymes involved in glutathione synthesis and recycling.
Comparative Performance Data
The following tables summarize the performance of NAC in various antioxidant assays compared to other well-known antioxidants. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
In Vitro Antioxidant Activity
| Assay | Compound | Concentration | Antioxidant Activity (%) | IC50 | Source(s) |
| DPPH Radical Scavenging | N-Acetylcysteine (NAC) | 25 µg/mL | 21.8 | 89.23 µM | [1][4] |
| 50 µg/mL | 45.2 | [4] | |||
| 75 µg/mL | 56.5 | [4] | |||
| N-Acetylcysteine Amide (NACA) | 25 µg/mL | 25.9 | - | [4] | |
| 50 µg/mL | 68.4 | [4] | |||
| 75 µg/mL | 88.2 | [4] | |||
| α-Tocopherol | 25 µg/mL | 85.3 | - | [4] | |
| 50 µg/mL | 90.1 | [4] | |||
| 75 µg/mL | 92.4 | [4] | |||
| H₂O₂ Scavenging | N-Acetylcysteine (NAC) | 125 µg/mL | ~45 | - | [4] |
| 250 µg/mL | ~55 | [4] | |||
| 500 µg/mL | ~40 | [4] | |||
| N-Acetylcysteine Amide (NACA) | 125 µg/mL | ~38 | - | [4] | |
| 250 µg/mL | ~42 | [4] | |||
| 500 µg/mL | ~58 | [4] | |||
| Ascorbic Acid | 125 µg/mL | ~20 | - | [4] | |
| 250 µg/mL | ~25 | [4] | |||
| 500 µg/mL | ~30 | [4] | |||
| Cellular Antioxidant Activity | N-Acetylcysteine (NAC) | 1 mM | Comparable to Quercetin | - | [5] |
| Quercetin | - | Significant decrease in ROS | - | [5] |
In Vivo Antioxidant Effects
| Study Model | Treatment | Duration | Key Findings | Source |
| Physically Active Males | N-Acetylcysteine (NAC) | 8 days | - Increased plasma Total Antioxidant Status (TAS) by 38%- Reduced protein carbonylation by >30%- Reduced lipid peroxidation by >30%- Increased reduced glutathione (GSH) by 33% | |
| Alpha-Lipoic Acid | 8 days | - Increased plasma TAS by 9%- Reduced protein carbonylation by >30%- Reduced lipid peroxidation by >30%- No significant change in GSH | ||
| Children with Acute Lymphoblastic Leukemia | N-Acetylcysteine (NAC) + Vitamin E | 2 months | - Significantly increased serum Glutathione Peroxidase (GPx)- Decreased Malondialdehyde (MDA) levels (not statistically significant) | [6] |
| No Antioxidant Supplementation | 2 months | - Lower GPx levels compared to the supplemented group | [6] | |
| Patients with Non-Alcoholic Steatohepatitis | N-Acetylcysteine (NAC) | 6 months | - Significant reduction in steatosis and lipid peroxidation- Greater anti-inflammatory and anti-apoptotic effects compared to Rosuvastatin- Significant antifibrotic effects | [7] |
| Rosuvastatin | 6 months | - Significant reduction in steatosis and lipid peroxidation | [7] | |
| Vitamin E | 6 months | - Significant reduction in steatosis and lipid peroxidation | [7] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below to facilitate the design and execution of studies using NAC as a positive control.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. Store in a dark, airtight container.
-
Prepare stock solutions of NAC and other test compounds in the same solvent.
-
Use a known antioxidant like Trolox or ascorbic acid as a standard.
-
-
Assay Procedure:
-
Add a defined volume of the test compound or standard at various concentrations to a 96-well plate or cuvettes.
-
Add an equal volume of the DPPH solution to initiate the reaction.
-
Include a blank control containing only the solvent and DPPH.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at approximately 517 nm.
-
-
Calculation:
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100.
-
The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the total antioxidant capacity of a substance by its ability to scavenge the ABTS radical cation (ABTS•+).
Principle: The pre-formed blue-green ABTS•+ is reduced by an antioxidant to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's activity and is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of NAC and other test compounds.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard at various concentrations to a 96-well plate or cuvettes.
-
Add a larger volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants reduce the rate of DCF formation.
Protocol:
-
Cell Culture:
-
Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and allow them to reach confluence.
-
-
Loading with DCFH-DA:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for 30-60 minutes at 37°C.
-
-
Treatment:
-
Wash the cells to remove excess DCFH-DA.
-
Treat the cells with various concentrations of NAC, a positive control (e.g., quercetin), and test compounds for a specified time (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
-
Measurement:
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a microplate reader.
-
-
Calculation:
-
The antioxidant activity is determined by comparing the fluorescence in the treated cells to the control (cells with ROS generator but no antioxidant).
-
Conclusion
N-acetylcysteine is a well-characterized antioxidant with a primary mechanism of action centered on the replenishment of intracellular glutathione. Its consistent and predictable performance makes it an ideal positive control in a wide range of in vitro and in vivo antioxidant studies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize NAC in their experimental designs, ensuring the reliability and validity of their findings. When selecting NAC as a positive control, it is crucial to consider the specific experimental context, including the type of oxidative stress induced and the endpoints being measured.
References
A Comparative Analysis of the Anti-inflammatory Effects of N-acetylcysteine and NSAIDs
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of N-acetylcysteine (NAC) and nonsteroidal anti-inflammatory drugs (NSAIDs). It is designed for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction: Two Distinct Approaches to Inflammation Control
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic or excessive inflammation contributes to a multitude of diseases. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, widely used for their potent effects on pain and inflammation. N-acetylcysteine (NAC), traditionally used as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning, is gaining increasing recognition for its significant antioxidant and anti-inflammatory capabilities. This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental evaluation of these two classes of compounds.
Mechanisms of Action: Targeting Different Arms of the Inflammatory Cascade
The anti-inflammatory effects of NSAIDs and NAC stem from their interaction with different key signaling pathways.
NSAIDs: The Cyclooxygenase (COX) Pathway Inhibitors
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function.[3] COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins (B1171923) (PGs) that mediate inflammatory responses.[3] By blocking COX enzymes, NSAIDs reduce the synthesis of prostaglandins, thereby alleviating inflammation, pain, and fever.[1][2]
Most traditional NSAIDs, such as ibuprofen (B1674241) and naproxen, are non-selective and inhibit both COX-1 and COX-2.[4] This non-selective inhibition is responsible for both their therapeutic effects (COX-2 inhibition) and common side effects like gastrointestinal irritation (COX-1 inhibition).[5] COX-2 selective inhibitors, like celecoxib, were developed to minimize these gastrointestinal side effects.
N-acetylcysteine (NAC): A Modulator of Oxidative Stress and NF-κB Signaling
NAC's anti-inflammatory properties are multifaceted, primarily revolving around its role as a potent antioxidant and an inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway.[6]
-
Antioxidant Action: NAC is a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6] By replenishing GSH stores, NAC helps to neutralize reactive oxygen species (ROS), which are key signaling molecules that can amplify the inflammatory response.
-
NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[7] NAC has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of these pro-inflammatory cytokines.[6]
Comparative Efficacy: A Quantitative Overview
Direct comparative studies between NAC and various NSAIDs under identical experimental conditions are limited. However, by compiling data from multiple sources, we can get a sense of their relative potencies against different inflammatory mediators.
Inhibition of COX Enzymes and Prostaglandin (B15479496) E2 (PGE2)
NSAIDs are potent inhibitors of COX enzymes, with IC50 values (the concentration required to inhibit 50% of enzyme activity) often in the low micromolar to nanomolar range. NAC does not directly inhibit COX enzymes but can reduce PGE2 production, likely through its effects on upstream inflammatory signaling.[8]
| Compound | Target | IC50 (µM) | Cell/System | Reference |
| Diclofenac (B195802) | COX-1 | 0.611 | Human Articular Chondrocytes | [9] |
| COX-2 | 0.63 | Human Articular Chondrocytes | [9] | |
| Ibuprofen | COX-1 | >10 | Purified Enzyme | [4] |
| COX-2 | >10 | Purified Enzyme | [4] | |
| Naproxen | COX-1 / COX-2 | Equipotent Inhibition | Intact Cells | [4] |
| Celecoxib | COX-1 | >100 | Purified Enzyme | - |
| COX-2 | 0.04 | Purified Enzyme | - | |
| N-acetylcysteine (NAC) | PGE2 Production | Inhibition noted, but IC50 not typically reported | LPS-stimulated monocytes | [1][2] |
Note: IC50 values can vary significantly based on the experimental system (e.g., purified enzyme vs. whole-cell assays).
Inhibition of Pro-inflammatory Cytokines
NAC demonstrates significant inhibitory effects on the production of key pro-inflammatory cytokines.[6] While some NSAIDs also show an ability to suppress cytokine production, this is often considered a secondary effect to their primary action on COX enzymes and may be linked to NF-κB inhibition at higher concentrations.[10][11]
| Compound | Cytokine(s) Inhibited | Concentration / Effect | Cell/System | Reference |
| N-acetylcysteine (NAC) | TNF-α, IL-1β, IL-8 | Approx. 55% reduction at 300 µM - 10 mM | LPS-stimulated human bronchi | [12] |
| IL-6 | Approx. 33% reduction at 1 µM | LPS-stimulated human bronchi | [12] | |
| Diclofenac | TNF-α | Reduction observed in vivo | Diclofenac-induced hepatotoxicity in rats | [13] |
| Ibuprofen | TNF-α, IL-1β, IL-6 | Inhibition of NF-κB activation (IC50 = 3.49 mM) | TNF-stimulated cells | [11] |
Experimental Protocols: Models for Assessing Anti-inflammatory Activity
The evaluation of anti-inflammatory compounds relies on a variety of established in vitro and in vivo experimental models.
In Vitro Model: LPS-Stimulated Macrophage Assay
This is a widely used cell-based assay to screen for anti-inflammatory activity. Macrophages, a type of immune cell, are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a robust inflammatory response.
Methodology:
-
Cell Culture: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell lines are cultured in appropriate media.[14][15]
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a specific density (e.g., 2 x 10^5 cells/well) and allowed to adhere overnight.[15][16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., NAC or an NSAID). A vehicle control is also included. Cells are typically pre-incubated with the compound for 1-2 hours.[14]
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the wells to induce inflammation.[14][15]
-
Incubation: The plates are incubated for a set period (e.g., 18-24 hours).[17]
-
Analysis: The cell culture supernatant is collected. The concentrations of pro-inflammatory mediators such as TNF-α, IL-6, IL-1β, and PGE2 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds in living organisms.
Methodology:
-
Animal Acclimatization: Rats (e.g., Wistar or Sprague-Dawley) are acclimatized to the laboratory conditions for at least a week.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a reference drug group (e.g., Indomethacin 5 mg/kg), and test groups receiving different doses of the compound being studied (e.g., NAC or an NSAID).
-
Compound Administration: The test compounds, reference drug, or vehicle are administered, typically orally or intraperitoneally, about 30-60 minutes before the induction of inflammation.[18]
-
Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution) is made into the right hind paw of each rat.[18][19][20]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[18][21]
-
Data Analysis: The degree of swelling is calculated by subtracting the baseline paw volume from the post-injection volumes. The percentage inhibition of edema for each treated group is then calculated relative to the control group.
Synergistic Potential and Concluding Remarks
Emerging evidence suggests that NAC and NSAIDs may have synergistic or complementary anti-inflammatory effects. Studies have shown that the addition of NAC can enhance the inhibitory effect of NSAIDs like diclofenac on prostaglandin production.[1][2][22] This suggests that co-administration could potentially allow for lower doses of NSAIDs, thereby reducing the risk of side effects, or achieve a greater anti-inflammatory effect.[1][2] One study concluded that NAC exhibited an antinociceptive and anti-inflammatory effect similar to that of the NSAID diclofenac in a rat model.[8]
-
NSAIDs are potent, direct inhibitors of prostaglandin synthesis, making them highly effective for acute inflammatory pain. Their primary targets are the COX enzymes.
-
NAC exerts its anti-inflammatory effects more broadly by modulating intracellular redox status and inhibiting the master inflammatory regulator, NF-κB, leading to a downstream reduction in a wide array of inflammatory mediators.
The choice between or combination of these agents depends on the specific inflammatory context, the desired therapeutic outcome, and the patient's overall health profile. The distinct yet complementary mechanisms of NAC and NSAIDs present exciting opportunities for future research into combination therapies for a variety of inflammatory conditions.
References
- 1. N-Acetylcysteine enhances the action of anti-inflammatory drugs as suppressors of prostaglandin production in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effects of N-acetyl cysteine on oxidative stress and TNF-α gene expression in diclofenac-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 21. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Independent Replication of a Key Study on Actein's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Actein, a triterpene glycoside, with other alternatives, supported by experimental data. It is designed to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Abstract
This compound, a naturally derived compound from Cimicifuga species, has demonstrated significant potential as an anti-cancer agent.[1] This guide synthesizes findings from a key study and subsequent independent research, presenting a comparative analysis of this compound's efficacy against other therapeutic agents. The primary focus is on its role in oncology, with data presented on its mechanism of action, in vitro cytotoxicity, and in vivo tumor inhibition. This guide aims to provide a clear, data-driven resource for evaluating this compound's therapeutic promise.
Introduction to this compound and its Therapeutic Rationale
This compound is a triterpene glycoside isolated from the rhizomes of Cimicifuga foetida.[2] It has garnered attention in oncological research due to its demonstrated ability to inhibit the growth of various cancer cells.[1][2] The therapeutic rationale for this compound is based on its multi-faceted mechanism of action, which includes the induction of programmed cell death (apoptosis) and autophagy.[1] Furthermore, studies have indicated its potential to inhibit angiogenesis, a critical process for tumor growth and metastasis.[2] This guide will delve into the experimental evidence supporting these claims and compare its performance with established and emerging cancer therapies.
Comparative In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following tables summarize the IC50 values for this compound and comparator compounds across various cancer cell lines, providing a direct comparison of their cytotoxic effects.
Table 1: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value |
| MDA-MB-231 | This compound | ~20-40 µM |
| Paclitaxel | 0.3 µM - 5 µM | |
| Acacetin | 21-41% inhibition at 20-80 µM (48h) | |
| MCF-7 | This compound | ~50-100 µM |
| Paclitaxel | 3.5 µM | |
| Acacetin | 24-76% inhibition at 20-80 µM (48h) |
Data sourced from a comparative analysis by BenchChem.[1]
Table 2: In Vitro Cytotoxicity in Bladder Cancer Cell Lines
| Cell Line | Compound | Effect |
| BIU-87 | This compound | Dose-dependent inhibition |
| T24 | This compound | Dose-dependent inhibition |
Data indicates a dose-dependent inhibitory effect of this compound on bladder cancer cell lines.[1]
Comparative In Vivo Efficacy
Animal models provide crucial insights into the therapeutic potential of a compound in a whole-organism context. The following table summarizes the in vivo effects of this compound on tumor growth.
Table 3: In Vivo Tumor Growth Inhibition
| Animal Model | Compound | Dosage | Treatment Duration | Outcome |
| 4T1 Breast Cancer | This compound | 10-15 mg/kg (oral) | 28 days | Decreased tumor size and metastasis to lungs and livers |
This in vivo study highlights this compound's ability to suppress tumor growth and metastasis at a tolerable dosage.[2]
Mechanism of Action: Signaling Pathways
The anti-cancer effects of this compound are mediated through the modulation of specific signaling pathways that control cell proliferation, survival, and angiogenesis.
Induction of Apoptosis and Autophagy
This compound's primary mechanism involves the induction of apoptosis and autophagy in cancer cells.[1] This dual mechanism ensures effective elimination of malignant cells.
Caption: this compound's dual mechanism of inducing apoptosis and autophagy.
Inhibition of Angiogenesis
This compound has been shown to inhibit angiogenesis by targeting key signaling pathways in endothelial cells.[2] Specifically, it suppresses the protein expressions of VEGFR1, pJNK, and pERK.[2]
Caption: this compound's inhibition of angiogenesis signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates.
-
Cells are treated with varying concentrations of this compound or a control compound (e.g., Paclitaxel) for a specified duration (e.g., 48 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with cancer cells (e.g., 4T1 breast cancer cells).
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The treatment group receives oral administration of this compound at a specified dose (e.g., 10-15 mg/kg) for a defined period (e.g., 28 days). The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Metastatic spread to other organs (e.g., lungs, liver) can be assessed through histological analysis.
-
Western Blot Analysis
-
Objective: To investigate the effect of this compound on the expression of specific proteins in signaling pathways.
-
Procedure:
-
Cells are treated with this compound or a control.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., VEGFR1, pJNK, pERK).
-
A secondary antibody conjugated to an enzyme is then added.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Future Directions
The compiled data suggests that this compound holds significant therapeutic potential as an anti-cancer agent, demonstrating efficacy both in vitro and in vivo. Its mechanism of action, targeting both apoptosis/autophagy and angiogenesis, presents a compelling case for its further development. Independent replication of these findings is crucial, and future research should focus on:
-
Head-to-head comparison studies: Directly comparing this compound with a wider range of standard-of-care chemotherapeutics in various cancer models.
-
Pharmacokinetic and toxicology studies: To determine its safety profile and optimal dosing in preclinical and clinical settings.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer drugs to enhance therapeutic outcomes and overcome drug resistance.
This guide provides a foundational overview for researchers to build upon as they explore the promising therapeutic avenues of this compound.
References
Benchmarking N-acetylcysteine's Efficacy Against Novel Antioxidant Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (B108866) (GSH), has long been a cornerstone in antioxidant research and clinical applications. Its role in replenishing intracellular GSH stores makes it a vital tool in combating oxidative stress.[1] However, the quest for antioxidants with enhanced bioavailability, targeted action, and broader mechanisms of action has led to the development of novel compounds. This guide provides a comparative analysis of the efficacy of NAC against three such novel antioxidants: N-acetylcysteine amide (NACA), Edaravone, and MitoQ. The comparisons are supported by experimental data from in vitro studies, with detailed methodologies provided for key experiments.
N-acetylcysteine (NAC): The Benchmark NAC primarily exerts its antioxidant effects by providing the rate-limiting amino acid, L-cysteine, for the synthesis of glutathione.[1] GSH is a critical intracellular antioxidant that neutralizes reactive oxygen species (ROS) and plays a key role in detoxification pathways. While effective, NAC's therapeutic potential can be limited by factors such as its bioavailability.
Novel Antioxidants in Focus:
-
N-acetylcysteine Amide (NACA): A derivative of NAC, NACA is designed to have improved cell permeability, potentially offering enhanced antioxidant effects compared to its parent compound.
-
Edaravone: A potent free radical scavenger, Edaravone has shown neuroprotective effects and is utilized in the treatment of certain neurodegenerative conditions. It is known to directly neutralize free radicals.
-
MitoQ: A mitochondria-targeted antioxidant, MitoQ is designed to accumulate within the mitochondria, the primary site of cellular ROS production, thereby protecting this vital organelle from oxidative damage.
Quantitative Performance Comparison
The following tables summarize quantitative data from various in vitro studies, comparing the efficacy of NAC with NACA, Edaravone, and MitoQ across several key indicators of antioxidant activity and cytoprotection.
Table 1: In Vitro Radical Scavenging Activity
| Compound | Assay | Concentration(s) | Result (% Scavenging/Inhibition) | Source |
| NAC | DPPH Radical Scavenging | 25 µg/ml | 21.8% | [2] |
| 75 µg/ml | 56.5% | [2] | ||
| NACA | DPPH Radical Scavenging | 25 µg/ml | 25.9% | [2] |
| 75 µg/ml | 88.2% | [2] | ||
| NAC | H₂O₂ Scavenging | 125 µg/ml | ~45% | [2] |
| 250 µg/ml | ~55% | [2] | ||
| 500 µg/ml | ~50% | [2] | ||
| NACA | H₂O₂ Scavenging | 125 µg/ml | ~35% | [2] |
| 250 µg/ml | ~45% | [2] | ||
| 500 µg/ml | ~70% | [2] |
Note: Higher percentage indicates greater scavenging activity.
Table 2: Cytoprotective Effects Against Oxidative Stress
| Compound | Assay | Cell Type | Insult | Concentration | Result | Source |
| NAC | Cell Viability | OLI-neu | 250 µM FeCl₂ | 1 mM | No significant protection | [3] |
| MitoQ | Cell Viability | OLI-neu | 250 µM FeCl₂ | 200 µM | Significant protection | [3] |
| Edaravone | Cell Viability (MTT) | Primary Cortical Neurons | 150 µM H₂O₂ | 100 µM | Significant neuroprotection | [4] |
| 200 µM H₂O₂ | 250 µM | Significant neuroprotection | [4] | |||
| NAC | Cell Viability (MTT) | Primary Cortical Neurons | 150 µM H₂O₂ / 200 µM H₂O₂ | 1 mM | Positive control for neuroprotection | [4] |
| Edaravone | Cytotoxicity (LDH) | Primary Cortical Neurons | 200 µM H₂O₂ | 50 µM | Slight reduction in LDH release | [4] |
| NAC | Cytotoxicity (LDH) | Primary Cortical Neurons | 200 µM H₂O₂ | 1 mM | Positive control for reduced cytotoxicity | [4] |
| Edaravone | Cell Viability (CCK-8) | HT22 Neurons | 500 µM H₂O₂ | 10-100 µM | Dose-dependent increase in cell viability | [5] |
Table 3: Effects on Intracellular and Mitochondrial Reactive Oxygen Species (ROS)
| Compound | Assay | Cell Type | Insult | Concentration | Result | Source |
| NAC | Mitochondrial ROS (MitoSOX) | OLI-neu | 250 µM FeCl₂ | 1 mM | No significant reduction in mitochondrial ROS | [3] |
| MitoQ | Mitochondrial ROS (MitoSOX) | OLI-neu | 250 µM FeCl₂ | 200 µM | Significant reduction in mitochondrial ROS | [3] |
| NAC | Mitochondrial ROS (MitoSOX) | HGPS Cells | - | - | No reduction in mitochondrial ROS | [6] |
| MitoQ | Mitochondrial ROS (MitoSOX) | HGPS Cells | - | 100 nM | Increased mitochondrial ROS | [6] |
| Edaravone | Intracellular ROS | HT22 Neurons | H₂O₂ | - | Inhibition of ROS production | [7] |
Note: The results for MitoQ on mitochondrial ROS appear to be context-dependent, with one study showing a beneficial effect in the presence of an insult and another showing an adverse effect in a different cell model without a direct acute insult.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of NAC and the novel compounds are mediated through distinct yet sometimes overlapping signaling pathways.
Glutathione Synthesis Pathway
NAC's primary mechanism is to increase the intracellular pool of L-cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a tripeptide that plays a crucial role in detoxifying reactive oxygen species.
Caption: NAC's role in the Glutathione Synthesis Pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide range of antioxidant and cytoprotective genes. Some novel antioxidants may exert their effects by activating this pathway.
Caption: Activation of the Nrf2 Antioxidant Response Pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays cited in the comparison tables are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that is measured spectrophotometrically.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.
-
Store the DPPH solution in a dark, airtight container.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the test compounds (NAC, NACA, etc.) in the same solvent used for the DPPH solution.
-
Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add a specific volume (e.g., 100 µL) of the sample or control dilutions to the wells of a 96-well plate.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the blank.
-
Asample is the absorbance of the test sample.
-
-
Caption: Experimental workflow for the DPPH antioxidant assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with the desired concentrations of the test compounds (NAC, Edaravone, etc.) and/or the oxidative insult (e.g., H₂O₂) for the specified duration.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
-
Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat them as described for the MTT assay.
-
Prepare wells for controls: background (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer).
-
-
Supernatant Collection:
-
LDH Reaction:
-
Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubate the plate at room temperature, protected from light, for up to 30 minutes.[10]
-
-
Measurement:
-
Measure the absorbance at approximately 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [ (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs) ] x 100
-
Intracellular ROS Measurement using DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 96-well plate or culture dishes) and treat with test compounds and/or oxidative insult.
-
-
DCFH-DA Staining:
-
Washing:
-
Remove the DCFH-DA solution and wash the cells again to remove any excess probe.[12]
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 485-495 nm and 529-535 nm, respectively.[11]
-
Conclusion
The experimental data presented in this guide suggest that novel antioxidants such as NACA, Edaravone, and MitoQ exhibit distinct advantages over NAC in specific in vitro contexts. NACA demonstrates superior radical scavenging activity at higher concentrations.[2] Edaravone shows potent neuroprotective effects against hydrogen peroxide-induced cell injury.[4][5] MitoQ, with its mitochondrial targeting, effectively reduces mitochondrial ROS under certain conditions.[3]
The choice of antioxidant for research or therapeutic development will depend on the specific application, the desired site of action (e.g., intracellular vs. mitochondrial), and the nature of the oxidative stressor. The provided experimental protocols offer a foundation for conducting further comparative studies to elucidate the relative efficacies of these and other emerging antioxidant compounds.
References
- 1. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]
- 2. scispace.com [scispace.com]
- 3. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Edaravone protects HT22 neurons from H2O2-induced apoptosis by inhibiting the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. arigobio.com [arigobio.com]
A Comparative In Vivo Analysis of Oral versus Intravenous N-Acetylcysteine Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of oral and intravenous (IV) administration of N-acetylcysteine (NAC). The following sections present a synthesis of experimental data, detailed methodologies, and visualizations of relevant biological pathways to inform preclinical and clinical research decisions.
Data Presentation: Pharmacokinetic and Efficacy Comparison
The route of administration significantly impacts the bioavailability and therapeutic efficacy of N-acetylcysteine. Intravenous administration ensures 100% bioavailability, leading to rapid and high plasma concentrations. In contrast, oral NAC undergoes extensive first-pass metabolism in the gastrointestinal tract and liver, resulting in significantly lower bioavailability.[1]
Below is a summary of key quantitative data from in vivo studies in various species.
| Parameter | Species | Oral Administration | Intravenous Administration | Key Findings & Citations |
| Bioavailability | Humans (Healthy Volunteers) | 4.0% (reduced NAC), 9.1% (total NAC) | 100% | Oral bioavailability is low due to significant first-pass metabolism.[2] |
| Cats (Healthy) | 19.3 ± 4.4% | 100% | Higher than in humans, but still indicates substantial pre-systemic elimination.[3] | |
| Terminal Half-Life (t½) | Humans (Healthy Volunteers) | 6.25 h (total NAC) | 5.58 h (total NAC) | The half-life of total NAC is comparable between the two routes.[2] |
| Cats (Healthy) | 1.34 ± 0.24 h | 0.78 ± 0.16 h | The longer half-life after oral administration may reflect slower absorption.[3] | |
| Therapeutic Efficacy (Acetaminophen Toxicity) | Humans | Effective if given within 8-10 hours of overdose.[1][4] | Effective, and the preferred route for patients presenting late or with vomiting.[1][4] | Both routes are effective in early treatment, but IV is more reliable in complicated cases.[1][4] |
| Chemoprotection (Cisplatin-Induced Nephrotoxicity) | Rats | No significant protection at 400 mg/kg. | Significant protection at 400 mg/kg. | IV administration provided superior protection against kidney damage.[3] |
| Serum NAC Levels | Rats | Very low serum levels even at a high dose of 1,200 mg/kg. | Dose-dependent increase in serum levels. | Demonstrates the poor absorption of oral NAC.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vivo research. The following protocols are synthesized from multiple studies to provide a comprehensive overview of a comparative experiment.
Animal Model and Dosing
-
Species: Male Wistar or Long-Evans rats (200-250g).
-
Groups:
-
Control (saline administration)
-
Oral NAC
-
Intravenous NAC
-
-
Dosage: For pharmacokinetic studies, a single dose of 50-100 mg/kg is often used. For efficacy studies, such as in models of toxicity, doses can range from 150 mg/kg to 1200 mg/kg.[3]
-
Oral Administration: NAC is dissolved in sterile water or saline and administered via oral gavage.
-
Intravenous Administration: NAC is dissolved in sterile saline and administered as a bolus injection or infusion via the tail vein.
Pharmacokinetic Analysis: Blood Sampling and Processing
-
Blood Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.[3][5]
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C).
-
Analyte Stabilization: To prevent the oxidation of NAC, plasma samples are often treated with a reducing agent like dithiothreitol (B142953) (DTT) to measure total NAC (reduced and oxidized forms).[2]
Analytical Method: Quantification of NAC in Plasma
-
Method: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common, sensitive, and specific method for quantifying NAC in biological matrices.[2][5]
-
Sample Preparation: Plasma samples undergo protein precipitation with an organic solvent (e.g., acetonitrile). The supernatant is then evaporated and reconstituted in the mobile phase.
-
Chromatography: Separation is typically achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing oral and intravenous NAC administration.
References
- 1. Gastrointestinal metabolism of N-acetylcysteine in the rat, including an assay for sulfite in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of N-acetylcysteine route of administration on chemoprotection against cisplatin-induced toxicity in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput UPLC-MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics of N-acetylcysteine after oral and intravenous administration to healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for N-acetylcysteine Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetylcysteine (NAC) is a well-established antioxidant and mucolytic agent with a broad range of therapeutic applications. Its primary mechanism of action involves replenishing intracellular levels of the antioxidant glutathione (B108866) (GSH). However, the clinical response to NAC can be variable. Validating reliable biomarkers is crucial for predicting and monitoring its efficacy, thereby enabling more personalized therapeutic strategies. This guide provides a comparative overview of key biomarkers for assessing NAC efficacy, supported by experimental data and detailed protocols.
Comparison of Key Biomarkers for NAC Efficacy
The efficacy of N-acetylcysteine is most commonly evaluated through biomarkers of oxidative stress and inflammation. The following tables summarize quantitative data on the most relevant biomarkers, comparing their response to NAC treatment across different therapeutic areas.
Oxidative Stress Biomarkers
| Biomarker | Disease/Condition | NAC Dosage & Duration | Key Findings | Correlation with Clinical Outcome |
| Glutathione (GSH) | Early Psychosis | 2700 mg/day for 6 months | Significant increase in medial prefrontal cortex GSH (23%) and blood cell GSH (19%).[1] | Improvements in processing speed were associated with increased brain and blood GSH levels.[1] |
| Schizophrenia | 2 g/day for 1 year | No significant overall improvement in negative symptoms, but preliminary evidence suggests potential for negative symptom improvement.[2] | In a subgroup with high baseline oxidative stress, NAC improved positive symptoms in parallel with changes in peripheral redox status.[3] | |
| Non-alcoholic fatty liver disease (NAFLD) | Not specified | Restored hepatic glutathione (GSH) and GSH reductase levels. | Improvement in hepatic steatosis and inflammation-related liver injury. | |
| Malondialdehyde (MDA) | Non-alcoholic steatohepatitis (NASH) | 1200 mg twice daily for 6 months | Significant decrease in serum MDA by 15.97%.[4] | Associated with a significant reduction in liver steatosis and fibrosis.[4] |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Smokers | 1200 mg/day for 6 months | Decreased levels of 8-OH-dG compared to placebo.[5] | Indicative of a reduction in oxidative DNA damage.[5] |
Inflammatory Biomarkers
| Biomarker | Disease/Condition | NAC Dosage & Duration | Key Findings | Correlation with Clinical Outcome |
| Interleukin-6 (IL-6) | Chronic Obstructive Pulmonary Disease (COPD) | Low concentrations (1 μM) in vitro | Reduced IL-6 production from LPS-stimulated human bronchi by approximately 33%.[6] | IL-6 levels in sputum and breath condensate correlate with the number of exacerbations.[6] |
| Tumor Necrosis Factor-alpha (TNF-α) | Non-alcoholic steatohepatitis (NASH) | 1200 mg twice daily for 6 months | Significant reduction in TNF-α mean levels by 7.49%.[4] | Contributed to the anti-inflammatory effects observed, alongside reductions in steatosis and fibrosis.[4] |
| C-reactive protein (CRP) | Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) | Not specified | Decreased CRP levels.[7] | Associated with improvements in glycemic markers and oxidative stress.[7] |
| Interleukin-17 (IL-17) | Non-Acetaminophen Acute Liver Failure | Not specified | Significantly greater decrease in IL-17 concentrations in patients who received NAC vs. placebo.[8] | Lower admission IL-17 concentrations were an independent predictor of transplant-free survival.[8][9] |
Signaling Pathways and Experimental Workflows
N-acetylcysteine Mechanism of Action
NAC primarily functions by providing a substrate for the synthesis of glutathione (GSH), a key intracellular antioxidant. It also exerts direct antioxidant effects and modulates inflammatory pathways.
Caption: Simplified signaling pathway of N-acetylcysteine's antioxidant and anti-inflammatory effects.
Experimental Workflow for Biomarker Validation
The following diagram illustrates a general workflow for validating biomarkers of NAC efficacy in a clinical trial setting.
Caption: A typical experimental workflow for a randomized controlled trial validating NAC biomarkers.
Experimental Protocols
Detailed methodologies are essential for the reproducible validation of biomarkers. Below are protocols for key assays.
Quantification of Total Glutathione (GSH)
Principle: This method, often referred to as the DTNB-GSSG reductase recycling assay, measures the total glutathione (GSH and GSSG) concentration in a sample. GSSG is reduced to GSH by glutathione reductase, and GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the glutathione concentration.
Materials:
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Potassium phosphate (B84403) buffer with EDTA
-
DTNB (Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
Reduced glutathione (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For cultured cells, wash with ice-cold PBS and lyse with a deproteinizing agent like 5% MPA.
-
Centrifuge the lysate to pellet the precipitated protein.
-
Collect the supernatant for the assay.
-
-
Glutathione Assay:
-
Prepare a standard curve with known concentrations of GSH.
-
In a 96-well plate, add the sample supernatant or GSH standards.
-
Add the assay buffer, DTNB solution, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each sample and standard.
-
Plot the standard curve of rate versus GSH concentration.
-
Determine the GSH concentration in the samples from the standard curve and normalize to the protein concentration of the lysate.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Materials:
-
Sodium dodecyl sulfate (B86663) (SDS) solution (e.g., 8.1%)
-
Sodium acetate (B1210297) buffer (e.g., 3.5 M, pH 4.0)
-
Thiobarbituric acid (TBA) solution (e.g., 0.8%)
-
MDA bis(dimethyl acetal) for standard curve
-
Glass tubes
-
Heating block or water bath (95°C)
-
Centrifuge
-
Spectrophotometer or 96-well plate reader
Procedure:
-
Sample and Standard Preparation:
-
Prepare MDA standards from MDA bis(dimethyl acetal).
-
Add samples or standards to labeled glass tubes.
-
-
Reaction:
-
Add SDS solution to each tube and mix.
-
Add sodium acetate buffer and TBA solution.
-
Adjust the final volume with deionized water.
-
Cap the tubes tightly and incubate at 95°C for 1 hour.
-
-
Measurement:
-
Cool the tubes on ice for at least 10 minutes.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the standard curve of absorbance versus MDA concentration.
-
Determine the MDA concentration in the samples from the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (IL-6, TNF-α)
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines. A capture antibody specific for the target cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a colored product, the intensity of which is proportional to the amount of cytokine present.
Materials:
-
ELISA kit for the specific cytokine (e.g., human IL-6 or TNF-α), which typically includes:
-
Antibody-coated 96-well plate
-
Detection antibody
-
Standard recombinant cytokine
-
Streptavidin-HRP conjugate
-
Assay buffer/diluent
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Prepare all reagents, standards, and samples as per the kit instructions.
-
-
Assay:
-
Add standards and samples to the appropriate wells and incubate.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading.
-
Plot a standard curve of absorbance versus cytokine concentration.
-
Determine the cytokine concentration in the samples from the standard curve.
-
References
- 1. N-acetylcysteine in a Double-Blind Randomized Placebo-Controlled Trial: Toward Biomarker-Guided Treatment in Early Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of N-Acetyl Cysteine, Rosuvastatin, and Vitamin E in the Management of Patients with Non-Alcoholic Steatohepatitis: A Randomized Controlled Trial [mdpi.com]
- 5. N-acetylcysteine in psychiatry: current therapeutic evidence and potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahj.kmu.ac.ir [ahj.kmu.ac.ir]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Effects of N-acetylcysteine on cytokines in non-acetaminophen acute liver failure: potential mechanism of improvement in transplant-free survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Actein's Effects in Primary Cells Versus Cell Lines
Actein, a triterpene glycoside isolated from Cimicifuga species, has garnered significant attention for its anti-cancer properties.[1] Understanding its efficacy and mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's effects, drawing a critical distinction between studies conducted in immortalized cell lines and those in primary cells. While research in cell lines is abundant, data on primary cells remains limited. This comparison aims to equip researchers, scientists, and drug development professionals with a clear perspective on the current state of this compound research and the translational gap that needs to be addressed.
Primary cells, isolated directly from living tissue, maintain characteristics of their tissue of origin and are more representative of in vivo biology, making them ideal for disease modeling and drug discovery.[2] However, they have a limited lifespan and can be challenging to culture.[3][4] In contrast, cell lines are immortalized, offering ease of use and indefinite proliferation, but they often accumulate genetic mutations that can alter their physiological responses compared to their tissue of origin.[2][4]
Quantitative Analysis of this compound's Efficacy in Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency.
Table 1: Cytotoxic Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |
| MDA-MB-231 | Breast Cancer | ~20-40 µM | 48h | [1] |
| MCF-7 | Breast Cancer | ~50-100 µM | Not Specified | [1] |
| A549 | Non-Small Cell Lung Cancer | ~20 µM | 24h | [5] |
| 95D | Non-Small Cell Lung Cancer | ~30 µM | 24h | [5] |
Note: Data on the effects of this compound in primary cells is not sufficiently available in the reviewed literature to provide a direct quantitative comparison.
Table 2: Effects of this compound on Cellular Processes in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Effect | Concentration | Citation |
| MDA-MB-231, MCF-7 | Breast Cancer | Decreased cell proliferation, migration, and motility. Induced G1 phase cell cycle arrest. | 10-100 µM | [6] |
| A549, 95D | Non-Small Cell Lung Cancer | Inhibited cell viability, colony formation, migration, and invasion. Induced apoptosis. | 5-80 µM | [5] |
| 143B, U2OS | Osteosarcoma | Inhibited cell viability, colony formation, migration, and invasion. | 5-80 µM | [7] |
| MDA-MB-361 | HER2-Positive Breast Cancer | Inhibited viability, proliferation, and migration. Induced G1 phase arrest. | Not Specified | [8][9] |
Mechanistic Insights: Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell proliferation, survival, and metastasis. In cancer cell lines, this compound has been shown to down-regulate several critical pathways.
-
EGFR/AKT/NF-κB Pathway: In MDA-MB-231 breast cancer cells, this compound treatment led to the down-regulation of epidermal growth factor receptor (EGFR), AKT, and NF-κB signaling proteins.[6] It significantly reduced the expression of phosphorylated EGFR.[6]
-
AKT/mTOR and Ras/Raf/MAPK Pathways: In HER2-positive breast cancer cells, this compound inhibited the expression of molecules in the AKT/mTOR and Ras/Raf/MAPK signaling pathways.[8][9]
-
Apoptosis Pathway: In non-small cell lung cancer (NSCLC) cells, this compound treatment increased the activities of caspase-3 and -9.[5] It also decreased the expression of the anti-apoptotic protein Bcl-2 while upregulating the mitochondrial levels of the pro-apoptotic protein Bax and cytochrome c.[5]
While these mechanisms have been elucidated in cancer cell lines, it is plausible that this compound affects similar pathways in primary cancer cells. However, the magnitude of the effect and potential compensatory signaling could differ due to the more complex and physiologically relevant signaling networks present in primary cells.
Caption: this compound inhibits key oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are protocols for key experiments used to evaluate the effects of this compound.
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., A549, 95D, 143B, U2OS) into 96-well plates at a density of 1x10⁴ to 2x10⁴ cells/well and incubate overnight.[5][7]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for desired time intervals (e.g., 12, 24, 36, 48 hours).[5][7] Include a vehicle control (DMSO).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 3-4 hours at 37°C.[5][7]
-
Solubilization: If using MTT, dissolve the formazan (B1609692) crystals with 100-150 µL of DMSO.[5][10]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[5][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]
Caption: General workflow for assessing cell viability.
Protocol 2: Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane, with an added extracellular matrix layer for invasion studies.
-
Cell Preparation: Pre-treat cells with different doses of this compound for 24 hours, then resuspend them in serum-free medium.[5]
-
Chamber Seeding: Place 1x10⁴ to 5x10⁴ cells in the upper chamber of a Transwell insert.[5][6] For invasion assays, the insert is pre-coated with Matrigel.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.[5][7]
-
Incubation: Incubate the plate for 5 to 24 hours at 37°C.[5][6]
-
Fixation and Staining: Remove non-migrated cells from the top of the insert. Fix the cells that have migrated to the bottom of the membrane with methanol (B129727) and stain with crystal violet.[5][7]
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Protocol 3: Western Blot Analysis
This technique is used to detect specific protein expression levels.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer to extract proteins.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[8][10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8][10]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EGFR, AKT, Caspase-3) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody.[8][10]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Conclusion: Bridging the Gap Between Cell Lines and Primary Cells
The available evidence robustly demonstrates that this compound exhibits significant anti-cancer effects in a variety of cancer cell lines, including those from breast, lung, and bone cancers.[5][6][7] It effectively inhibits proliferation, migration, and invasion while inducing apoptosis through the modulation of critical oncogenic signaling pathways.
However, a notable gap exists in the literature concerning the effects of this compound on primary cells. While cell lines are invaluable for initial screening and mechanistic studies, their homogenous and genetically altered nature may not fully represent the heterogeneity and complexity of tumors in vivo.[2][3] Primary cells, despite their technical challenges, offer a more biologically relevant model that can provide a better prediction of a compound's clinical efficacy.[2]
For drug development professionals, the promising results from cell line studies warrant further investigation. Future research must prioritize validating these findings in primary cancer cells derived from patients. Such studies will be critical in confirming this compound's mechanism of action in a more physiologically relevant context and will provide a stronger rationale for advancing this compound into preclinical and clinical development. This comparative approach, leveraging the strengths of both cell models, is essential for the successful translation of basic cancer research into effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Primary Cells are better than Cell Lines? - LabMal [labmal.com]
- 3. researchgate.net [researchgate.net]
- 4. audubonbio.com [audubonbio.com]
- 5. This compound inhibits cell proliferation and migration and promotes cell apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits the Proliferation and Adhesion of Human Breast Cancer Cells and Suppresses Migration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Cell Proliferation and Migration in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Inhibits Tumor Growth and Metastasis in HER2-Positive Breast Tumor Bearing Mice via Suppressing AKT/mTOR and Ras/Raf/MAPK Signaling Pathways [frontiersin.org]
- 9. This compound Inhibits Tumor Growth and Metastasis in HER2-Positive Breast Tumor Bearing Mice via Suppressing AKT/mTOR and Ras/Raf/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of N-acetylcysteine and Its Derivatives in Research
An objective guide for researchers, scientists, and drug development professionals on the performance and applications of N-acetylcysteine and its advanced derivatives, supported by experimental data.
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established antioxidant and mucolytic agent with a broad spectrum of therapeutic applications.[1][2][3] Its primary mechanism of action lies in its role as a precursor to glutathione (B108866) (GSH), a critical component of the cellular antioxidant defense system.[1] However, the therapeutic efficacy of NAC is often hampered by its low bioavailability.[4][5][6][7][8] This limitation has spurred the development of NAC derivatives with improved pharmacokinetic profiles, offering enhanced therapeutic potential. This guide provides a comprehensive comparison of NAC and its key derivatives, including N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), focusing on their performance in preclinical studies, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following tables summarize the quantitative data from various studies, comparing the efficacy of NAC and its derivatives in several key areas of antioxidant and therapeutic activity.
Table 1: Antioxidant and Radical Scavenging Activity
| Compound | DPPH Radical Scavenging Ability | Reducing Power | Hydrogen Peroxide (H₂O₂) Scavenging | β-carotene Bleaching Prevention | Metal Chelating Activity |
| NAC | Lower than NACA at all concentrations.[9][10][11] | Lower than NACA at all concentrations.[9][10][11] | Better than NACA at lower concentrations.[9][10][11] | 60% higher ability to prevent bleaching compared to control.[9][10][11] | Not effectively measured due to interference with the assay.[12] |
| NACA | Higher than NAC at all concentrations.[9][10][11] | Higher than NAC at all concentrations.[9][10][11] | Greater than NAC at the highest concentration.[9][10][11] | 55% higher ability to prevent bleaching compared to control.[9][10][11] | Over 50% of the metal chelating capacity of EDTA.[9][10][11] |
Table 2: In Vivo and Cellular Efficacy
| Compound | Effect on Glutathione (GSH) Levels | Reduction of Malondialdehyde (MDA) Levels | Protection Against Acetaminophen (APAP) Induced Hepatotoxicity | Bioavailability |
| NAC | Restores GSH levels.[4][13] | Significantly decreases MDA levels in red blood cells of lead-exposed animals.[13] | Protects against APAP-induced hepatotoxicity.[4] | Oral bioavailability is low (4-10%).[5][14] |
| NACA | More effective than NAC at increasing intracellular GSH levels and the GSH/GSSG ratio.[4] | Significantly decreases MDA levels in red blood cells of lead-exposed animals.[13] | Better than NAC at combating oxidative stress and protecting against APAP-induced damage.[4] | Significantly higher than NAC (67% vs 15% in a mouse study).[15] |
| NACET | Significantly increases GSH content in most tissues, including the brain, after oral administration.[16][17] | Protects from paracetamol intoxication in rats.[17][18] | Potential to substitute NAC as a paracetamol antidote.[7][17] | Drastically increased lipophilicity and improved pharmacokinetics compared to NAC.[17][18] |
| Mito10-NAC | Replenishes mitochondrial GSH.[19] | Not explicitly stated, but inhibits mitochondrial complex I-induced respiration.[20][21] | Nearly 2000-fold more effective than NAC in inhibiting pancreatic cancer cell proliferation.[20][21][22] | Targeted delivery to mitochondria.[20][21] |
Key Derivatives of N-acetylcysteine
N-acetylcysteine Amide (NACA)
NACA is a novel derivative where the carboxyl group of NAC is replaced with an amide group.[4][6] This modification increases its lipophilicity, allowing it to more readily cross cell membranes, including the blood-brain barrier.[13][16][23] Consequently, NACA demonstrates superior antioxidant and chelating properties compared to NAC in various studies.[9][10][11][13]
N-acetylcysteine Ethyl Ester (NACET)
NACET is another promising derivative in which the carboxyl group is esterified. This modification significantly enhances its lipophilicity and, therefore, its bioavailability.[17][18] After oral administration, NACET is rapidly absorbed and enters cells, where it is converted to NAC and cysteine, leading to a significant increase in intracellular GSH levels in various tissues, including the brain.[16][17][18]
Mitochondria-Targeted N-acetylcysteine (Mito-NAC)
Given the central role of mitochondria in oxidative stress, derivatives that specifically target this organelle have been developed. Mito10-NAC, for instance, has a triphenylphosphonium group attached, which facilitates its accumulation within mitochondria.[20][21] This targeted approach has shown significantly greater potency in inhibiting cancer cell proliferation compared to NAC, suggesting a mechanism that may go beyond simple antioxidant effects.[20][21][22]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for NAC and its derivatives is the replenishment of intracellular glutathione, a key antioxidant. This process is crucial for detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.
Caption: Role of NAC and its derivatives as precursors in the glutathione synthesis pathway.
Furthermore, NAC has been shown to regulate mitochondrial dynamics by promoting the expression of optic atrophy 1 (OPA1), which is crucial for maintaining mitochondrial function and reducing apoptosis in cardiomyocytes under oxidative stress.[24]
Caption: Workflow for comparing mitochondrial protective effects of NAC and its derivatives.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.[1]
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare different concentrations of the test compounds (NAC, NACA, etc.).
-
Mix the DPPH solution with the test compound solutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determination of Malondialdehyde (MDA) Levels
MDA is a marker of lipid peroxidation and oxidative stress.
-
Principle: The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.
-
Methodology:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Heat the mixture in a water bath (e.g., 95°C for 60 minutes).
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.[25]
-
The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA.[25]
-
Assessment of Mitochondrial Membrane Potential (MMP)
The JC-1 assay is a common method to assess mitochondrial health.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to determine the MMP.
-
Methodology:
-
Culture cells and treat them with the test compounds and/or an inducer of oxidative stress.
-
Incubate the cells with JC-1 dye for a specified time.
-
Wash the cells to remove the excess dye.
-
Measure the red and green fluorescence using a fluorescence microscope or a plate reader.
-
Calculate the ratio of red to green fluorescence to determine the change in MMP.
-
Conclusion
The development of N-acetylcysteine derivatives has addressed the primary limitation of the parent compound: its low bioavailability. N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET) have demonstrated superior pharmacokinetic profiles and, in many cases, enhanced therapeutic effects in preclinical models. For researchers and drug development professionals, these derivatives represent promising alternatives to NAC, particularly for conditions requiring higher systemic or central nervous system exposure. The choice between NAC and its derivatives will depend on the specific research or clinical application, with considerations for the target tissue, desired route of administration, and required therapeutic concentration. Further clinical studies are needed to fully elucidate the therapeutic potential of these advanced derivatives in various human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. radianthealthproject.org [radianthealthproject.org]
- 4. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jvsmedicscorner.com [jvsmedicscorner.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpda.org [ijpda.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. N-Acetylcysteine for Mitochondrial Disease · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Antiproliferative effects of mitochondria-targeted N-acetylcysteine and analogs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiproliferative effects of mitochondria-targeted N-acetylcysteine and analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enhanced Antiproliferative Effects of Mitochondria-Targeted N-acetylcysteine | Campus News | Medical College of Wisconsin [mcw.edu]
- 23. EVALUATION OF THE NEUROPROTECTIVE POTENTIAL OF N-ACETYLCYSTEINE FOR PREVENTION AND TREATMENT OF COGNITIVE AGING AND DEMENTIA • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 24. N-acetylcysteine, a small molecule scavenger of reactive oxygen species, alleviates cardiomyocyte damage by regulating OPA1-mediated mitochondrial quality control and apoptosis in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
